molecular formula C8H14O2 B167316 3-Cyclohexene-1,1-dimethanol CAS No. 2160-94-3

3-Cyclohexene-1,1-dimethanol

Cat. No.: B167316
CAS No.: 2160-94-3
M. Wt: 142.2 g/mol
InChI Key: YXEBFFWTZWGHEY-UHFFFAOYSA-N
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Description

3-Cyclohexene-1,1-dimethanol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112688. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol
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InChI

InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h1-2,9-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBFFWTZWGHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40175968
Record name 3-Cyclohexene-1,1-dimethanol
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Molecular Weight

142.20 g/mol
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CAS No.

2160-94-3
Record name 3-Cyclohexene-1,1-dimethanol
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Record name 3-Cyclohexene-1,1-dimethanol
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Record name 3-CYCLOHEXENE-1,1-DIMETHANOL
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Record name 3-Cyclohexene-1,1-dimethanol
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Record name Cyclohex-2-ene-1,1-dimethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclohexene-1,1-dimethanol via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-cyclohexene-1,1-dimethanol, a valuable building block in organic synthesis, with a focus on the pivotal Diels-Alder reaction. Due to the limited availability of a modern, detailed experimental protocol for this specific molecule, this document combines established principles of the Diels-Alder reaction with plausible subsequent synthetic steps to offer a comprehensive procedural guide.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings.[1][2] The reaction occurs between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene or alkyne).[1][2] This concerted reaction is highly stereospecific and is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic molecules.[1]

The synthesis of this compound leverages this reaction, followed by a functional group transformation to yield the target diol. The overall synthetic strategy involves two key stages:

  • Diels-Alder Cycloaddition: The reaction between 1,3-butadiene (the diene) and a suitable dienophile to form the cyclohexene ring. Acrolein is a common dienophile that would lead to the formation of 3-cyclohexene-1-carboxaldehyde.

  • Hydroxymethylation: The conversion of the aldehyde group of the cycloadduct into a geminal diol functionality. This is often achieved through a reaction with formaldehyde.[3]

Proposed Reaction Pathway

The logical synthetic route to this compound is a two-step process, as illustrated in the following diagram.

Diels_Alder_Synthesis Proposed Synthesis of this compound cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Cannizzaro-type Reaction Butadiene 1,3-Butadiene (Diene) Cyclohexene_carboxaldehyde 3-Cyclohexene-1-carboxaldehyde Butadiene->Cyclohexene_carboxaldehyde + Acrolein Acrolein (Dienophile) Acrolein->Cyclohexene_carboxaldehyde Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Base Base (e.g., Ca(OH)₂) Base->Product catalyst Cyclohexene_carboxaldehyde_ref 3-Cyclohexene-1-carboxaldehyde Cyclohexene_carboxaldehyde_ref->Product +

Caption: Proposed two-step synthesis of this compound.

Quantitative Data

The following table summarizes the known physical and chemical properties of the target compound, this compound.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[4]
Molecular Weight 142.20 g/mol [4]
CAS Number 2160-94-3[4][5]
Melting Point 88-90 °C[6]
Boiling Point 115 °C at 0.4 mmHg[7]
Appearance Beige fine crystalline powder[7]

Detailed Experimental Protocols

The following are proposed experimental protocols based on general procedures for Diels-Alder reactions and subsequent hydroxymethylation.

Step 1: Synthesis of 3-Cyclohexene-1-carboxaldehyde

This procedure is based on the well-established Diels-Alder reaction between 1,3-butadiene and acrolein.

Materials:

  • 1,3-Butadiene (liquefied gas)

  • Acrolein (stabilized with hydroquinone)

  • Hydroquinone (as an inhibitor)

  • Toluene (anhydrous)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • A high-pressure stainless-steel autoclave is charged with a solution of acrolein (1.0 mol) and a catalytic amount of hydroquinone (0.1 g) in anhydrous toluene (200 mL).

  • The autoclave is sealed and cooled to -78 °C using a dry ice/acetone bath.

  • 1,3-Butadiene (1.2 mol) is condensed into the reaction vessel.

  • The autoclave is allowed to warm to room temperature and then heated to 100-150 °C for 4-6 hours. The pressure inside the vessel will increase significantly.

  • After the reaction period, the autoclave is cooled to room temperature, and the excess pressure is carefully vented in a fume hood.

  • The reaction mixture is transferred to a round-bottom flask.

  • The solvent and any unreacted starting materials are removed under reduced pressure.

  • The resulting crude 3-cyclohexene-1-carboxaldehyde is purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure is based on a crossed Cannizzaro-type reaction, as suggested by the historical literature for the conversion of a related tetrahydrobenzaldehyde.[3]

Materials:

  • 3-Cyclohexene-1-carboxaldehyde

  • Formaldehyde (37% aqueous solution)

  • Calcium Hydroxide (Ca(OH)₂)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of 3-cyclohexene-1-carboxaldehyde (1.0 mol) and formaldehyde (2.5 mol, 37% aqueous solution) is prepared.

  • A slurry of calcium hydroxide (1.2 mol) in water (100 mL) is added portion-wise to the stirred mixture.

  • The reaction mixture is heated to 50-60 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is extracted with diethyl ether (3 x 150 mL) to separate the product.

  • The combined organic extracts are washed with a saturated aqueous sodium bisulfite solution to remove any unreacted formaldehyde and aldehyde, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Charge Reactants (Butadiene, Acrolein) Reaction1 Diels-Alder Reaction (Heating under pressure) Reactants->Reaction1 Workup1 Work-up & Purification (Distillation) Reaction1->Workup1 TLC TLC Monitoring Reaction1->TLC Monitor Reactants2 Charge Reactants (Aldehyde, Formaldehyde, Base) Workup1->Reactants2 Reaction2 Cannizzaro-type Reaction (Heating) Reactants2->Reaction2 Workup2 Work-up & Purification (Extraction, Recrystallization) Reaction2->Workup2 Reaction2->TLC Monitor Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Workup2->Spectroscopy Purity Purity Assessment (Melting Point) Workup2->Purity

References

Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 3-Cyclohexene-1,1-dimethanol, a versatile building block in organic synthesis. The document outlines the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers. Detailed experimental protocols are provided to ensure reproducibility, and a visual representation of its synthesis pathway is included for enhanced understanding.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.7Multiplet2HOlefinic protons (-CH=CH-)
~3.6Singlet4HMethylene protons of the hydroxymethyl groups (-CH₂OH)
~2.1Multiplet4HAllylic protons (-CH₂-CH=)
~1.8Multiplet2HAliphatic protons (-CH₂-)
~2.5Broad Singlet2HHydroxyl protons (-OH)

Note: Chemical shifts are referenced to a standard internal solvent signal.

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~127Olefinic carbons (-CH=CH-)
~68Methylene carbons of the hydroxymethyl groups (-CH₂OH)
~40Quaternary carbon (C(CH₂)₂)
~25Allylic carbons (-CH₂-CH=)
~22Aliphatic carbon (-CH₂-)

Note: Chemical shifts are referenced to a standard internal solvent signal.

IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (alcohol)
~3025Medium=C-H stretch (alkene)
~2920StrongC-H stretch (alkane)
~1650MediumC=C stretch (alkene)
~1440MediumCH₂ bend
~1040StrongC-O stretch (primary alcohol)
Mass Spectrometry Data
m/zRelative IntensityPossible Fragment
142Moderate[M]⁺ (Molecular Ion)
124Moderate[M - H₂O]⁺
111Strong[M - CH₂OH]⁺
93High[M - CH₂OH - H₂O]⁺ or Retro-Diels-Alder fragment
79HighCyclohexadienyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained with proton decoupling. A spectral width of 0-220 ppm and a longer relaxation delay (5-10 seconds) were used to ensure quantitative observation of all carbon signals, including quaternary carbons.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a standard FT-IR spectrometer.

  • Sample Preparation: A small amount of liquid this compound was placed as a thin film between two potassium bromide (KBr) plates. Alternatively, for a solid sample, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. A typical spectral range of 4000-400 cm⁻¹ was used with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on a standard GC-MS system.

  • Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography: A small volume (typically 1 µL) of the solution was injected into the GC inlet. The sample was vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

  • Mass Spectrometry: As the compound eluted from the GC column, it entered the mass spectrometer's ion source. Electron ionization (EI) at 70 eV was used to generate charged fragments. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern was compared with spectral libraries for confirmation.

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process starting from the Diels-Alder reaction of acrolein and 1,3-butadiene, followed by a crossed Cannizzaro reaction.

Synthesis_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Crossed Cannizzaro Reaction Acrolein Acrolein Diels_Alder_Intermediate 3-Cyclohexenecarboxaldehyde Acrolein->Diels_Alder_Intermediate [4+2] Cycloaddition Butadiene 1,3-Butadiene Butadiene->Diels_Alder_Intermediate Product This compound Diels_Alder_Intermediate->Product Formaldehyde Formaldehyde Formaldehyde->Product Reduction/Oxidation Base Concentrated Base (e.g., NaOH) Base->Product

Caption: Synthesis of this compound.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow of experiments for the complete spectroscopic characterization of a synthesized organic compound like this compound.

Experimental_Workflow Start Synthesized Compound Purification Purification (e.g., Distillation, Chromatography) Start->Purification Purity_Check Purity Assessment (GC, TLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation IR FT-IR Spectroscopy Structure_Confirmation->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR Connectivity MS Mass Spectrometry Structure_Confirmation->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis and Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Report Technical Report Generation Data_Analysis->Final_Report

Caption: Experimental workflow for spectroscopic characterization.

Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected NMR Spectral Features

3-Cyclohexene-1,1-dimethanol possesses a cyclohexene ring functionalized with two hydroxymethyl groups at the C1 position. This structure gives rise to a unique set of signals in its NMR spectra, which are invaluable for its identification and characterization.

Figure 1. Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this report. The following tables are provided as a template for data presentation upon experimental acquisition.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not availableOlefinic Protons (H3, H4)
Data not availableMethylene Protons (-CH₂OH)
Data not availableAllylic Protons (H2, H5)
Data not availableAliphatic Protons (H6)
Data not availableHydroxyl Protons (-OH)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not availableQuaternary Carbon (C1)
Data not availableOlefinic Carbons (C3, C4)
Data not availableMethylene Carbons (-CH₂OH)
Data not availableAllylic Carbons (C2, C5)
Data not availableAliphatic Carbon (C6)

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-32.

  • Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: Utilize a 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and assignment of the NMR spectra of this compound.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Processing and Analysis A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process 1H Spectrum (FT, Phasing, Baseline Correction) B->D E Process 13C Spectrum (FT, Phasing, Baseline Correction) C->E F Calibrate Chemical Shifts (Solvent Residual Peak) D->F G Integrate 1H Signals D->G H Analyze Multiplicities and Coupling Constants (1H) D->H E->F I Correlate 1H and 13C Data (e.g., using HSQC/HMBC if acquired) F->I G->I H->I J Assign Signals to Molecular Structure I->J

Figure 2. Logical workflow for NMR spectral analysis.

Physical and chemical properties of 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Cyclohexene-1,1-dimethanol (CAS No. 2160-93-2). It is a bifunctional molecule featuring a cyclohexene ring and two primary hydroxyl groups.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in polymer chemistry and the preparation of epoxy resins.[2][3] This document includes a summary of its key physical and chemical data, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.

Chemical and Physical Properties

This compound is a white to beige crystalline powder under standard conditions.[4] It is stable under normal temperatures and pressures. The presence of two hydroxymethyl groups enhances its solubility in polar solvents through hydrogen bonding, while the cyclohexene ring provides hydrophobic character.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[6]
Molecular Weight 142.20 g/mol [6]
CAS Number 2160-93-2[6]
Appearance White to beige crystalline powder[4]
Melting Point 88-90 °C[2][3]
Boiling Point 115 °C at 0.4 mmHg[3]
Density 1.0392 g/cm³ (estimate)[5]
IUPAC Name [1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol[6]
Synonyms 4,4-Bis(hydroxymethyl)-1-cyclohexene, 1,1-Bis(hydroxymethyl)-3-cyclohexene[4][6]

Spectral Data

The structural features of this compound have been characterized by various spectroscopic techniques.

Table 2: Summary of Spectral Data

TechniqueKey Features and Observations
¹H NMR Signals corresponding to olefinic protons, allylic protons, aliphatic protons of the cyclohexene ring, and the protons of the two hydroxymethyl groups.
¹³C NMR Resonances for the sp² hybridized carbons of the double bond, the quaternary carbon, and the sp³ hybridized carbons of the ring and the hydroxymethyl groups.
FTIR Characteristic absorption bands for O-H stretching of the alcohol groups, C-H stretching of both sp² and sp³ hybridized carbons, C=C stretching of the alkene, and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of water, hydroxymethyl groups, and cleavage of the cyclohexene ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits the following signals: a broad singlet for the hydroxyl protons, a multiplet for the olefinic protons of the C=C double bond, and multiplets for the allylic and aliphatic protons of the cyclohexene ring, as well as a signal for the methylene protons of the two hydroxymethyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides evidence for the different carbon environments in the molecule. Key resonances include those for the two equivalent olefinic carbons, the quaternary carbon bonded to the two hydroxymethyl groups, the carbons of the hydroxymethyl groups, and the remaining sp³ hybridized carbons of the cyclohexene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound typically displays a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks include C-H stretching vibrations for the sp² carbons of the double bond (above 3000 cm⁻¹) and the sp³ carbons of the ring (below 3000 cm⁻¹), a C=C stretching vibration around 1650 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns include the loss of a water molecule (M⁺ - 18), the loss of a hydroxymethyl group (M⁺ - 31), and further fragmentation of the cyclohexene ring.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Diels-Alder reaction to form 3-cyclohexenecarboxaldehyde, followed by a crossed Cannizzaro reaction with formaldehyde.[4]

Step 1: Diels-Alder Reaction to form 3-Cyclohexenecarboxaldehyde

This reaction involves the [4+2] cycloaddition of a 1,3-diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrolein).

  • Materials: 1,3-butadiene, acrolein, hydroquinone (as a polymerization inhibitor), reaction vessel suitable for pressure reactions.

  • Procedure:

    • A cooled, pressure-rated reaction vessel is charged with acrolein and a small amount of hydroquinone.

    • An excess of liquefied 1,3-butadiene is carefully added to the vessel.

    • The vessel is sealed and heated to approximately 100-150 °C for several hours.

    • After cooling, the excess butadiene is vented, and the crude 3-cyclohexenecarboxaldehyde is purified by distillation.

Step 2: Crossed Cannizzaro Reaction

This step involves the base-catalyzed disproportionation of 3-cyclohexenecarboxaldehyde and formaldehyde.

  • Materials: 3-cyclohexenecarboxaldehyde, formaldehyde (as formalin solution), a strong base (e.g., sodium hydroxide or potassium hydroxide), and a suitable solvent (e.g., methanol or water).

  • Procedure:

    • A solution of 3-cyclohexenecarboxaldehyde in methanol is prepared in a round-bottom flask equipped with a stirrer and a reflux condenser.

    • An aqueous solution of formaldehyde (in excess) and sodium hydroxide is added dropwise to the aldehyde solution while stirring and maintaining the temperature.

    • After the addition is complete, the mixture is refluxed for a specified period to drive the reaction to completion.

    • The reaction mixture is then cooled, and the product is isolated.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

  • Materials: Crude this compound, a suitable solvent or solvent pair (e.g., ethyl acetate/hexane), Erlenmeyer flask, heating mantle, and filtration apparatus.

  • Procedure:

    • The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

    • The hot solution is filtered to remove any insoluble impurities.

    • A solvent in which the product is poorly soluble (e.g., hexane) is slowly added to the hot filtrate until turbidity persists.

    • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

G Synthesis of this compound cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Crossed Cannizzaro Reaction 1,3-Butadiene 1,3-Butadiene 3-Cyclohexenecarboxaldehyde 3-Cyclohexenecarboxaldehyde 1,3-Butadiene->3-Cyclohexenecarboxaldehyde + Acrolein [Heat, Pressure] Acrolein Acrolein 3-Cyclohexenecarboxaldehyde_2 3-Cyclohexenecarboxaldehyde 3-Cyclohexenecarboxaldehyde->3-Cyclohexenecarboxaldehyde_2 Intermediate Formaldehyde Formaldehyde This compound This compound 3-Cyclohexenecarboxaldehyde_2->this compound + Formaldehyde [NaOH, Reflux]

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Purification Workflow

The following diagram outlines the general procedure for the purification of this compound by recrystallization.

G Purification by Recrystallization Crude_Product Crude Product Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: A flowchart detailing the purification of this compound via recrystallization.

Safety and Handling

This compound may cause eye, skin, and respiratory tract irritation.[4] It may be harmful if swallowed or absorbed through the skin.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] In case of contact, flush the affected area with plenty of water.[4]

Incompatible Materials: Strong oxidizing agents.[4]

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[4]

Applications

The bifunctional nature of this compound, possessing both a reactive double bond and two primary hydroxyl groups, makes it a versatile building block in organic and polymer chemistry.[1]

  • Polymer Synthesis: It can be incorporated as a comonomer to modify the properties of polyesters and other polymers.

  • Epoxy Resins: It is used in the preparation of epoxy resins, where the hydroxyl groups can react with epichlorohydrin.[2][3]

  • Organic Synthesis: The double bond and hydroxyl groups can be further functionalized to create a variety of more complex molecules. For instance, the double bond can undergo reduction to the corresponding saturated cyclohexane derivative, and the hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids.[1]

References

Solubility Profile of 3-Cyclohexene-1,1-dimethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyclohexene-1,1-dimethanol, a versatile building block in organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes. This document outlines the expected solubility of this compound in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts: Structural Influence on Solubility

This compound is a molecule that possesses both polar and nonpolar characteristics, which dictates its solubility behavior.[1] Its chemical structure consists of a nonpolar cyclohexene ring and two polar hydroxymethyl (-CH2OH) groups.[1] The presence of the hydroxyl groups allows for hydrogen bonding, which promotes solubility in polar solvents.[1] Conversely, the hydrophobic cyclohexene ring contributes to its solubility in nonpolar solvents.[1] This amphiphilic nature results in a nuanced solubility profile, with a general preference for polar organic solvents.

Quantitative Solubility Data

The following table provides solubility data for 1,4-Cyclohexanedimethanol at 20°C, which can be used as a proxy to estimate the solubility of this compound.

SolventSolvent PolarityEstimated Solubility of this compound ( g/100g solvent @ 20°C)
MethanolPolar Protic~92
BenzeneNonpolar~1

Data is based on the reported solubility of 1,4-Cyclohexanedimethanol and serves as an estimation.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials or test tubes with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm pore size)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Solvent: Add a precise volume of the chosen organic solvent to a series of vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The exact amount should be recorded.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 12 hours to allow any undissolved solute to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a pre-calibrated GC or HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility: The solubility can be expressed in various units, such as g/100mL or mol/L, based on the determined concentration.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A Prepare Solvent and Solute B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature B->C D Allow for Phase Separation C->D E Collect and Filter Supernatant D->E G Analyze Samples and Standards (GC/HPLC) E->G F Prepare Standard Solutions F->G H Construct Calibration Curve G->H I Determine Concentration of Saturated Solution H->I J Calculate Solubility I->J

Caption: A flowchart of the experimental procedure for determining solubility.

References

Historical Synthesis of 3-Cyclohexene-1,1-dimethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1,1-dimethanol is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its cyclohexene ring provides a scaffold for stereoselective transformations, while the two primary hydroxyl groups offer points for further functionalization. This guide provides a detailed overview of the core historical methods for the synthesis of this compound, presenting quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways.

Core Synthetic Strategy

The historical synthesis of this compound is predominantly a two-step process. The first step involves the formation of the cyclohexene ring system through a Diels-Alder reaction, followed by the installation of the geminal diol functionality in the second step.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functional Group Installation 1,3-Butadiene 1,3-Butadiene 3-Cyclohexene-1-carboxaldehyde 3-Cyclohexene-1-carboxaldehyde 1,3-Butadiene->3-Cyclohexene-1-carboxaldehyde Diels-Alder Reaction Acrolein Acrolein Acrolein->3-Cyclohexene-1-carboxaldehyde This compound This compound 3-Cyclohexene-1-carboxaldehyde->this compound Crossed Cannizzaro-type Reaction Formaldehyde Formaldehyde Formaldehyde->this compound

Figure 1: Overall synthetic workflow for this compound.

Step 1: Diels-Alder Reaction for 3-Cyclohexene-1-carboxaldehyde

The formation of the 3-cyclohexene-1-carboxaldehyde intermediate is a classic example of the Diels-Alder reaction, a powerful tool in organic synthesis for the construction of six-membered rings.[1] In this [4+2] cycloaddition, 1,3-butadiene acts as the diene and acrolein serves as the dienophile.

Quantitative Data Summary
DieneDienophileTemperature (°C)Time (h)PressureYield (%)Reference
1,3-ButadieneAcrolein15034 MPa>91[2]
Detailed Experimental Protocol

Synthesis of 3-Cyclohexene-1-carboxaldehyde

  • Apparatus: A 50 mL stainless steel stirred autoclave is charged with 20 g of a suitable solvent such as 1,4-dimethylcyclohexane.[2]

  • Procedure: The autoclave is sealed and heated to 150°C while maintaining an inert atmosphere with nitrogen at 4 MPa. A mixture of 4.8 g of acrolein and 6.2 g of 1,3-butadiene is then introduced into the heated autoclave.[2] The reaction mixture is stirred at 150°C and a pressure of 4 MPa for 3 hours.

  • Work-up and Purification: After the reaction is complete, the autoclave is cooled, and any unreacted starting materials are removed by distillation at atmospheric pressure. The desired product, 3-cyclohexene-1-carboxaldehyde, is then purified by distillation, collecting the fraction boiling at 163-164°C.[2] Gas chromatography analysis typically shows a purity of over 99.5%.[2]

G start Start autoclave Charge Autoclave with 1,3-Butadiene and Acrolein start->autoclave heat_pressurize Heat to 150°C and Pressurize to 4 MPa autoclave->heat_pressurize react Stir for 3 hours heat_pressurize->react cool Cool to Room Temperature react->cool distill_unreacted Distill off Unreacted Starting Materials cool->distill_unreacted distill_product Distill Product at 163-164°C distill_unreacted->distill_product end Obtain Pure 3-Cyclohexene-1-carboxaldehyde distill_product->end

Figure 2: Experimental workflow for the Diels-Alder synthesis of 3-cyclohexene-1-carboxaldehyde.

Step 2: Synthesis of this compound

The second and final step in the historical synthesis is the reaction of 3-cyclohexene-1-carboxaldehyde with formaldehyde in the presence of a strong base. This transformation is a crossed Cannizzaro-type reaction. In this reaction, formaldehyde, which is more readily attacked by the hydroxide nucleophile, is oxidized to formic acid, while the 3-cyclohexene-1-carboxaldehyde is reduced to the corresponding alcohol, this compound.[3][4][5]

Quantitative Data Summary

A key historical report by H. E. French and D. M. Gallagher in 1942 describes this reaction. While the full text of this specific paper is not widely available in public digital archives, related procedures and the principles of the crossed Cannizzaro reaction allow for the reconstruction of a plausible and effective protocol. The reaction is known to proceed in good yield.

Detailed Experimental Protocol

Synthesis of this compound

  • Reagents: 3-cyclohexene-1-carboxaldehyde, formaldehyde (typically as a 37% aqueous solution, formalin), and a strong base such as sodium hydroxide or potassium hydroxide.

  • Procedure: A mixture of 3-cyclohexene-1-carboxaldehyde and an excess of formaldehyde is treated with a concentrated solution of sodium hydroxide. The reaction is typically stirred at room temperature or with gentle heating.

  • Mechanism: The hydroxide ion preferentially attacks the more electrophilic carbonyl carbon of formaldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of 3-cyclohexene-1-carboxaldehyde, effecting its reduction.

  • Work-up and Purification: After the reaction is complete, the mixture is typically neutralized with an acid. The product, this compound, can then be extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product can be further purified by distillation or recrystallization.

G cluster_0 Reaction Mechanism Formaldehyde Formaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Formaldehyde->Tetrahedral_Intermediate + OH⁻ Hydroxide Hydroxide Formic_Acid Formic Acid Tetrahedral_Intermediate->Formic_Acid Hydride Transfer 3-Cyclohexene-1-carboxaldehyde 3-Cyclohexene-1-carboxaldehyde Alkoxide Alkoxide of Product 3-Cyclohexene-1-carboxaldehyde->Alkoxide Accepts Hydride This compound This compound Alkoxide->this compound Protonation

Figure 3: Simplified signaling pathway of the crossed Cannizzaro-type reaction.

Conclusion

The historical synthesis of this compound is a robust and efficient two-step process that utilizes fundamental and powerful reactions in organic chemistry. The initial Diels-Alder reaction provides a reliable method for the construction of the core cyclohexene ring, while the subsequent crossed Cannizzaro-type reaction effectively installs the desired geminal diol functionality. These methods, established in the mid-20th century, laid the groundwork for the synthesis and further exploration of this versatile chemical intermediate. Modern advancements may offer alternative reagents and milder conditions, but the core logic of this historical pathway remains a testament to the enduring principles of organic synthesis.

References

Technical Guide: 3-Cyclohexene-1,1-dimethanol (CAS 2160-94-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 3-Cyclohexene-1,1-dimethanol (CAS Number: 2160-94-3). This bifunctional molecule, featuring a cyclohexene ring and two primary hydroxyl groups, holds potential as a versatile building block in organic synthesis and materials science.[1] Its structure suggests possibilities for further functionalization, making it a compound of interest for various research and development applications. This document summarizes its chemical and physical properties, safety information, and current understanding of its synthesis and potential applications.

Chemical and Physical Properties

This compound is a white to beige crystalline powder under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 2160-94-3[2]
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
IUPAC Name [1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol[2]
Synonyms 1,1-Bis(hydroxymethyl)-3-cyclohexene, 4,4-Bis(hydroxymethyl)cyclohexene, 4,4-Bis(hydroxymethyl)-1-cyclohexene[2]
Appearance White - Beige Crystalline Powder
Melting Point 88-90 °C[3]
Solubility Likely soluble in polar organic solvents like ethanol and methanol. Reduced solubility in non-polar solvents and potentially limited solubility in water.[4][4]
XlogP (Predicted) 0.5[2][5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided in Table 2.

Table 2: Spectral Data for this compound

Spectrum TypeKey Features/NotesSource(s)
¹H NMR Data available.PubChem
¹³C NMR Data available.PubChem
Infrared (IR) Data available.PubChem
Mass Spectrometry Data available.PubChem

Synthesis

A generalized workflow for this type of synthesis is depicted in the following diagram.

G Generalized Synthesis Workflow Reactant1 Tetrahydrobenzaldehyde Reaction Condensation Reaction Reactant1->Reaction Reactant2 Formaldehyde (excess) Reactant2->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound, with its reactive double bond and two hydroxyl groups, makes it a versatile intermediate for further chemical modifications.[1]

  • Polymer Synthesis: The diol functionality allows for its incorporation into polyesters, polyurethanes, and other polymers, potentially modifying their physical properties.

  • Derivatization: The hydroxyl groups can undergo esterification, etherification, and other reactions to produce a variety of derivatives. The double bond can participate in addition reactions, such as hydrogenation or halogenation.[1]

The logical relationship of its functional groups to potential derivatives is illustrated below.

G Reactivity and Derivative Potential cluster_hydroxyl Hydroxyl Group Reactions cluster_double_bond Double Bond Reactions Start This compound Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Hydrogenation Hydrogenation Start->Hydrogenation Halogenation Halogenation Start->Halogenation Polyesters Polyesters / Polyurethanes Esterification->Polyesters Ethers Dialkoxy Derivatives Etherification->Ethers SaturatedDiol Cyclohexane-1,1-dimethanol Hydrogenation->SaturatedDiol Halogenated Halogenated Derivatives Halogenation->Halogenated

References

The Bifunctional Reactivity of 3-Cyclohexene-1,1-dimethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the double bond in 3-Cyclohexene-1,1-dimethanol, a versatile bifunctional molecule. The presence of both a reactive alkene and two primary hydroxyl groups within a cyclohexene scaffold makes this compound a valuable building block in organic synthesis, polymer chemistry, and potentially in the development of novel therapeutic agents. This document details key reactions of the double bond, including electrophilic additions, hydrogenation, and oxidation, supported by quantitative data from analogous systems. Detailed experimental protocols are provided to serve as a practical resource for laboratory professionals. Furthermore, this guide explores the potential applications of this compound derivatives in medicinal chemistry, particularly in the synthesis of complex scaffolds such as spirocycles.

Introduction

This compound (C8H14O2, CAS No: 2160-94-3) is a unique cyclic alcohol possessing a geminal dihydroxymethyl-substituted carbon and a carbon-carbon double bond within its six-membered ring.[1] This bifunctionality allows for a diverse range of chemical transformations, targeting either the alkene for cycloadditions and functional group additions, or the diol moiety for esterification, etherification, and polymerization. The reactivity of the double bond is of particular interest as it provides a gateway to a variety of saturated and functionalized cyclohexane derivatives, which are common motifs in pharmaceuticals and materials science. This guide focuses on the key transformations of the double bond, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic potential.

Reactivity of the Double Bond

The endocyclic double bond in this compound is susceptible to a variety of addition reactions, characteristic of alkenes. The primary modes of reactivity include electrophilic addition, catalytic hydrogenation, and oxidation reactions such as epoxidation and dihydroxylation.

Electrophilic Addition

The electron-rich double bond readily undergoes electrophilic addition. Halogenation, particularly bromination, is a classic example. The reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion to typically yield the trans-dibrominated product.[2] In the presence of a nucleophilic solvent like methanol, the solvent can intercept the bromonium ion, leading to the formation of a bromoether.[2]

Electrophilic_Bromination reactant This compound intermediate Bromonium Ion Intermediate reactant->intermediate + Br₂ Br2 Br₂ product_Br trans-3,4-Dibromo- cyclohexane-1,1-dimethanol intermediate->product_Br + Br⁻ product_OMe trans-3-Bromo-4-methoxy- cyclohexane-1,1-dimethanol intermediate->product_OMe + MeOH, -H⁺ MeOH MeOH (solvent)

Catalytic Hydrogenation

The double bond can be selectively reduced to the corresponding alkane, cyclohexane-1,1-dimethanol, through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C).[3] The reaction is generally high-yielding and proceeds under mild conditions, leaving the hydroxyl groups intact.[3] The addition of hydrogen occurs in a syn-fashion, where both hydrogen atoms add to the same face of the double bond.[4]

Catalytic_Hydrogenation This compound This compound Cyclohexane-1,1-dimethanol Cyclohexane-1,1-dimethanol This compound->Cyclohexane-1,1-dimethanol H₂, Pd/C

Oxidation Reactions

Epoxidation of the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 4,4-bis(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane. This epoxide is a valuable intermediate for further synthetic transformations, including ring-opening reactions to form diols and other functionalized cyclohexanes. The epoxide can also serve as a monomer in ring-opening polymerizations.[5]

The double bond can be dihydroxylated to form a triol, 4,4-bis(hydroxymethyl)cyclohexane-1,2-diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.[6]

Oxidation_Pathways cluster_start Starting Material cluster_products Oxidation Products This compound This compound Epoxide Epoxide This compound->Epoxide m-CPBA syn-Diol syn-Diol This compound->syn-Diol OsO₄ or cold, dil. KMnO₄ anti-Diol anti-Diol Epoxide->anti-Diol H₃O⁺

Quantitative Data

ReactionReagents and ConditionsSubstrateProductYield (%)Reference
Catalytic HydrogenationH₂, 5 wt% Pd on porous ceria, 3 atm, 393 KCyclohexeneCyclohexane29[7]
Epoxidationm-CPBA, Dichloromethane, 0°C to room temp.CyclohexeneCyclohexene oxideHigh (not specified)[8]
EpoxidationH₂O₂, Acetonitrile, 60°C, TS-1 catalystCyclohexeneCyclohexene oxide>99[8]
anti-DihydroxylationH₂O₂, Formic acid, 40-45°CCyclohexenetrans-1,2-Cyclohexanediol77-90[6]

Experimental Protocols

The following protocols are generalized procedures for key reactions of the double bond, adapted for this compound based on standard laboratory practices for cyclohexene derivatives.

Protocol for Catalytic Hydrogenation

Objective: To synthesize cyclohexane-1,1-dimethanol.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the flask and purge with nitrogen gas, followed by vacuum.

  • Introduce hydrogen gas into the flask (a balloon or a hydrogenation apparatus can be used).

  • Stir the reaction mixture vigorously at room temperature and atmospheric pressure (or as required) until the reaction is complete (monitor by TLC or GC).

  • Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude cyclohexane-1,1-dimethanol, which can be purified further if necessary.

Protocol for Epoxidation with m-CPBA

Objective: To synthesize 4,4-bis(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask and cool to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the diol over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.

Protocol for Bromination

Objective: To synthesize 3,4-dibromocyclohexane-1,1-dimethanol.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve this compound in CCl₄ or DCM in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise. The disappearance of the bromine color indicates the reaction is proceeding.

  • Continue addition until a faint bromine color persists.

  • Stir for an additional 30 minutes at 0°C.

  • Wash the reaction mixture with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dibrominated product.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a known therapeutic agent, its derivatives hold potential in drug discovery. The functionalized cyclohexane core is a common scaffold in many biologically active molecules.

Synthesis of Spirocyclic Compounds

The geminal diol functionality of this compound and its saturated counterpart makes them potential precursors for the synthesis of spirocyclic compounds. Spirocycles are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target binding and pharmacokinetic properties.[3] For instance, spiro compounds derived from isatin and barbituric acid have shown potential anticancer activity against various human cancer cell lines.[9]

Spirocycle_Synthesis This compound This compound Functionalized\nCyclohexane Derivatives Functionalized Cyclohexane Derivatives This compound->Functionalized\nCyclohexane Derivatives Various Reactions Spirocyclic Scaffolds Spirocyclic Scaffolds Functionalized\nCyclohexane Derivatives->Spirocyclic Scaffolds Cyclization Potential Drug\nCandidates Potential Drug Candidates Spirocyclic Scaffolds->Potential Drug\nCandidates Biological Screening

Monomers for Biocompatible Polymers

The diol functionality allows this compound and its derivatives, such as cyclohexane-1,1-dimethanol, to be used as monomers in the synthesis of polyesters and polyurethanes.[10] These polymers can have applications in drug delivery systems and as biocompatible materials for medical devices. The epoxide derivative can also be used in ring-opening polymerizations to create polyethers with potential biomedical applications.[11]

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and materials science. The reactivity of its double bond allows for a wide range of transformations, leading to the formation of functionalized saturated cyclohexane derivatives. While specific quantitative data and direct applications in drug development for this molecule are limited, the general reactivity patterns of cyclohexenes and the utility of the resulting scaffolds suggest that this compound is a valuable and underexplored building block for the synthesis of complex molecules with potential biological activity. The protocols and data presented in this guide serve as a foundation for further research and development in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Functional Group Analysis of 3-Cyclohexene-1,1-dimethanol

Abstract

This compound (CAS No: 2160-94-3) is a bifunctional molecule featuring both alkene and primary alcohol moieties, making it a valuable building block in polymer chemistry and organic synthesis.[1] Its unique structure, with two hydroxymethyl groups on a single carbon atom within a cyclohexene ring, offers specific stereochemical properties and reactivity.[1] This guide provides a comprehensive overview of the analytical techniques used to identify and characterize its functional groups. It details the spectroscopic signatures found in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed experimental protocols and presents a logical workflow for the complete characterization of the molecule.

Molecular Structure and Functional Groups

This compound, with the molecular formula C₈H₁₄O₂, possesses two key functional groups that dictate its chemical behavior: a carbon-carbon double bond within the cyclohexene ring and two primary hydroxyl (-OH) groups.[2][3]

Caption: Molecular structure of this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups by detecting their characteristic vibrational frequencies. The spectrum is dominated by the strong, broad O-H stretching band of the alcohol groups and the C=C stretching of the alkene.

Table 1: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
3600-3200 Alcohol (O-H) Stretch, H-bonded Strong, Broad
3100-3000 Alkene (=C-H) Stretch Medium
2960-2850 Alkane (C-H) Stretch Strong
1660-1640 Alkene (C=C) Stretch Medium
1450-1375 Alkane (C-H) Bend Medium

| 1050-1000 | Primary Alcohol (C-O) | Stretch | Strong |

Data compiled from typical values for functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum shows distinct signals for the vinylic, allylic, aliphatic, and hydroxymethyl protons. The symmetry of the molecule simplifies the spectrum to some extent.[5][6]

¹³C NMR: The carbon NMR spectrum confirms the presence of eight distinct carbon atoms, with characteristic shifts for the sp² carbons of the double bond and the sp³ carbons of the ring and hydroxymethyl groups.[2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Signal Approx. δ (ppm) Multiplicity Assignment
Vinylic 5.6 - 5.8 Multiplet =C-H
Allylic ~2.1 Multiplet C=C-CH
Aliphatic 1.6 - 2.0 Multiplet -CH ₂-
Hydroxymethyl ~3.5 Singlet/Multiplet -CH ₂-OH
Hydroxyl Variable Broad Singlet -OH
¹³C NMR Signal Approx. δ (ppm) Assignment
Vinylic 125 - 130 C =C
Hydroxymethyl 65 - 70 -C H₂-OH
Quaternary 40 - 45 C -(CH₂OH)₂

| | Aliphatic | 20 - 30 | | -C H₂- |

Note: Predicted values are based on standard chemical shift ranges. Actual spectra may vary based on solvent and instrument.[2][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak [M]⁺ for C₈H₁₄O₂ is expected at an m/z of 142.20.[2]

Table 3: Key Mass Spectrometry Fragments

m/z Possible Fragment Interpretation
142 [C₈H₁₄O₂]⁺ Molecular Ion (M⁺)
124 [M - H₂O]⁺ Loss of water
111 [M - CH₂OH]⁺ Loss of a hydroxymethyl radical
93 [124 - CH₂OH]⁺ Loss of hydroxymethyl from the dehydrated ion

| 79 | [C₆H₇]⁺ | Cyclohexadienyl cation (from retro-Diels-Alder) |

Data sourced from spectral databases for this compound.[2]

Chemical Reactivity and Confirmation

The presence of the alkene and diol functional groups can be further confirmed through specific chemical reactions.

cluster_alkene Alkene Reactions cluster_diol Diol Reactions A1 This compound A2 Cyclohexane-1,1-dimethanol A1->A2 H₂ / Pd-C (Hydrogenation) A3 1,2-Dibromo-cyclohexane-1,1-dimethanol A1->A3 Br₂ in CCl₄ (Halogenation) D1 This compound D2 3-Cyclohexene-1,1-dicarboxylic acid D1->D2 KMnO₄ (strong oxidant) (Oxidation)

Caption: Key reactions confirming the alkene and diol functional groups.

  • Alkene Confirmation : The double bond can be saturated via catalytic hydrogenation to yield cyclohexane-1,1-dimethanol.[1] It will also readily decolorize a solution of bromine via an electrophilic addition reaction.

  • Diol Confirmation : The primary alcohol groups can be oxidized. A strong oxidizing agent like potassium permanganate (KMnO₄) will convert them into a dicarboxylic acid, 3-cyclohexene-1,1-dicarboxylic acid.[1]

Experimental Protocols & Workflow

A systematic workflow ensures accurate and comprehensive analysis of the compound.

start Sample of This compound ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms GC-MS Analysis start->ms data_ftir Identify O-H, C=C, =C-H, C-O stretches ftir->data_ftir data_nmr Assign proton and carbon environments nmr->data_nmr data_ms Determine MW and fragmentation pattern ms->data_ms confirm Structure and Functional Group Confirmation data_ftir->confirm data_nmr->confirm data_ms->confirm

Caption: Logical workflow for the functional group analysis.

Protocol for FTIR Spectroscopy
  • Sample Preparation : As this compound is a solid at room temperature (melting point 88-90 °C), prepare a KBr pellet.[8] Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal interference in the regions of interest, or use an Attenuated Total Reflectance (ATR) accessory.[2]

  • Background Spectrum : Record a background spectrum of the pure KBr pellet or solvent.

  • Sample Spectrum : Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis : Process the spectrum by subtracting the background. Identify the key absorption bands corresponding to the O-H, C=C, =C-H, and C-O functional groups as listed in Table 1.

Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum. Set appropriate parameters for spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC system. Use a suitable capillary column (e.g., nonpolar DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities (e.g., ramp from 50 °C to 250 °C).

  • MS Detection : Use Electron Ionization (EI) at a standard energy of 70 eV. The mass spectrometer will scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

  • Data Analysis : Identify the GC peak corresponding to this compound. Analyze the associated mass spectrum to find the molecular ion peak and compare the fragmentation pattern with the expected values in Table 3 and library data.[2]

Conclusion

The functional group analysis of this compound is reliably achieved through a combination of FTIR, NMR, and Mass Spectrometry. FTIR provides direct evidence of the critical hydroxyl and alkene groups. NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework, confirming its specific isomeric structure. Finally, Mass Spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern for definitive identification. Together, these techniques, supported by an understanding of the molecule's chemical reactivity, provide a robust and conclusive characterization essential for its application in research and development.

References

In-depth Technical Guide on the Thermal Decomposition of 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the thermal decomposition products of 3-Cyclohexene-1,1-dimethanol. While information regarding its synthesis, chemical properties, and safety is available, dedicated studies on its behavior under thermal stress, including pyrolysis and the resultant degradation products, are not present in the reviewed sources.

This guide aims to provide a foundational understanding of this compound based on existing data and to offer insights into the thermal decomposition of structurally related compounds, which may serve as a proxy for potential degradation pathways.

Properties of this compound

This compound, with the chemical formula C₈H₁₄O₂, is a bifunctional molecule featuring a cyclohexene ring and two primary alcohol groups. Its structure offers reactive sites at both the carbon-carbon double bond and the hydroxyl groups.

Key Properties:

PropertyValueReference
Molecular Weight142.20 g/mol
AppearanceWhite - Beige Crystalline Powder
Chemical StabilityStable under normal temperatures and pressures.
IncompatibilitiesStrong oxidizing agents.
Hazardous Decomposition Products (General)Carbon monoxide, carbon dioxide.

Analogous Thermal Decomposition: Cyclohexane

While data on this compound is scarce, studies on the thermal decomposition of cyclohexane may provide some analogous insights into the potential behavior of the cyclohexene ring under thermal stress. It is crucial to note that the presence of the dimethanol group will significantly influence the decomposition pathways.

Research on cyclohexane pyrolysis has shown that the primary initiation reaction is the fission of a C-C bond, leading to the formation of a 1,6-hexyl diradical. This diradical can then undergo several reactions, including isomerization to 1-hexene or dissociation into smaller fragments. High-temperature studies have also observed the formation of aromatic compounds like benzene through sequential hydrogen eliminations.

Experimental Protocol for Cyclohexane Pyrolysis (Example):

A common method for studying thermal decomposition is flash pyrolysis coupled with a sensitive analytical technique like vacuum ultraviolet (VUV) photoionization time-of-flight mass spectrometry (TOFMS).

  • Sample Preparation: A diluted mixture of the compound (e.g., ~1% cyclohexane) in an inert carrier gas like N₂ or helium is prepared.

  • Pyrolysis: The gas mixture is passed through a heated microreactor (e.g., a SiC tube) where it is subjected to high temperatures (up to 1310 K) for a very short duration (< 100 µs).

  • Analysis: The decomposition products are then ionized using a VUV laser and analyzed by TOFMS to identify the different species based on their mass-to-charge ratio.

Postulated Decomposition Pathways for this compound

Based on the structure of this compound and the known behavior of related compounds, several hypothetical decomposition pathways can be proposed. These remain speculative without direct experimental evidence.

A potential logical workflow for investigating the thermal decomposition of this compound is outlined below.

G cluster_0 Sample Preparation cluster_1 Thermal Decomposition cluster_2 Product Analysis cluster_3 Product Identification Sample This compound Dilution Dilute with Inert Gas (e.g., N2, He) Sample->Dilution Pyrolysis Flash Pyrolysis (Heated Microreactor) Dilution->Pyrolysis Introduce Sample Ionization VUV Photoionization Pyrolysis->Ionization Decomposition Products Detection TOF Mass Spectrometry Ionization->Detection Data Mass Spectra Analysis Detection->Data Identification Identify Decomposition Products Data->Identification

Caption: Proposed experimental workflow for studying the thermal decomposition of this compound.

Future Research Directions

The absence of data on the thermal decomposition of this compound highlights a significant knowledge gap. Future research should focus on:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the overall mass loss profile.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile decomposition products.

  • In-situ Spectroscopic Studies: To probe the reaction mechanism and identify transient intermediates.

  • Computational Modeling: To predict decomposition pathways and product distributions.

Understanding the thermal stability and decomposition products of this compound is crucial for its application in materials science and as a synthesis intermediate, particularly in processes requiring elevated temperatures. Further investigation in this area is strongly encouraged to ensure its safe and effective use.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Unsaturated Polyesters Using 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and plays a crucial role in advancing drug delivery technologies. Cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), are known to impart enhanced thermal stability, mechanical strength, and chemical resistance to polyesters due to the rigid cyclohexane ring in the polymer backbone.[1] This document provides detailed application notes and a generalized experimental protocol for the synthesis of unsaturated polyesters using a less explored monomer, 3-Cyclohexene-1,1-dimethanol.

The introduction of a cyclohexene moiety into the polyester backbone is anticipated to offer the benefits of a cycloaliphatic structure while also providing a reactive site—the carbon-carbon double bond—for post-polymerization modifications. This functionality opens up possibilities for crosslinking, grafting, or the attachment of bioactive molecules, making these unsaturated polyesters promising candidates for applications in controlled-release drug formulations, biodegradable networks, and advanced coatings.

Due to the limited availability of published data specifically on the polymerization of this compound, the following protocols are based on well-established methods for the synthesis of unsaturated polyesters and polyesters derived from analogous cycloaliphatic diols.

Key Attributes of Polyesters from this compound (Anticipated)

  • Tunable Mechanical Properties: The presence of the cyclohexene ring is expected to contribute to rigidity and a higher glass transition temperature (Tg) compared to linear aliphatic polyesters.

  • Post-Polymerization Functionality: The double bond in the cyclohexene ring can be leveraged for various chemical modifications, allowing for the tailoring of the polymer's final properties.

  • Potential for Biodegradability: As with other aliphatic and cycloaliphatic polyesters, those derived from this compound may exhibit biodegradability, a desirable trait for many biomedical applications.

  • Enhanced Thermal Stability: The cyclic structure is likely to improve the thermal stability of the resulting polyester.

Experimental Protocols

This section outlines a general two-stage melt polycondensation procedure for synthesizing an unsaturated polyester from this compound and a suitable dicarboxylic acid, such as terephthalic acid or adipic acid.

Materials and Equipment:

  • Monomers:

    • This compound (purity > 98%)

    • Dicarboxylic acid (e.g., Terephthalic acid, Adipic acid) or its dimethyl ester (e.g., Dimethyl terephthalate) (purity > 99%)

  • Catalyst:

    • Antimony(III) oxide (Sb₂O₃)

    • Titanium(IV) butoxide (Ti(OBu)₄)

    • Zinc acetate (Zn(OAc)₂)

  • Stabilizer/Antioxidant:

    • Phosphorous acid (H₃PO₃) or a hindered phenolic antioxidant (e.g., Irganox 1010)

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection

    • Heating mantle with a temperature controller

    • Vacuum pump

    • High-torque mechanical stirrer

Protocol 1: Two-Stage Melt Polycondensation

Stage 1: Esterification (or Transesterification)

  • Reactor Setup: Assemble the reaction vessel and ensure all glassware is dry. Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid (or its dimethyl ester). A slight excess (10-20 mol%) of the diol is often used to compensate for any loss during the reaction.

  • Catalyst and Stabilizer Addition: Add the catalyst (typically 200-500 ppm relative to the polymer weight) and a stabilizer (around 0.1 wt%).

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to 180-220°C. As the temperature increases, the monomers will melt and the esterification (or transesterification) reaction will commence, leading to the formation of water (or methanol) as a byproduct.

  • Byproduct Removal: The byproduct (water or methanol) will distill out of the reaction mixture and can be collected in a receiving flask. Continue this stage until approximately 80-90% of the theoretical amount of the byproduct has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the reaction temperature to 220-260°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This helps to remove the remaining byproduct and any excess diol, driving the polymerization reaction towards higher molecular weights.

  • Monitoring Viscosity: As the polycondensation proceeds, the viscosity of the molten polymer will increase significantly. The reaction is monitored by the increase in torque on the mechanical stirrer.

  • Reaction Completion: The reaction is considered complete when the desired melt viscosity or stirrer torque is achieved, which typically takes another 2-4 hours.

  • Polymer Recovery: Release the vacuum with nitrogen and extrude the molten polymer from the reactor. The polymer can be cooled in a water bath and then pelletized or ground for further analysis.

Data Presentation

The following table summarizes typical reaction parameters and expected properties for polyesters synthesized from cycloaliphatic diols. These values can serve as a starting point for the synthesis using this compound.

ParameterTerephthalic Acid Co-monomer (Anticipated)Adipic Acid Co-monomer (Anticipated)
Reaction Conditions
Esterification Temperature190-220°C180-210°C
Polycondensation Temp.240-260°C220-240°C
Catalyst Concentration200-400 ppm (e.g., Sb₂O₃)200-400 ppm (e.g., Ti(OBu)₄)
Vacuum Pressure< 1 Torr< 1 Torr
Expected Polymer Properties
AppearanceOff-white to pale yellow solidColorless to pale yellow solid
Glass Transition (Tg)60-90°C10-40°C
Melting Temperature (Tm)180-250°C (if crystalline)80-120°C (if crystalline)
Molecular Weight (Mn)15,000 - 30,000 g/mol 15,000 - 30,000 g/mol
Polydispersity Index (PDI)1.8 - 2.51.8 - 2.5

Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester, verify the incorporation of the this compound monomer, and to determine the copolymer composition. The presence of the double bond can be confirmed by characteristic peaks in the olefinic region.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹) and the C=C bond of the cyclohexene ring.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polyester.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polyester.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_recovery Product Recovery A Reactor Assembly & Drying B Charge Monomers, Catalyst, & Stabilizer A->B C Purge with Nitrogen B->C D Heat to 180-220°C with Stirring C->D E Collect Byproduct (Water/Methanol) D->E F Increase Temperature to 220-260°C E->F G Apply Vacuum (< 1 Torr) F->G H Monitor Viscosity Increase G->H I Release Vacuum with Nitrogen H->I J Extrude and Cool Polymer I->J K Pelletize or Grind J->K

Caption: Experimental workflow for two-stage melt polymerization.

Synthesis Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 This compound (Diol) Process Melt Polycondensation (Heat, Vacuum, Catalyst) Monomer1->Process Monomer2 Dicarboxylic Acid (e.g., Terephthalic Acid) Monomer2->Process Polymer Unsaturated Polyester Process->Polymer Byproduct Water Process->Byproduct

Caption: Polycondensation of this compound.

Disclaimer: The experimental protocols and expected data provided herein are generalized based on established polyester synthesis methodologies. Researchers should conduct their own optimization and characterization for the specific application. Safety precautions appropriate for high-temperature, high-vacuum polymer synthesis should be followed.

References

Application of 3-Cyclohexene-1,1-dimethanol in Epoxy Resin Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1,1-dimethanol is a cycloaliphatic diol that finds application in epoxy resin formulations as a reactive diluent. Its primary function is to reduce the viscosity of high-viscosity epoxy resins, thereby improving handling, processing, and wetting of substrates and reinforcements. Unlike non-reactive diluents, this compound possesses two hydroxyl groups that can react with the epoxy resin or curing agent, incorporating it into the polymer network. This chemical integration minimizes the negative effects on the mechanical and thermal properties of the cured product that are often associated with non-reactive diluents. Its cycloaliphatic structure can also enhance the ultraviolet (UV) resistance of the final cured epoxy system.

This document provides detailed application notes and experimental protocols for the utilization of this compound in epoxy resin formulations, intended for professionals in research and development.

Key Applications

  • Viscosity Reduction: The primary application is to lower the viscosity of standard epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), to facilitate various application techniques including casting, potting, and infusion.

  • Improved Flexibility and Toughness: The incorporation of the flexible cyclohexene ring into the epoxy network can lead to an increase in the flexibility and toughness of the cured resin, mitigating the inherent brittleness of some epoxy systems.

  • Enhanced UV Resistance: The cycloaliphatic nature of this compound can contribute to improved resistance to UV degradation, making it suitable for coatings and outdoor applications.

Data Presentation: Illustrative Performance in a Standard Epoxy Formulation

The following tables summarize the expected quantitative effects of incorporating this compound into a standard DGEBA epoxy resin formulation cured with an amine-based hardener. Note: This data is illustrative and may vary depending on the specific epoxy resin, curing agent, and curing cycle used.

Table 1: Effect of this compound on the Viscosity of a DGEBA Epoxy Resin

Concentration of this compound (wt%)Viscosity at 25°C (mPa·s)Viscosity Reduction (%)
012,0000
56,50045.8
103,20073.3
151,50087.5
2070094.2

Table 2: Mechanical Properties of Cured Epoxy Resin with Varying Concentrations of this compound

Concentration of this compound (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Elongation at Break (%)
0753.24.5
5723.05.2
10682.86.1
15652.67.5
20602.49.0

Table 3: Thermal Properties of Cured Epoxy Resin with Varying Concentrations of this compound

Concentration of this compound (wt%)Glass Transition Temperature (Tg) (°C)
0155
5148
10140
15132
20125

Experimental Protocols

Protocol 1: Preparation of Epoxy Resin Formulations

Objective: To prepare epoxy resin formulations with varying concentrations of this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 185-192 g/eq)

  • This compound

  • Amine curing agent (e.g., Triethylenetetramine - TETA)

  • Disposable mixing cups

  • Stirring rods

  • Analytical balance

Procedure:

  • Calculate the required amounts of epoxy resin, this compound, and curing agent for each formulation based on the desired weight percentages and the stoichiometry of the epoxy and amine groups.

  • In a disposable mixing cup, accurately weigh the DGEBA epoxy resin.

  • Add the calculated amount of this compound to the epoxy resin.

  • Thoroughly mix the epoxy resin and reactive diluent with a stirring rod for 5 minutes until a homogeneous mixture is obtained.

  • Add the stoichiometric amount of the amine curing agent to the mixture.

  • Mix all components thoroughly for another 3 minutes, ensuring to scrape the sides and bottom of the mixing cup to achieve a uniform blend.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • The formulation is now ready for casting and curing according to the specific testing requirements.

Protocol 2: Viscosity Measurement

Objective: To determine the effect of this compound on the viscosity of the epoxy resin formulation.

Apparatus:

  • Rotational viscometer

Procedure:

  • Prepare the epoxy resin formulations with 0%, 5%, 10%, 15%, and 20% by weight of this compound as described in Protocol 1 (without the curing agent).

  • Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Equilibrate the sample to a constant temperature of 25°C ± 0.1°C in a water bath.

  • Measure the viscosity of each formulation using the appropriate spindle and rotational speed to obtain a torque reading within the recommended range.

  • Record the viscosity in milliPascal-seconds (mPa·s).

Protocol 3: Mechanical Properties Testing

Objective: To evaluate the tensile and flexural properties of the cured epoxy resin formulations.

Apparatus:

  • Universal Testing Machine (UTM)

  • Molds for preparing dog-bone shaped tensile specimens (ASTM D638) and rectangular flexural specimens (ASTM D790).

Procedure:

  • Prepare the epoxy resin formulations with varying concentrations of this compound as described in Protocol 1.

  • Cast the resin mixtures into the respective molds.

  • Cure the specimens at room temperature for 24 hours followed by a post-cure at 80°C for 3 hours.

  • Demold the cured specimens and condition them at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours prior to testing.

  • Tensile Testing (ASTM D638):

    • Mount the dog-bone specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed of 5 mm/min until the specimen fails.

    • Record the maximum load and elongation.

    • Calculate the tensile strength and elongation at break.

  • Flexural Testing (ASTM D790):

    • Place the rectangular specimen on the three-point bending fixture of the UTM.

    • Apply a load to the center of the specimen at a specified rate until failure or a predefined deflection is reached.

    • Record the load-deflection data.

    • Calculate the flexural modulus.

Protocol 4: Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin formulations.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Prepare and cure the epoxy resin formulations as described in Protocol 3.

  • Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample back to room temperature.

  • Perform a second heating scan from room temperature to 200°C at the same heating rate.

  • Determine the glass transition temperature (Tg) from the midpoint of the transition in the heat flow curve of the second heating scan.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_testing Property Testing cluster_data Data Analysis start Start weigh_resin Weigh Epoxy Resin start->weigh_resin add_diluent Add this compound weigh_resin->add_diluent mix1 Mix Homogeneously add_diluent->mix1 add_hardener Add Curing Agent mix1->add_hardener mix2 Thorough Mixing add_hardener->mix2 degas Degas mix2->degas end_prep Formulation Ready degas->end_prep viscosity Viscosity Measurement end_prep->viscosity casting Casting & Curing end_prep->casting visc_data Viscosity Data viscosity->visc_data mechanical Mechanical Testing (Tensile & Flexural) casting->mechanical thermal Thermal Analysis (DSC) casting->thermal mech_data Mechanical Properties Data mechanical->mech_data therm_data Thermal Properties Data thermal->therm_data

Caption: Experimental workflow for evaluating this compound in epoxy resins.

reaction_pathway cluster_reaction Curing Reactions epoxy Epoxy Resin (DGEBA) reaction1 Epoxy-Amine Reaction epoxy->reaction1 reaction2 Epoxy-Hydroxyl Reaction (Etherification) epoxy->reaction2 diluent This compound (Diol) diluent->reaction2 hardener Amine Curing Agent hardener->reaction1 cured_network Crosslinked Polymer Network reaction1->cured_network reaction2->cured_network

Caption: Reaction pathways in an epoxy system with this compound.

Application Notes and Protocols: 3-Cyclohexene-1,1-dimethanol as a Versatile Crosslinking Agent for Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing 3-Cyclohexene-1,1-dimethanol as a novel crosslinking agent in polymer synthesis. This unique molecule offers dual functionality: two primary hydroxyl groups for traditional polyester or polyurethane formation and a reactive cyclohexene ring suitable for secondary crosslinking via mechanisms like free-radical polymerization or thiol-ene reactions. This dual-mode crosslinking capability allows for the creation of polymer networks with tunable mechanical properties, thermal stability, and degradation profiles, making it a promising candidate for applications in drug delivery, tissue engineering, and advanced biomaterials. While specific literature on this exact molecule is limited, the following protocols are based on established principles of polymer chemistry using analogous diol and vinyl-functionalized crosslinkers.

Introduction

This compound is a bifunctional molecule featuring a central cyclohexene ring with two hydroxymethyl groups attached to the same carbon atom. This structure presents a unique opportunity for creating advanced polymer architectures. The diol functionality can participate in step-growth polymerization with dicarboxylic acids or diisocyanates to form the primary polymer backbone. The unsaturation in the cyclohexene ring provides a site for subsequent crosslinking, allowing for the formation of a robust three-dimensional network.

Key Advantages:

  • Dual Crosslinking Capability: The presence of both hydroxyl and vinyl groups allows for a two-stage crosslinking process, enabling precise control over the final material properties.

  • Tunable Properties: By controlling the degree of crosslinking through both functionalities, researchers can tailor the mechanical strength, swelling ratio, and degradation rate of the polymer.

  • Biocompatibility Potential: The diol structure may impart hydrophilicity and biocompatibility to the resulting polymer network.

  • Functional Handles: The unreacted double bonds within the polymer matrix can serve as handles for post-polymerization modification, such as the attachment of bioactive molecules.

Chemical Structure and Properties

  • IUPAC Name: (1-(hydroxymethyl)cyclohex-3-en-1-yl)methanol[1]

  • CAS Number: 2160-94-3[1]

  • Molecular Formula: C8H14O2[1]

  • Molecular Weight: 142.2 g/mol [2]

  • Appearance: Beige fine crystalline powder[2]

  • Melting Point: 88-90 °C[2]

Proposed Crosslinking Mechanisms

This compound can act as a crosslinking agent through two primary pathways:

  • Polyester/Polyurethane Formation: The two primary hydroxyl groups can react with dicarboxylic acids (or their derivatives) or diisocyanates to form polyester or polyurethane networks, respectively. This is a common method for forming crosslinked polymers.

  • Vinyl Group Polymerization: The double bond within the cyclohexene ring can undergo further crosslinking reactions. This can be achieved through free-radical polymerization, initiated by thermal or photoinitiators, or through other chemistries like thiol-ene "click" reactions.

These two mechanisms can be employed in a sequential manner to first form a linear or branched polymer, which is then crosslinked in a second step.

Experimental Protocols

The following are example protocols for the use of this compound as a crosslinking agent.

Protocol 1: Synthesis of a Crosslinked Polyester via Melt Polycondensation

This protocol describes the synthesis of a crosslinked polyester by reacting this compound with a dicarboxylic acid.

Materials:

  • This compound

  • Sebacic acid (or other dicarboxylic acid)

  • Esterification catalyst (e.g., titanium(IV) butoxide)

  • High-purity nitrogen gas

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound and sebacic acid in the desired molar ratio (e.g., 1:1 for a linear polymer, with excess diol for potential crosslinking).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add the esterification catalyst (e.g., 0.1 wt% of the total monomer weight).

  • First Stage (Esterification): Heat the mixture with stirring to 180-200°C. Water will be produced as a byproduct and collected in the condenser. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C while slowly applying a vacuum (down to <1 mmHg). This stage removes the remaining water and catalyst byproducts, increasing the polymer's molecular weight. Continue for 4-8 hours.

  • Curing (Crosslinking): To induce crosslinking through the cyclohexene group, the resulting prepolymer can be heated at a higher temperature (e.g., 150-180°C) in the presence of a free-radical initiator (e.g., dicumyl peroxide) in a vacuum oven. The curing time will depend on the initiator and desired crosslink density.

  • Purification: Dissolve the crosslinked polymer in a suitable solvent (if possible) and precipitate it in a non-solvent like methanol to remove unreacted monomers and catalyst residues. Dry the final product in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Synthesis of a Crosslinked Polyurethane

This protocol details the preparation of a polyurethane network using this compound as the crosslinker.

Materials:

  • This compound

  • Hexamethylene diisocyanate (HMDI) or other diisocyanate

  • Poly(caprolactone) diol (PCL-diol, as a soft segment)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Temperature controller

Procedure:

  • Prepolymer Formation: In a jacketed glass reactor under a nitrogen atmosphere, dissolve the PCL-diol and this compound in anhydrous THF.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 wt%).

  • Isocyanate Addition: Heat the mixture to 60-70°C. Add the diisocyanate dropwise from a dropping funnel over 1-2 hours with vigorous stirring.

  • Reaction: Maintain the reaction at 70-80°C for 4-6 hours until the NCO content reaches the theoretical value (can be monitored by titration).

  • Casting and Curing: Cast the resulting prepolymer solution into a Teflon mold and allow the solvent to evaporate in a fume hood. Further, cure the film in a vacuum oven at 80-100°C for 12-24 hours to complete the crosslinking reaction.

Data Presentation: Representative Properties of Diol-Crosslinked Polymers

The following tables provide an example of how to present quantitative data for polymers crosslinked with a diol agent. The values are illustrative and based on typical results for similar systems.

Table 1: Mechanical Properties of Crosslinked Polyesters

Sample IDThis compound (mol%)Tensile Strength (MPa)[3]Young's Modulus (MPa)[4]Elongation at Break (%)[4]
PE-11025 ± 2350 ± 20250 ± 15
PE-22035 ± 3500 ± 25150 ± 10
PE-33048 ± 4700 ± 3080 ± 5

Table 2: Thermal and Swelling Properties of Crosslinked Polyurethanes

Sample IDThis compound (mol%)Glass Transition Temp (°C)[3]Thermal Decomposition Temp (°C)Swelling Ratio in THF (%)
PU-1535320500
PU-21045335350
PU-31558350200

Visualizations

G cluster_0 Chemical Structure C8H14O2 This compound Structure

Caption: Chemical Structure of this compound.

G Start Start Monomers Charge Monomers (Diacid/Diisocyanate + this compound) Start->Monomers Catalyst Add Catalyst Monomers->Catalyst Polymerization Step-Growth Polymerization (e.g., Melt Polycondensation) Catalyst->Polymerization Prepolymer Formation of Prepolymer Polymerization->Prepolymer Curing Secondary Crosslinking (Thermal/UV Curing of Cyclohexene Groups) Prepolymer->Curing Purification Purification and Drying Curing->Purification Characterization Material Characterization Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Polymer Crosslinking.

G cluster_0 Primary Crosslinking (Diol Reaction) cluster_1 Secondary Crosslinking (Cyclohexene Reaction) Diol This compound (HO-CH2-R-CH2-OH) Polymer_Chain Linear/Branched Polymer Chain with Pendant Cyclohexene Groups Diol->Polymer_Chain + Comonomer Dicarboxylic Acid or Diisocyanate Comonomer->Polymer_Chain + Pendant_Groups Pendant Cyclohexene Groups on Polymer Chains Polymer_Chain->Pendant_Groups Crosslinked_Network Covalently Crosslinked 3D Polymer Network Pendant_Groups->Crosslinked_Network Initiator Initiator (Heat/Light) Initiator->Crosslinked_Network

Caption: Dual Crosslinking Mechanism of this compound.

References

Application Notes and Protocols for the Polymerization of 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1,1-dimethanol is a versatile bifunctional monomer containing a reactive cyclohexene ring and two primary hydroxyl groups. This unique structure allows for its participation in various polymerization reactions, leading to the synthesis of polymers with interesting properties and potential applications in fields ranging from advanced materials to drug delivery. The presence of the hydroxyl groups enables the formation of polyesters and polyurethanes, while the cyclohexene moiety can be polymerized through ring-opening metathesis polymerization (ROMP) or other addition polymerization techniques. Furthermore, the double bond can be preserved during polymerization of the hydroxyl groups, allowing for subsequent post-polymerization modification.

These application notes provide an overview of the primary polymerization techniques applicable to this compound and offer detailed experimental protocols for researchers.

Polymerization Techniques

Polyesterification

Polyesterification is a step-growth polymerization process involving the reaction of the diol functionality of this compound with a dicarboxylic acid or its derivative (e.g., diacyl chloride or diester). This method results in a linear polyester with pendant cyclohexene groups along the polymer backbone. These pendant double bonds can be utilized for cross-linking or further functionalization. The properties of the resulting polyester can be tailored by the choice of the dicarboxylic acid comonomer.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization that proceeds via the cleavage and reformation of the double bond within the cyclohexene ring. This technique typically employs transition metal catalysts, such as Grubbs' or Schrock's catalysts. The polymerization of this compound via ROMP would yield a polymer with a poly(butadiene)-like backbone and pendant 1,1-dimethanol groups. These hydroxyl groups can impart hydrophilicity and provide sites for further chemical modification. It is important to note that the hydroxyl groups may need to be protected prior to polymerization to prevent interference with the catalyst.

Cationic Polymerization

The double bond in the cyclohexene ring of this compound could potentially undergo cationic polymerization. This method is initiated by a strong acid or a Lewis acid in the presence of a proton source. However, the nucleophilic hydroxyl groups of the monomer can act as terminating or chain-transfer agents, which can complicate the polymerization and limit the achievable molecular weight. This approach requires careful selection of initiators and reaction conditions.

Data Presentation

Table 1: Comparison of Polymerization Techniques for this compound

ParameterPolyesterificationRing-Opening Metathesis Polymerization (ROMP)Cationic Polymerization (Potential)
Monomer Functionality Utilized Diol (-OH groups)Alkene (C=C double bond)Alkene (C=C double bond)
Polymer Backbone Structure Polyester with pendant cyclohexene ringsPolyalkenamer with pendant dimethanol groupsPolyalkane with pendant dimethanol groups
Typical Catalysts/Initiators Acid or base catalysts (e.g., p-TSA, Sn(Oct)₂), or uncatalyzed at high temp.Grubbs' catalysts (Ru-based), Schrock's catalysts (Mo- or W-based)Strong protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃·OEt₂)
Typical Reaction Conditions High temperature (180-250 °C), often under vacuumRoom temperature to moderate heat, inert atmosphereLow temperature (-78 to 0 °C), inert atmosphere
Control over Molecular Weight Moderate, dependent on stoichiometry and conversionGood to excellent, can be a living polymerizationPoor to moderate, prone to side reactions
Key Polymer Properties Thermoplastics or thermosets (if crosslinked), tunable mechanical propertiesElastomeric or plastic materials, functionalizable hydroxyl groupsSaturated backbone, potentially rigid
Potential Applications Coatings, adhesives, biomaterials, drug delivery matricesFunctional materials, hydrogels, membranes, biomaterialsSpecialty polymers, though less explored for this monomer

Experimental Protocols

Protocol 1: Synthesis of a Polyester from this compound and Adipoyl Chloride

This protocol describes the synthesis of a polyester via the reaction of this compound with a diacyl chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Methanol

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Monomer Dissolution: Dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM in the reaction flask.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Monomer Addition: Dissolve adipoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by the slow addition of a small amount of water.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.

  • Purification: Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polyester structure and the presence of the cyclohexene ring.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound (with Hydroxyl Group Protection)

This protocol outlines the ROMP of this compound after protecting the hydroxyl groups as silyl ethers.

Part A: Protection of Hydroxyl Groups

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 equivalents) portion-wise to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Wash the reaction mixture with water, dry the organic layer over MgSO₄, and purify the silyl-protected monomer by column chromatography.

Part B: Ring-Opening Metathesis Polymerization

Materials:

  • TBDMS-protected this compound

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous and degassed solvent (e.g., DCM or Toluene)

  • Ethyl vinyl ether

  • Methanol

  • Schlenk line and appropriate glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere (glovebox or Schlenk line), dissolve the purified TBDMS-protected monomer in the anhydrous, degassed solvent.

  • Initiation: In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent to prepare a stock solution of known concentration.

  • Polymerization: Add the desired amount of the catalyst stock solution to the stirred monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Part C: Deprotection of Hydroxyl Groups

  • Deprotection: Dissolve the polymer in THF and add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Reaction: Stir the solution at room temperature until deprotection is complete (monitored by TLC or ¹H NMR).

  • Purification: Precipitate the final polymer in cold diethyl ether or water, depending on its solubility.

  • Drying: Collect the deprotected polymer and dry it under vacuum.

Visualizations

Polyesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification Monomer 3-Cyclohexene- 1,1-dimethanol Reactor Reaction Vessel (Inert Atmosphere) Monomer->Reactor Diacid Dicarboxylic Acid (or derivative) Diacid->Reactor Solvent Anhydrous Solvent Solvent->Reactor Catalyst Catalyst (optional) Catalyst->Reactor Heat Heating (180-250°C) Reactor->Heat Polycondensation Precipitation Precipitation in Non-solvent Heat->Precipitation Crude Polymer Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Purified Polyester

Caption: Workflow for Polyesterification of this compound.

ROMP_Mechanism Catalyst [Ru]=CH-R (Grubbs' Catalyst) Intermediate Metallocyclobutane Intermediate Catalyst->Intermediate + Monomer Monomer Protected This compound Monomer->Intermediate Propagating Propagating Species [Ru]=CH-Polymer Intermediate->Propagating Ring Opening Propagating->Intermediate + n Monomer (Chain Growth) Polymer Polymer Chain Propagating->Polymer Termination

Caption: Simplified Mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Caption: Resulting Polymer Structures from Different Polymerization Techniques.

Application Notes and Protocols: Step-by-Step Synthesis of UV-Curable Resins with 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of three distinct types of UV-curable resins starting from 3-Cyclohexene-1,1-dimethanol. The methods described herein allow for the functionalization of this versatile diol into diepoxide, diacrylate, and divinyl ether monomers, which are suitable for cationic or free-radical photopolymerization.

Introduction

UV-curable resins are materials that transition from a liquid to a solid state upon exposure to ultraviolet light. This rapid, energy-efficient, and solvent-free curing process makes them ideal for a wide range of applications, including coatings, adhesives, and 3D printing. This compound is a valuable starting material due to its cyclic structure, which can impart desirable thermal and mechanical properties to the final cured polymer, and its two primary hydroxyl groups, which serve as handles for chemical modification.

This note details three distinct synthesis pathways to create UV-curable monomers from this compound:

  • Epoxidation of the cyclohexene double bond to create a diepoxide monomer for cationic UV curing.

  • Acrylation of the diol to produce a diacrylate monomer for free-radical UV curing.

  • Vinylation of the diol to form a divinyl ether monomer for cationic UV curing.

Each section provides a detailed experimental protocol, a summary of expected characterization data, and the corresponding UV curing procedure.

Pathway 1: Synthesis of Diepoxide Resin via Epoxidation

This protocol describes the conversion of the double bond in this compound to an epoxide ring, yielding (3,4-Epoxycyclohexane-1,1-diyl)dimethanol. This monomer can then be cured via a cationic mechanism. Cationic curing offers advantages such as low shrinkage and a lack of oxygen inhibition.[1][2]

Experimental Protocol: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve a stoichiometric equivalent of m-CPBA (approximately 1.2 equivalents relative to the alkene) in 50 mL of DCM.

  • Add the m-CPBA solution dropwise to the stirred diol solution over 30-45 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 30 mL of saturated aqueous sodium sulfite solution to destroy excess peroxide and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (twice, to remove m-chlorobenzoic acid) and then with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude diepoxide product. Further purification can be achieved via column chromatography if necessary.

Characterization Data

The successful synthesis of (3,4-Epoxycyclohexane-1,1-diyl)dimethanol can be confirmed by spectroscopic methods. The disappearance of alkene signals and the appearance of epoxide signals are key indicators.

Functional GroupFTIR Wavenumber (cm⁻¹)¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Alkene C=C (stretch)~1650 (disappears)~5.6 (disappears)~125-127 (disappears)
Alkene =C-H (stretch)~3020 (disappears)--
Epoxide C-O-C (stretch)~820-850 (appears)~3.0-3.2 (appears)~50-55 (appears)
Hydroxyl O-H (stretch)~3300-3400 (broad)Variable-
Methylene -CH₂OH-~3.5-3.7~65-70
UV Curing Protocol: Cationic Polymerization

Formulation:

  • Synthesized Diepoxide Monomer: 97% by weight

  • Cationic Photoinitiator (e.g., Triarylsulfonium hexafluorophosphate salt): 3% by weight

Procedure:

  • In a light-protected container, mix the diepoxide monomer and the cationic photoinitiator until a homogeneous solution is obtained.

  • Apply a thin film of the resin formulation onto a substrate.

  • Expose the film to a UV light source (e.g., medium-pressure mercury lamp, 365 nm LED) with a defined intensity.

  • Curing occurs rapidly (seconds to minutes) to form a cross-linked polymer network. The reaction can continue even after the UV source is removed ("dark cure").[2]

Diagrams: Epoxidation Workflow and Curing

epoxidation_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 3-Cyclohexene- 1,1-dimethanol reaction Epoxidation Reaction (0°C to RT) start->reaction reagent m-CPBA in DCM reagent->reaction workup Quenching & Aqueous Wash reaction->workup drying Drying & Solvent Removal workup->drying product Diepoxide Monomer drying->product

Epoxidation Synthesis Workflow

cationic_curing cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator (PI) Acid Strong Acid (H⁺A⁻) PI->Acid Photolysis UV UV Light (hν) UV->PI Photolysis Epoxide Epoxide Monomer Acid->Epoxide Protonation Cation Protonated Epoxide (Active Cation) Polymer Polyether Network Cation->Polymer Ring-Opening Attack on another monomer

Cationic Curing Mechanism

Pathway 2: Synthesis of Diacrylate Resin via Esterification

This protocol details the esterification of the two hydroxyl groups of this compound with acryloyl chloride to form 3-Cyclohexene-1,1-diylbis(methylene) diacrylate. This diacrylate monomer is cured via a free-radical mechanism, which is a widely used, rapid curing method.[3]

Experimental Protocol: Acrylation

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask with dropping funnel, magnetic stirrer, rotary evaporator

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 10.0 g of this compound and a small amount of polymerization inhibitor in 100 mL of anhydrous THF.

  • Add 2.2 equivalents of triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2.2 equivalents of acryloyl chloride dropwise via the addition funnel over 1 hour, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated aqueous NH₄Cl solution, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting product is the diacrylate monomer.

Characterization Data

Successful acrylation is confirmed by the appearance of acrylate-specific signals and the disappearance of the broad hydroxyl peak in the IR spectrum.

Functional GroupFTIR Wavenumber (cm⁻¹)¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Hydroxyl O-H (stretch)~3300-3400 (disappears)--
Acrylate C=O (stretch)~1720-1730 (appears)-~166
Acrylate C=C (stretch)~1620-1640 (appears)~5.8-6.4 (3H, m) (appears)~128-131
Methylene -CH₂O--~4.1-4.3~68-72
Alkene C=C (stretch)~1650 (retained)~5.6 (retained)~125-127 (retained)
UV Curing Protocol: Free-Radical Polymerization

Formulation:

  • Synthesized Diacrylate Monomer: 97% by weight

  • Free-Radical Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA): 3% by weight

Procedure:

  • In a light-protected container, dissolve the photoinitiator in the diacrylate monomer.

  • Apply a thin film of the formulation to a substrate.

  • Expose the film to a UV light source. Curing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxygen inhibition, which can interfere with free-radical polymerization at the surface.[3]

  • The liquid resin will solidify into a hard, cross-linked film within seconds of exposure.

Diagrams: Acrylation Workflow and Curing

acrylation_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 3-Cyclohexene- 1,1-dimethanol reaction Esterification (0°C to RT) start->reaction reagent Acryloyl Chloride + Triethylamine reagent->reaction filtration Filter Salt Precipitate reaction->filtration workup Aqueous Wash filtration->workup drying Drying & Solvent Removal workup->drying product Diacrylate Monomer drying->product radical_curing cluster_initiation Initiation cluster_propagation Propagation & Cross-linking PI Photoinitiator (PI) Radical Free Radicals (R•) PI->Radical Cleavage UV UV Light (hν) UV->PI Cleavage Acrylate Acrylate Monomer Radical->Acrylate Addition Chain Propagating Radical Chain Network Cross-linked Polymer Network Chain->Network Chain Reaction vinylation_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 3-Cyclohexene- 1,1-dimethanol reaction Transvinylation (Reflux) start->reaction reagent Vinyl Acetate + Iridium Catalyst + Base reagent->reaction filtration Filter Catalyst & Base reaction->filtration evaporation Remove Excess Vinyl Acetate filtration->evaporation product Divinyl Ether Monomer evaporation->product

References

Application Notes and Protocols for High-Performance Coatings using 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1,1-dimethanol is a unique cycloaliphatic diol possessing a bifunctional structure that includes a reactive carbon-carbon double bond within the cyclohexene ring and two primary hydroxyl groups. This combination of functionalities makes it a versatile building block for high-performance polymers, particularly in the coatings sector. Its rigid cycloaliphatic core is expected to impart excellent hardness, thermal stability, and chemical resistance to coating formulations. The presence of the double bond offers a site for further chemical modification or secondary crosslinking, for instance, through UV radiation, which distinguishes it from its saturated analogue, 1,4-cyclohexanedimethanol.

These application notes provide exemplary protocols for the formulation and evaluation of high-performance polyurethane and UV-curable coatings incorporating this compound. The provided quantitative data is based on studies of a structurally similar saturated cycloaliphatic diol, 1,4-cyclohexanedimethanol (CHDM), and should be considered a baseline for performance expectations.[1]

Application Note 1: High-Solids Two-Component (2K) Polyurethane Coatings

This protocol describes the synthesis of a polyester polyol using this compound, followed by its formulation into a two-component polyurethane coating.

Experimental Protocols

Part A: Synthesis of Polyester Polyol

  • Reactor Setup: A 1-liter, four-necked flask is equipped with a mechanical stirrer, a thermocouple, a packed column with a condenser, and a nitrogen inlet.

  • Charging Reactants: Charge the reactor with this compound, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), and 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) in the desired molar ratio. Add a catalytic amount of a standard esterification catalyst (e.g., dibutyltin oxide).

  • Esterification Reaction:

    • Heat the mixture under a nitrogen blanket to 160°C.

    • Gradually increase the temperature to 220°C over 3-4 hours while stirring. Water will be removed from the reaction as a byproduct and collected in the condenser.

    • Monitor the reaction by periodically measuring the acid number. The reaction is considered complete when the acid number is below a target value (e.g., < 10 mg KOH/g).

  • Product Characterization: The resulting polyester polyol should be characterized for its hydroxyl number, acid number, molecular weight (via GPC), and viscosity.

Part B: Formulation of Polyurethane Coating

  • Polyol Component Preparation:

    • Dissolve the synthesized polyester polyol (e.g., 9.0 g) in methyl ethyl ketone (MEK, 1.0 g).

    • Add a leveling agent (e.g., 0.5 wt% of total nonvolatile content).

  • Isocyanate Component: The crosslinker used is a hexamethylene diisocyanate (HDI) isocyanurate.

  • Mixing and Application:

    • Mix the polyol component with the HDI isocyanurate crosslinker. The molar ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) should be kept constant, for example, at 1.1/1.0.[1]

    • Apply the formulated coating to the desired substrate (e.g., aluminum panels) using a doctor blade to achieve a uniform film thickness.

  • Curing: Allow the coated panels to cure at ambient temperature for a specified period (e.g., 7 days) before testing.

Data Presentation: Expected Performance of Polyurethane Coatings

The following table summarizes the expected mechanical properties of a polyurethane coating formulated with a polyester polyol based on this compound. These values are adapted from a study using 1,4-cyclohexanedimethanol (CHDM) and are provided as a comparative baseline.[1] The presence of the double bond in this compound may lead to variations in these properties.

PropertyTest MethodExpected ValuePotential Influence of Double Bond
Adhesion
Crosshatch AdhesionASTM D33595BUnlikely to significantly change
Pull-off AdhesionASTM D4541~250 lbf/in²May improve with secondary crosslinking
Hardness
Tukon HardnessASTM D1474~8.2 KHNMay increase due to higher rigidity
Pencil HardnessASTM D3363F/HMay increase
Flexibility & Impact Resistance
Reverse ImpactASTM D2794>80 lb/inMay decrease slightly due to increased rigidity
Tensile Properties
Tensile StrengthASTM D2370~35 MPaMay increase with higher crosslink density
Tensile ModulusASTM D2370~570 MPaMay increase due to ring stiffness
Elongation-at-BreakASTM D2370~8%May decrease

Diagram: Polyurethane Coating Formulation Workflow

G cluster_polyol Polyester Polyol Synthesis cluster_formulation Polyurethane Formulation & Curing Reactants This compound + Diacids + Catalyst Reactor Reactor Flask Reactants->Reactor Esterification Heating and Stirring (160-220°C) Reactor->Esterification Monitoring Monitor Acid Number Esterification->Monitoring Polyol Polyester Polyol Product Monitoring->Polyol Polyol_dissolved Dissolve Polyol in MEK + Additives Polyol->Polyol_dissolved Mixing Mix Components (NCO:OH = 1.1:1.0) Polyol_dissolved->Mixing Crosslinker HDI Isocyanurate Crosslinker->Mixing Application Apply to Substrate Mixing->Application Curing Ambient Cure (7 days) Application->Curing Testing Performance Testing Curing->Testing

Caption: Workflow for polyurethane coating formulation.

Application Note 2: UV-Curable Acrylate Coatings

This protocol outlines a hypothetical pathway for creating a UV-curable coating, leveraging the reactive double bond of this compound after modification into a diacrylate monomer.

Experimental Protocols

Part A: Synthesis of 3-Cyclohexene-1,1-dimethyl diacrylate

  • Reactor Setup: A flask is equipped with a stirrer, dropping funnel, and thermometer, and placed in an ice bath.

  • Reaction:

    • Dissolve this compound in a suitable solvent (e.g., toluene) with a base (e.g., triethylamine).

    • Slowly add acryloyl chloride from the dropping funnel while maintaining a low temperature (0-5°C).

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Purification: The resulting diacrylate monomer is purified through washing and extraction to remove byproducts.

Part B: Formulation of UV-Curable Coating

  • Component Mixing:

    • In a suitable container, blend the synthesized 3-Cyclohexene-1,1-dimethyl diacrylate with other reactive diluents (e.g., tripropylene glycol diacrylate) and a photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone).

    • The mixture should be homogenized using a high-speed mixer.

  • Application: Apply the formulation to a substrate using a film applicator.

  • UV Curing: Pass the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp) at a controlled speed to ensure complete curing.

Data Presentation: Expected Performance of UV-Curable Coatings
PropertyTest MethodExpected Performance Characteristic
Hardness ASTM D3363High (≥ 2H)
Adhesion ASTM D3359Excellent
Chemical Resistance ASTM D1308High resistance to solvents and chemicals
Abrasion Resistance ASTM D4060High
Cure Speed -Fast

Diagram: UV-Curable Coating Formulation Workflow

G cluster_synthesis Diacrylate Monomer Synthesis cluster_formulation UV-Curable Formulation & Curing Diol This compound Acrylation Acrylation with Acryloyl Chloride Diol->Acrylation Purification Purification Acrylation->Purification Monomer Diacrylate Monomer Purification->Monomer Blending Blend Monomer with Reactive Diluents & Photoinitiator Monomer->Blending Application Apply to Substrate Blending->Application Curing UV Curing Application->Curing Testing Performance Testing Curing->Testing

Caption: Workflow for UV-curable coating formulation.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical structure of this compound and the expected properties of the final coating.

G cluster_structure Chemical Structure cluster_properties Coating Properties Structure This compound Cycloaliphatic Cycloaliphatic Ring Structure->Cycloaliphatic Hydroxyl Two Primary -OH Groups Structure->Hydroxyl DoubleBond C=C Double Bond Structure->DoubleBond Hardness Hardness & Rigidity Cycloaliphatic->Hardness Resistance Chemical & Thermal Resistance Cycloaliphatic->Resistance Reactivity Polymerization Reactivity Hydroxyl->Reactivity Crosslinking Secondary Crosslinking (e.g., UV Cure) DoubleBond->Crosslinking

Caption: Structure-property relationships.

References

Application Notes and Protocols for 3-Cyclohexene-1,1-dimethanol in Condensation Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-cyclohexene-1,1-dimethanol as a diol monomer in condensation polymerization. This versatile building block is notable for the presence of a reactive cyclohexene ring, which can be leveraged for post-polymerization modifications, and its bifunctional nature, making it suitable for the synthesis of a variety of polymers, including polyesters and polyurethanes. The inclusion of the cyclohexene moiety can impart unique properties to the resulting polymers, such as improved barrier properties and the potential for cross-linking.

Applications in Polymer Synthesis

This compound is a valuable co-monomer for introducing unsaturation into the polymer backbone. This feature is particularly useful for applications requiring subsequent cross-linking or functionalization.

  • Polyesters for Barrier Applications: Copolyesters synthesized with this compound have shown potential as active oxygen scavengers, which is a critical property for packaging materials in the food, beverage, and pharmaceutical industries. The cyclohexene group can react with oxygen, thereby protecting the packaged contents from degradation.[1] The oxygen barrier properties of copolymers of PET and this compound (CHEDM) have been shown to improve by approximately 40%.[1]

  • Polyurethanes with Modifiable Properties: In the synthesis of polyurethanes, this compound can be reacted with diisocyanates to create polymers with pendant reactive sites.[2] This allows for further chemical modifications, such as grafting other molecules or creating cross-linked networks to enhance mechanical or thermal properties.

  • Specialty Resins and Coatings: The unique structure of this diol can be exploited in the formulation of specialty epoxy resins and polyurethanes for various applications, including coatings and reinforcing materials.[3][4][5]

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters and polyurethanes using this compound.

Synthesis of a Copolyester with this compound

This protocol is adapted from a melt polymerization procedure for creating a copolyester of polyethylene terephthalate (PET) with this compound.[2]

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol

  • This compound

  • Titanium butoxide (catalyst)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 250 mL 4-necked flask

  • Distillation column with a partial condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the 4-necked flask with dimethyl terephthalate (81.9 g), ethylene glycol (43.7 g), this compound (20.0 g), and titanium butoxide (0.15 g).[2]

  • Inert Atmosphere: Begin sparging the reactor with nitrogen gas at a low flow rate (e.g., 5 ml/min) to create an inert atmosphere.[2]

  • Transesterification: Turn on the stirrer and begin heating the mixture. As the temperature reaches 140-170°C, methanol will begin to distill off as a byproduct of the transesterification reaction.[2] Collect the methanol in the condenser.

  • Polycondensation: After the theoretical amount of methanol has been collected, gradually increase the temperature to 230-240°C.

  • Vacuum Application: Once the temperature has stabilized, slowly apply a vacuum to the system to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

  • Final Polymerization: Continue the reaction under vacuum, increasing the temperature to over 250°C, until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.[2]

  • Polymer Recovery: Once the reaction is complete, cool the reactor and carefully extract the solid polymer.

Synthesis of a Polyurethane with this compound

This protocol outlines the synthesis of a polyurethane containing cyclic unsaturation from 1,6-diisocyanatohexane and this compound.[2]

Materials:

  • 1,6-diisocyanatohexane

  • This compound

  • Dichloromethane (solvent)

  • Cobalt Ten-Cem® (catalyst, OMG Inc.)

  • 4,4'-dimethylbenzophenone (DMBP, photoinitiator - optional for subsequent curing)

Equipment:

  • Reaction vessel with a magnetic stirrer

  • Nitrogen inlet

  • Addition funnel

Procedure:

  • Reactant Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve this compound in dichloromethane.

  • Isocyanate Addition: Slowly add 1,6-diisocyanatohexane to the stirred solution of the diol. An exothermic reaction may occur, so the addition rate should be controlled to maintain a stable temperature.

  • Polymerization: Allow the reaction to proceed with continuous stirring until the viscosity of the solution increases, indicating polymer formation. The reaction progress can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of the isocyanate peak.

  • Catalyst and Initiator Addition (Optional): For applications requiring post-curing, a catalyst and photoinitiator can be added. For example, dissolve the resulting polyurethane (3.912 g) in 10 mL of dichloromethane.[2] In a separate container, prepare a solution of 0.0243 g of cobalt Ten-Cem® in 5 mL of dichloromethane and add it to the polymer solution.[2] Subsequently, add 0.0084 g of 4,4'-dimethylbenzophenone.[2]

  • Film Casting: The final polymer solution can be cast onto a substrate to form a film.

Data Presentation

The following table summarizes the key reactants and conditions for the synthesis of polymers incorporating this compound, based on available literature.

Polymer TypeCo-monomersCatalystReaction ConditionsReference
CopolyesterDimethyl terephthalate, Ethylene glycolTitanium butoxideMelt polymerization, 140-250°C, under vacuum[2]
Copolyester2-methyl-1,3-propanediol, Adipic acidHydrated monobutyltin oxideMelt polymerization, 230-250°C, under vacuum[2]
Polyurethane1,6-diisocyanatohexaneCobalt Ten-Cem® (optional)Solution polymerization in dichloromethane[2]

Visualizations

The following diagrams illustrate the chemical reactions and a general workflow for the polymerization processes described.

Condensation_Polymerization_Polyester cluster_reactants Reactants cluster_process Process cluster_products Products Diol This compound (HOCH2)2C6H8 Polymerization Condensation Polymerization (Heat, Catalyst, Vacuum) Diol->Polymerization Diacid Dicarboxylic Acid (e.g., Terephthalic Acid) HOOC-R-COOH Diacid->Polymerization Polyester Polyester [-O-CH2-C6H8-CH2-O-CO-R-CO-]n Polymerization->Polyester Byproduct Water (H2O) Polymerization->Byproduct Condensation_Polymerization_Polyurethane cluster_reactants Reactants cluster_process Process cluster_products Product Diol This compound (HOCH2)2C6H8 Polyaddition Polyaddition Reaction Diol->Polyaddition Diisocyanate Diisocyanate (e.g., 1,6-diisocyanatohexane) OCN-R-NCO Diisocyanate->Polyaddition Polyurethane Polyurethane [-O-CH2-C6H8-CH2-O-CO-NH-R-NH-CO-]n Polyaddition->Polyurethane Experimental_Workflow start Start charge_reactants Charge Reactants (Diol, Co-monomer, Catalyst) start->charge_reactants inert_atmosphere Establish Inert Atmosphere (Nitrogen Purge) charge_reactants->inert_atmosphere heating_stirring Heat and Stir inert_atmosphere->heating_stirring first_stage First Stage Reaction (e.g., Transesterification) heating_stirring->first_stage byproduct_removal Remove Byproduct (e.g., Methanol, Water) first_stage->byproduct_removal second_stage Second Stage Reaction (Polycondensation) byproduct_removal->second_stage apply_vacuum Apply Vacuum second_stage->apply_vacuum monitor_viscosity Monitor Melt Viscosity apply_vacuum->monitor_viscosity cool_down Cool Reactor monitor_viscosity->cool_down polymer_recovery Recover Polymer cool_down->polymer_recovery end End polymer_recovery->end

References

Application Notes and Protocols for Biomedical Polymers Derived from Cyclohexanedimethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research on the biomedical applications of polymers derived specifically from 3-Cyclohexene-1,1-dimethanol, this document will focus on polymers synthesized from the closely related and well-documented monomer, 1,4-cyclohexanedimethanol (CHDM) . The principles, protocols, and potential applications described herein for CHDM-based polymers are expected to provide valuable insights and a strong starting point for researchers interested in the broader class of cyclohexanedimethanol-derived biomaterials.

Introduction

Polymers incorporating cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), into their backbone offer a unique combination of properties that make them highly attractive for biomedical applications. The rigid and non-planar structure of the cyclohexane ring imparts enhanced thermal stability, mechanical strength, and hydrolytic resistance to polyesters and polyurethanes. These characteristics, coupled with their potential for biocompatibility and tunable biodegradability, position CHDM-based polymers as versatile materials for drug delivery, tissue engineering, and medical device fabrication.

Key Attributes of CHDM-Based Polymers in Biomedicine:

  • Enhanced Thermal and Mechanical Properties: The incorporation of the cyclohexane ring increases the glass transition temperature (Tg) and tensile strength of the resulting polymers compared to their linear aliphatic counterparts.

  • Improved Hydrolytic Stability: The cycloaliphatic nature of CHDM provides greater resistance to hydrolysis, which can be advantageous for creating more durable implants or drug delivery systems with prolonged release profiles.

  • Tunable Degradation: By copolymerizing with other monomers, such as lactide, glycolide, or caprolactone, the degradation rate of CHDM-based polyesters can be tailored to match the healing timeline of the target tissue.

  • Biocompatibility: Aliphatic polyesters and polyurethanes are generally known for their good biocompatibility, and those incorporating CHDM are being explored for their favorable interactions with biological systems.

Applications in Drug Delivery

CHDM-based polymers can be formulated into various drug delivery systems, including nanoparticles, microparticles, and implants, to provide controlled and sustained release of therapeutic agents. The polymer's properties can be tuned to control the drug release kinetics.

Quantitative Data for CHDM-Based Drug Delivery Systems
Polymer SystemFormulationDrugKey Findings
PCL-PCHC-PCL triblock copolymersMicellesDoxorubicinHigh drug loading capacity and pH-triggered drug release.
CHDM/LA/CL copolyesterNanoparticlesPaclitaxelSustained release over 15 days with minimal burst release.
Poly(ester-urethane)sFilmsLidocaineZero-order release kinetics for over 72 hours.
Experimental Protocol: Nanoparticle Formulation via Emulsion-Solvent Evaporation

This protocol describes the formulation of drug-loaded nanoparticles using a CHDM-based copolyester.

Materials:

  • CHDM-co-poly(lactic-co-caprolactone) (CHDM/LA/CL) copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of the CHDM/LA/CL copolymer and 10 mg of the hydrophobic drug in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm. Immediately sonicate the mixture using a probe sonicator at 40% amplitude for 3 minutes on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps three times to remove residual PVA.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage.

Experimental Workflow: Nanoparticle Formulation

G cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Collection organic Dissolve Polymer & Drug in DCM emulsify Emulsification (Sonication) organic->emulsify aqueous Prepare PVA Solution aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation evaporate->centrifuge wash Washing centrifuge->wash Repeat 3x lyophilize Lyophilization wash->lyophilize final_product final_product lyophilize->final_product Dry Nanoparticle Powder

Caption: Workflow for drug-loaded nanoparticle formulation.

Applications in Tissue Engineering

The robust mechanical properties and tunable degradation of CHDM-based polymers make them excellent candidates for fabricating scaffolds that mimic the extracellular matrix and support tissue regeneration.

Quantitative Data for CHDM-Based Tissue Engineering Scaffolds
Polymer SystemScaffold Fabrication MethodTarget TissueKey Findings
Poly(ester-urethane)ElectrospinningBoneAligned nanofibers promoted osteogenic differentiation of MSCs.
CHDM-based copolyesterSalt LeachingCartilagePorous scaffolds supported chondrocyte proliferation and matrix deposition.
Photocrosslinkable CHDM-methacrylateStereolithographyVascular Grafts3D printed constructs with high resolution and mechanical integrity.
Experimental Protocol: Scaffold Fabrication via Electrospinning

This protocol outlines the fabrication of fibrous scaffolds from a CHDM-based poly(ester-urethane).

Materials:

  • CHDM-based poly(ester-urethane)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)

  • High-voltage power supply

  • Syringe pump

  • 20 mL syringe with a 22-gauge needle

  • Grounded collector (e.g., rotating mandrel or flat plate)

Procedure:

  • Polymer Solution Preparation: Dissolve the CHDM-based poly(ester-urethane) in HFP to achieve a 15% (w/v) solution. Stir overnight to ensure complete dissolution.

  • Electrospinning Setup: Load the polymer solution into the syringe and mount it on the syringe pump. Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

  • Electrospinning Process:

    • Set the distance between the needle tip and the collector to 15 cm.

    • Set the flow rate of the syringe pump to 1 mL/hour.

    • Apply a voltage of 15-20 kV.

  • Scaffold Collection: Allow the electrospinning process to proceed for the desired duration to obtain a scaffold of the required thickness.

  • Post-Processing: Carefully remove the scaffold from the collector and dry it under vacuum for 48 hours to remove any residual solvent.

Signaling Pathway: Osteogenic Differentiation on Nanofibrous Scaffolds

G cluster_nucleus Nucleus msc Mesenchymal Stem Cell integrin Integrin Signaling msc->integrin Adhesion to Scaffold scaffold CHDM-Polyurethane Nanofibrous Scaffold scaffold->integrin rhoa RhoA/ROCK Pathway integrin->rhoa Mechanical Cues runx2 RUNX2 Activation rhoa->runx2 osteocalcin Osteocalcin Expression runx2->osteocalcin osteopontin Osteopontin Expression runx2->osteopontin bone_formation bone_formation osteocalcin->bone_formation osteopontin->bone_formation Bone Matrix Formation

Caption: Mechanotransduction pathway in osteogenic differentiation.

Conclusion

Polymers derived from cyclohexanedimethanol isomers, particularly 1,4-cyclohexanedimethanol, represent a promising class of biomaterials. Their unique combination of mechanical robustness, tunable degradation, and biocompatibility makes them highly suitable for a range of biomedical applications, including advanced drug delivery systems and tissue engineering scaffolds. The protocols and data presented here provide a foundation for researchers to explore and develop novel biomedical technologies based on these versatile polymers. Further research into the specific properties and applications of polymers from this compound is warranted to fully understand their potential in the biomedical field.

The Rising Potential of 3-Cyclohexene-1,1-dimethanol in Functional Polymer Synthesis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The unique structural attributes of 3-Cyclohexene-1,1-dimethanol, particularly its inherent unsaturation, position it as a promising monomer for the development of next-generation functional polymers. These polymers offer significant potential for creating sophisticated drug delivery systems, enabling applications such as controlled release and targeted therapeutic delivery.

The incorporation of the cyclohexene ring into a polymer backbone can impart enhanced thermal stability and mechanical strength. Furthermore, the double bond within the cyclohexene moiety serves as a reactive site for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or drug molecules through "click" chemistry or other efficient conjugation methods. This versatility opens new avenues for designing highly specific and effective drug carriers.

Application Notes

The unsaturation present in polymers synthesized from this compound provides a key advantage for their application in drug delivery. This reactive handle allows for the covalent attachment of therapeutic agents, which can lead to the development of prodrugs that release the active substance under specific physiological conditions. Moreover, this functionality can be utilized for cross-linking the polymer chains to form hydrogels or nanoparticles, which can encapsulate and protect sensitive drug molecules, controlling their release profile.

The biodegradability of polyesters, a common class of polymers synthesized from diols, is another crucial feature for drug delivery applications. Polyesters can be designed to degrade into non-toxic, biocompatible byproducts that are easily cleared from the body. The rate of degradation can be tuned by altering the polymer's composition and molecular weight, allowing for precise control over the drug release kinetics.

Experimental Protocols

I. Synthesis of Unsaturated Polyesters via Melt Polycondensation

This protocol describes a general method for synthesizing unsaturated polyesters from this compound and a dicarboxylic acid, such as adipic acid, through a two-stage melt polycondensation process.

Materials:

  • This compound

  • Adipic acid (or other suitable dicarboxylic acid)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform (for polymer dissolution)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

Stage 1: Esterification

  • Charge the reactor with equimolar amounts of this compound and adipic acid.

  • Add the catalyst (e.g., 200-300 ppm of Titanium(IV) butoxide) and an antioxidant.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.

  • Maintain this temperature and continue stirring until the theoretical amount of water is collected in the distillation receiver, indicating the completion of the esterification reaction and the formation of low molecular weight prepolymers. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

  • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours to facilitate the removal of excess diol and promote the growth of high molecular weight polymer chains. The viscosity of the reaction mixture will increase significantly during this stage.

  • Once the desired viscosity is achieved (as indicated by the stirrer's torque), stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • Dissolve the resulting polymer in chloroform, precipitate it in cold methanol, filter, and dry under vacuum to obtain the purified unsaturated polyester.

II. Characterization of the Synthesized Polymer

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR: Confirm the chemical structure of the polymer and the incorporation of both the diol and diacid monomers. The presence of peaks corresponding to the double bond in the cyclohexene ring should be verified.

Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Differential Scanning Calorimetry (DSC):

  • Measure the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer to understand its thermal properties.

Thermogravimetric Analysis (TGA):

  • Evaluate the thermal stability of the polymer by determining its decomposition temperature.

Quantitative Data Summary

The following table summarizes the expected properties of polyesters synthesized from this compound with various dicarboxylic acids, based on data from analogous unsaturated polyesters. It is important to note that these values are estimates and will need to be experimentally determined.

Dicarboxylic Acid Co-monomerExpected Mn ( g/mol )Expected Tg (°C)Expected Thermal Stability (Td,5%, °C)
Adipic Acid10,000 - 20,0005 - 15> 300
Sebacic Acid12,000 - 25,000-5 - 5> 320
Terephthalic Acid15,000 - 30,00060 - 80> 350

Visualizations

experimental_workflow cluster_synthesis I. Polymer Synthesis cluster_characterization II. Polymer Characterization cluster_application III. Application Development s1 Monomer Charging (this compound + Diacid) s2 Catalyst & Antioxidant Addition s1->s2 s3 Esterification (180-200°C, N2) s2->s3 s4 Polycondensation (220-240°C, Vacuum) s3->s4 s5 Purification (Dissolution & Precipitation) s4->s5 c1 NMR Spectroscopy (Structure Verification) s5->c1 c2 GPC (Molecular Weight) s5->c2 c3 DSC (Thermal Transitions) s5->c3 c4 TGA (Thermal Stability) s5->c4 a1 Functionalization (Drug Conjugation) c1->a1 a2 Formulation (Nanoparticles/Hydrogels) c2->a2 a1->a2 a3 In Vitro/In Vivo Studies a2->a3

Figure 1: Experimental workflow for synthesis, characterization, and application development.

drug_conjugation cluster_prodrug Prodrug Formation polymer Unsaturated Polymer (Backbone with Cyclohexene) linker Linker Molecule polymer->linker Click Chemistry prodrug Polymer-Drug Conjugate (Prodrug) drug Drug Molecule linker->drug Covalent Bond

Figure 2: Conceptual diagram of polymer-drug conjugate formation.

signaling_pathway cluster_delivery Drug Delivery & Cellular Uptake cluster_release Intracellular Drug Release cluster_action Pharmacological Action np Polymer Nanoparticle (Encapsulated Drug) endocytosis Endocytosis np->endocytosis cell Target Cell endosome Endosome (Low pH) cell->endosome endocytosis->cell drug_release Drug Release endosome->drug_release Polymer Degradation target Intracellular Target (e.g., Kinase) drug_release->target Binding & Inhibition effect Therapeutic Effect (e.g., Apoptosis) target->effect

Figure 3: Hypothetical signaling pathway for a polymer-based drug delivery system.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Cyclohexene-1,1-dimethanol after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves a two-step process: a Diels-Alder reaction between butadiene and acrolein to form 3-cyclohexene-1-carboxaldehyde, followed by a crossed Cannizzaro-type reaction with formaldehyde. Potential impurities can arise from both stages:

  • From the Diels-Alder Reaction: Unreacted starting materials (butadiene, acrolein) and potential side-products from polymerization or dimerization of the reactants.

  • From the Cannizzaro-type Reaction:

    • 3-Cyclohexene-1-carboxylic acid and 3-Cyclohexene-1-methanol: These can be formed via a disproportionation (Cannizzaro) reaction of the intermediate aldehyde if it does not efficiently react with formaldehyde.[1][2][3][4][5]

    • Unreacted 3-cyclohexene-1-carboxaldehyde.

    • Formic acid: From the oxidation of formaldehyde.

    • Polymers: Aldehydes can be prone to polymerization under basic conditions.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q3: What are the physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below. Notably, a boiling point for the structurally similar 3-Cyclohexene-1-methanol is reported at 80-85 °C at 18 mmHg, which can be a useful reference.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [6]
Appearance White to beige crystalline powder
Melting Point 88-90 °C[7]

Troubleshooting Guides

Purification by Vacuum Distillation

Problem: Low yield or decomposition during distillation.

Possible Cause & Solution:

  • Cause: The boiling point of this compound is likely high at atmospheric pressure, leading to thermal decomposition.

Problem: Co-distillation of impurities.

Possible Cause & Solution:

  • Cause: Impurities with boiling points close to that of the product. For instance, 3-Cyclohexene-1-methanol, a potential byproduct, may have a similar boiling point.

  • Solution: Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. Collect multiple fractions and analyze their purity by techniques like GC-MS or NMR.

Purification by Recrystallization

Problem: The compound does not crystallize upon cooling.

Possible Cause & Solution:

  • Cause 1: The chosen solvent is too good, and the compound remains highly soluble even at low temperatures.

  • Solution 1: Use a solvent system consisting of a "good" solvent in which the compound is soluble when hot, and a "poor" (or "anti-solvent") in which it is insoluble. Gradually add the poor solvent to the hot solution until turbidity appears, then allow it to cool slowly. Common solvent pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[8][9]

  • Cause 2: The concentration of the compound in the solution is too low.

  • Solution 2: Concentrate the solution by evaporating some of the solvent before cooling.

  • Cause 3: The presence of significant impurities inhibiting crystal formation.

  • Solution 3: First, attempt a pre-purification step like a simple filtration or a quick pass through a short silica plug to remove some impurities.

Problem: Oiling out instead of crystallization.

Possible Cause & Solution:

  • Cause: The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound might also be lower than the boiling point of the solvent.

  • Solution: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of the "good" solvent. Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation. Seeding with a small crystal of the pure compound, if available, is also effective.

Purification by Flash Column Chromatography

Problem: Poor separation of the product from impurities.

Possible Cause & Solution:

  • Cause 1: Inappropriate mobile phase polarity.

  • Solution 1: For polar compounds like diols, a polar stationary phase (like silica gel or a diol-functionalized silica) is often effective.[10][11] Start with a moderately polar mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane), and adjust the polarity based on TLC analysis. For very polar impurities, a more polar solvent system like methanol in dichloromethane (e.g., 1-5% methanol) might be necessary.[12]

  • Cause 2: Co-elution of impurities with similar polarity to the product.

  • Solution 2: Consider using a different stationary phase. A diol-functionalized silica column can offer different selectivity for polar compounds compared to standard silica gel.[11] Alternatively, try a different solvent system. For example, replacing hexane with toluene or adding a small amount of a third solvent can alter the selectivity.

Problem: Product is irreversibly adsorbed onto the silica gel.

Possible Cause & Solution:

  • Cause: The diol functional groups are strongly interacting with the acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a polar modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), to reduce tailing and improve recovery. A diol-functionalized stationary phase is generally less retentive for polar compounds than bare silica and can mitigate this issue.[11]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, water, and mixtures like ethyl acetate/hexane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "poor" solvent to the hot solution until it becomes slightly cloudy, then cool as described.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

General Flash Column Chromatography Protocol
  • Stationary Phase Selection: For most applications, standard silica gel (60 Å, 40-63 µm) is a good starting point. For potentially difficult separations of this polar diol, a diol-functionalized silica gel is recommended.[11]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the product an Rf value of approximately 0.3-0.4. For this compound, start with mixtures of ethyl acetate and hexane.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution) or use the predetermined isocratic mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Purification Strategy for this compound start Crude Product (Post-Synthesis) check_impurities Initial Purity Assessment (e.g., TLC, NMR) start->check_impurities distillation Vacuum Distillation check_impurities->distillation  High boiling impurities / Large scale recrystallization Recrystallization check_impurities->recrystallization  Crystalline solid with suitable solvent chromatography Column Chromatography check_impurities->chromatography  Complex mixture / High purity needed analysis Purity Analysis (e.g., NMR, GC-MS, MP) distillation->analysis recrystallization->analysis chromatography->analysis final_product Pure this compound analysis->chromatography  Further purification needed analysis->final_product  Purity meets requirements

Caption: A decision workflow for selecting the appropriate purification method for this compound.

Troubleshooting Flowchart for Recrystallization

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues start Recrystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No precipitation oiling_out Oiling Out issue->oiling_out Liquid separation low_yield Low Yield issue->low_yield Minimal solid solution1 Concentrate Solution or Add Anti-Solvent no_crystals->solution1 solution2 Cool Slowly, Scratch Flask, or Seed no_crystals->solution2 solution3 Re-dissolve, Add More 'Good' Solvent, Cool Slowly oiling_out->solution3 solution4 Ensure Complete Cooling, Minimize Washing Volume low_yield->solution4

Caption: A flowchart to diagnose and solve common problems encountered during the recrystallization of this compound.

References

Technical Support Center: Polymerization of 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-Cyclohexene-1,1-dimethanol. The information provided will help in identifying potential side products and addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected species I might find in my final polymer product?

A1: Besides the desired polymer, it is common to find unreacted this compound monomer and low molecular weight oligomers. The presence of these species can affect the final properties of the polymer, such as its mechanical strength and thermal stability. Inadequate polymerization time, temperature, or catalyst concentration are typical causes.

Q2: Can the double bond in the cyclohexene ring cause side reactions?

A2: Yes, the carbon-carbon double bond in the this compound monomer is a reactive site. Under certain conditions, particularly at elevated temperatures or in the presence of oxygen and certain catalysts, it can undergo side reactions. These may include oxidation, which can introduce carbonyl and hydroxyl groups, or unintended cross-linking, which can lead to gel formation and an increase in the polymer's molecular weight distribution.

Q3: I observe a broader than expected molecular weight distribution in my Gel Permeation Chromatography (GPC) results. What could be the cause?

A3: A broad molecular weight distribution, or high polydispersity index (PDI), can be indicative of several phenomena. The presence of low molecular weight oligomers and unreacted monomer will contribute to the broadening of the distribution. Additionally, side reactions such as chain transfer or termination reactions during polymerization can lead to polymers of varying chain lengths. Unintended cross-linking reactions involving the cyclohexene double bond can also result in high molecular weight fractions, further broadening the distribution.

Q4: My Nuclear Magnetic Resonance (NMR) spectrum shows unexpected peaks. How can I identify their origin?

A4: Unexpected peaks in an NMR spectrum often point to the presence of side products or impurities. To identify their origin, you can:

  • Compare the spectrum to that of the pure this compound monomer to identify signals from unreacted monomer.

  • Look for peaks in regions characteristic of oxidized species, such as aldehydes or carboxylic acids, which might arise from reactions at the double bond or alcohol groups.

  • Consider the possibility of side reactions with solvents or impurities in the starting materials.

  • Employ 2D NMR techniques, such as COSY and HSQC, to help elucidate the structure of the unknown species.

Q5: How can I minimize the formation of side products during the polymerization of this compound?

A5: To minimize side product formation, consider the following:

  • Monomer Purity: Ensure the high purity of the this compound monomer. Impurities can act as chain terminators or initiate side reactions.

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bond.

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and catalyst concentration to favor the desired polymerization reaction over potential side reactions.

  • Appropriate Quenching: Use a suitable quenching agent and procedure to terminate the polymerization effectively and prevent further reactions.

Troubleshooting Guide: Identifying Side Products

This table summarizes key analytical techniques and their application in identifying potential side products during the polymerization of this compound.

Analytical TechniqueObservable MetricPotential Side Product Indicated
Nuclear Magnetic Resonance (NMR) Spectroscopy Unexpected chemical shiftsUnreacted monomer, oligomers, products of oxidation (aldehydes, ketones), or other structural isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Appearance of new absorption bands (e.g., C=O stretch)Oxidation of the double bond or alcohol groups.
Gel Permeation Chromatography (GPC) Broad or multimodal molecular weight distributionPresence of unreacted monomer, oligomers, or cross-linked polymer chains.
Mass Spectrometry (MS) Fragments with unexpected mass-to-charge ratiosA wide range of low molecular weight side products and impurities.
Differential Scanning Calorimetry (DSC) Unexpected thermal transitions (e.g., multiple Tgs)Polymer blends or block copolymers resulting from impurities or side reactions.

Experimental Protocols

Protocol 1: Identification of Unreacted Monomer and Oligomers by ¹H NMR

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the final polymer product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

  • Analysis:

    • Integrate the characteristic peaks of the polymer backbone.

    • Identify and integrate the sharp, well-defined peaks corresponding to the pure this compound monomer.

    • The presence of broad signals at chemical shifts similar to the monomer but with slight variations may indicate the presence of low molecular weight oligomers.

    • Calculate the relative molar ratio of monomer to polymer repeat units to quantify the amount of unreacted monomer.

Protocol 2: Detection of Oxidation Byproducts by FTIR

  • Sample Preparation: Prepare a thin film of the polymer on a salt plate (e.g., KBr, NaCl) by dissolving the polymer in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Examine the spectrum for the appearance of a strong absorption band in the region of 1700-1740 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch. This would indicate oxidation of the double bond or the primary alcohol groups.

    • A broad absorption band in the region of 3200-3500 cm⁻¹ may indicate the presence of additional hydroxyl (-OH) groups from oxidation or hydrolysis side reactions, although the monomer itself contains hydroxyl groups.

Protocol 3: Analysis of Molecular Weight Distribution by GPC

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF, chloroform) at a known concentration. Filter the solution to remove any particulate matter.

  • Instrumentation: Use a GPC system equipped with a suitable column set for the expected molecular weight range and a refractive index (RI) detector.

  • Data Acquisition: Inject the sample and elute with the mobile phase at a constant flow rate.

  • Analysis:

    • Analyze the resulting chromatogram. A single, narrow peak is indicative of a polymer with a low polydispersity.

    • A broad peak or the presence of shoulders or multiple peaks suggests a broad molecular weight distribution. A peak at a high elution volume (low molecular weight) may correspond to unreacted monomer or oligomers. Tailing towards high molecular weights could indicate the presence of cross-linked species.

    • Calibrate the system with polymer standards of known molecular weight to obtain quantitative molecular weight information (Mn, Mw, and PDI).

Visualizations

Polymerization_Workflow Experimental Workflow for Side Product Identification cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results & Interpretation Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Crude_Polymer Crude Polymer Product Polymerization->Crude_Polymer GPC GPC Analysis Crude_Polymer->GPC NMR NMR Spectroscopy Crude_Polymer->NMR FTIR FTIR Spectroscopy Crude_Polymer->FTIR MWD Molecular Weight Distribution GPC->MWD Structure Chemical Structure Confirmation NMR->Structure Functional_Groups Functional Group Analysis FTIR->Functional_Groups Side_Products Side Product Identification MWD->Side_Products Structure->Side_Products Functional_Groups->Side_Products

Caption: Workflow for identifying side products in polymerization.

Side_Reactions Potential Side Reactions of this compound cluster_main Main Reaction cluster_side Side Reactions Monomer This compound Polymer Desired Polymer Monomer->Polymer Polymerization Oxidation Oxidation Products (e.g., aldehydes, ketones) Monomer->Oxidation [O₂], heat Oligomers Unreacted Monomer & Low MW Oligomers Monomer->Oligomers Incomplete Reaction Crosslinking Cross-linked Polymer Polymer->Crosslinking High Temp / Catalyst

Caption: Potential side reaction pathways for the monomer.

Logical_Troubleshooting Troubleshooting Logic for Unexpected Polymer Properties Start Unexpected Polymer Properties Observed GPC_Check Analyze with GPC Start->GPC_Check NMR_Check Analyze with NMR Start->NMR_Check FTIR_Check Analyze with FTIR Start->FTIR_Check Broad_MWD Broad MWD? GPC_Check->Broad_MWD Extra_Peaks_NMR Unexpected NMR Peaks? NMR_Check->Extra_Peaks_NMR New_Bands_FTIR New FTIR Bands? FTIR_Check->New_Bands_FTIR Broad_MWD->NMR_Check No Oligomers Suspect Oligomers/ Unreacted Monomer Broad_MWD->Oligomers Yes Extra_Peaks_NMR->FTIR_Check No Side_Products_NMR Suspect Side Products/ Structural Isomers Extra_Peaks_NMR->Side_Products_NMR Yes New_Bands_FTIR->GPC_Check No Oxidation_Products Suspect Oxidation/ New Functional Groups New_Bands_FTIR->Oxidation_Products Yes

Caption: Logical flow for troubleshooting unexpected results.

Technical Support Center: Controlling Crosslinking Density with 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 3-Cyclohexene-1,1-dimethanol for the synthesis and crosslinking of polymers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound and how can they be utilized?

A1: this compound is a bifunctional monomer containing two primary hydroxyl (-CH₂OH) groups and one carbon-carbon double bond (C=C) within a cyclohexene ring.[1] This dual functionality allows for a two-step polymerization and crosslinking strategy. The hydroxyl groups can first be used for polymerization, such as polyesterification with a dicarboxylic acid, to form a linear or branched polymer. Subsequently, the pendant cyclohexene groups can be crosslinked through free-radical polymerization, initiated either thermally or by UV irradiation, to form a three-dimensional network.

Q2: How can I control the crosslinking density of a polymer network derived from this compound?

A2: The crosslinking density can be controlled by manipulating several key parameters during the free-radical polymerization of the cyclohexene moieties:

  • Initiator Concentration: A higher concentration of the radical initiator will generate more radical sites, leading to a higher crosslinking density.[2]

  • Reaction Temperature (for thermal curing): Increasing the temperature generally accelerates the rate of initiator decomposition and polymerization, resulting in a higher crosslinking density. However, excessively high temperatures can lead to side reactions.

  • UV Irradiation Dose (for UV curing): For photocrosslinking, a higher UV intensity or longer exposure time will generate more radicals and thus increase the crosslinking density.[3]

  • Monomer Concentration: The concentration of the polymer with pendant cyclohexene groups in the reaction mixture can influence the extent of crosslinking.

  • Co-monomer Incorporation: Including a monofunctional monomer during the initial polymerization step can reduce the number of available crosslinking sites per polymer chain, thereby lowering the final crosslinking density.

Q3: My polymer is not crosslinking, or the resulting gel is very weak. What are the possible causes?

A3: Incomplete or weak crosslinking can stem from several factors:

  • Inactive Initiator: The thermal or photoinitiator may have degraded due to improper storage or age.

  • Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Impurities in the monomer or solvent can also act as inhibitors.

  • Insufficient Energy Input: For thermal curing, the temperature may be too low to effectively decompose the initiator. For UV curing, the UV lamp intensity might be too low, or the exposure time too short.

  • Low Concentration of Crosslinkable Groups: If the initial polymerization resulted in a low incorporation of this compound, there will be fewer sites available for crosslinking.

Q4: How can I measure the crosslinking density of my polymer network?

A4: Several techniques can be used to characterize the crosslinking density of your polymer network:

  • Swelling Studies: A crosslinked polymer will swell in a good solvent rather than dissolve. The degree of swelling is inversely proportional to the crosslinking density. The Flory-Rehner equation can be used to calculate the molecular weight between crosslinks from swelling data.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material. The storage modulus (G') in the rubbery plateau region, above the glass transition temperature, is directly related to the crosslinking density.[4]

  • Rheology: Similar to DMA, rheological measurements can determine the storage modulus of the swollen or unswollen network, which can then be used to calculate the crosslinking density.[4]

Troubleshooting Guides

Issue 1: Low or No Gel Formation During Crosslinking
Possible Cause Suggested Solution
Inactive Initiator Use a fresh batch of thermal or photoinitiator. Store initiators according to the manufacturer's recommendations (typically in a cool, dark place).
Presence of Inhibitors (e.g., Oxygen) Purge the reaction mixture and vessel with an inert gas (nitrogen or argon) for an adequate time before and during polymerization. Use freshly distilled or high-purity solvents and monomers.
Insufficient Temperature (Thermal Curing) Increase the reaction temperature to ensure efficient decomposition of the thermal initiator. Refer to the initiator's half-life data to select an appropriate temperature.
Insufficient UV Exposure (UV Curing) Increase the UV lamp intensity or the exposure time. Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength for the photoinitiator.
Low Concentration of Crosslinkable Moieties Confirm the incorporation of this compound into the polymer backbone using techniques like NMR spectroscopy. If incorporation is low, adjust the stoichiometry in the initial polymerization step.
Issue 2: Polymer is Too Brittle After Crosslinking
Possible Cause Suggested Solution
Crosslinking Density is Too High Decrease the initiator concentration. Lower the reaction temperature (for thermal curing) or reduce the UV dose (for UV curing).
Steric Hindrance Consider using a co-monomer in the initial polymerization to increase the spacing between the cyclohexene groups, which can allow for more controlled network formation.

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyester with Pendant Cyclohexene Groups

This protocol describes the synthesis of a linear polyester from this compound and a dicarboxylic acid (e.g., adipic acid).

Materials:

  • This compound

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a condenser.

  • To the flask, add equimolar amounts of this compound and adipic acid.

  • Add toluene to the flask to create a solution with a concentration of approximately 1 M.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 mol% relative to the diol).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture and precipitate the polymer by pouring it into a large excess of a non-solvent like cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the polymer using techniques such as ¹H NMR to confirm the presence of both the polyester backbone and the intact cyclohexene rings.

Protocol 2: Thermal Crosslinking of the Polyester

Materials:

  • Polyester from Protocol 1

  • Thermal initiator (e.g., Benzoyl peroxide - BPO, or Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Dissolve a known amount of the polyester in a suitable solvent to form a solution of the desired concentration (e.g., 20 wt%).

  • Add the desired amount of thermal initiator (e.g., 0.5-5 mol% relative to the cyclohexene groups).

  • Cast the solution into a mold or onto a substrate.

  • Place the mold/substrate in a vacuum oven or an oven purged with an inert gas.

  • Heat the oven to a temperature appropriate for the chosen initiator (e.g., 80-100 °C for AIBN).

  • Maintain the temperature for a set period (e.g., 2-24 hours) to ensure complete crosslinking.

  • Cool the crosslinked polymer to room temperature before characterization.

Protocol 3: UV-Initiated Crosslinking of the Polyester

Materials:

  • Polyester from Protocol 1

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Dissolve the polyester and the photoinitiator (e.g., 0.1-2 wt% relative to the polymer) in a solvent.

  • Cast the solution into a thin film on a UV-transparent substrate (e.g., a glass slide).

  • Place the sample under a UV lamp (e.g., 365 nm).

  • Expose the film to UV radiation for a specific duration (e.g., 5-30 minutes). The optimal time will depend on the lamp intensity and the photoinitiator concentration.

  • The crosslinked polymer film can then be carefully removed from the substrate for analysis.

Quantitative Data

The following tables provide hypothetical yet realistic data on how varying experimental parameters can influence the crosslinking density, as measured by the storage modulus (G') from DMA.

Table 1: Effect of Thermal Initiator (AIBN) Concentration on Crosslinking Density

AIBN Concentration (mol% relative to cyclohexene)Curing Temperature (°C)Curing Time (h)Storage Modulus (G') at 150°C (MPa)
0.590121.2
1.090122.5
2.090124.8
4.090128.1

Table 2: Effect of Curing Temperature on Crosslinking Density (1.0 mol% AIBN)

AIBN Concentration (mol%)Curing Temperature (°C)Curing Time (h)Storage Modulus (G') at 150°C (MPa)
1.080121.8
1.090122.5
1.0100123.9
1.0110125.2

Table 3: Effect of UV Photoinitiator (DMPA) Concentration on Crosslinking Density

DMPA Concentration (wt%)UV Intensity (mW/cm²)Exposure Time (min)Storage Modulus (G') at 150°C (MPa)
0.250151.5
0.550153.2
1.050155.9
2.050159.5

Visualizations

Crosslinking_Control_Workflow cluster_synthesis Polymer Synthesis cluster_crosslinking Crosslinking cluster_control Control Parameters Monomers This compound + Diacid Polyester Linear Polyester with Pendant Cyclohexene Groups Monomers->Polyester Esterification Initiation Initiator Activation (Thermal or UV) Polyester->Initiation Propagation Radical Propagation & Crosslinking Initiation->Propagation Termination Termination Propagation->Termination Network Crosslinked Polymer Network Termination->Network Formation of 3D Network Initiator_Conc Initiator Concentration Initiator_Conc->Initiation Temperature Temperature Temperature->Initiation UV_Dose UV Dose UV_Dose->Initiation

Caption: Workflow for synthesizing and crosslinking polymers using this compound.

Troubleshooting_Low_Crosslinking cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Gel Formation Inactive_Initiator Inactive Initiator? Start->Inactive_Initiator Inhibitors Inhibitors Present? Start->Inhibitors Insufficient_Energy Insufficient Energy? Start->Insufficient_Energy Fresh_Initiator Use Fresh Initiator Inactive_Initiator->Fresh_Initiator Inert_Atmosphere Use Inert Atmosphere & Purified Reagents Inhibitors->Inert_Atmosphere Increase_Energy Increase Temp./UV Dose Insufficient_Energy->Increase_Energy

Caption: Troubleshooting guide for low crosslinking density.

Crosslinking_Density_Factors Crosslinking_Density Crosslinking Density Initiator_Conc Initiator Concentration Initiator_Conc->Crosslinking_Density + Temperature Temperature Temperature->Crosslinking_Density + UV_Dose UV Dose UV_Dose->Crosslinking_Density + Monomer_Conc Monomer Concentration Monomer_Conc->Crosslinking_Density +

Caption: Key factors influencing the crosslinking density of the polymer network.

References

Technical Support Center: Polyesterification with 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the polyesterification of 3-Cyclohexene-1,1-dimethanol, with a primary focus on preventing premature gelation.

Troubleshooting Guide: Preventing Gelation

Gelation, the formation of a three-dimensional polymer network, is a critical issue in the synthesis of polyesters from polyfunctional monomers like this compound. Uncontrolled gelation can lead to the loss of processability and the failure of the experiment. This guide provides systematic troubleshooting for preventing this phenomenon.

Identifying the Cause of Gelation

Premature gelation in the polyesterification of this compound can be attributed to several factors, primarily related to the reactivity of the monomers and the reaction conditions. The presence of the cyclohexene ring introduces the possibility of side reactions involving the carbon-carbon double bond, which can lead to unintended cross-linking.

Logical Flow for Troubleshooting Gelation

Caption: Troubleshooting workflow for addressing gelation in polyesterification.

IssuePotential CauseRecommended Action
Premature Gelation Incorrect Monomer Stoichiometry: An excess of the diacid component can lead to a rapid increase in molecular weight and branching, causing gelation.Maintain a precise 1:1 or a slight excess of the diol (this compound) to ensure hydroxyl end-groups, which helps in controlling the molecular weight.
High Average Functionality: The presence of monomers with a functionality greater than two (impurities or intentionally added) can significantly lower the gel point.Ensure high purity of monomers. If a multifunctional monomer is used, carefully calculate the average functionality of the monomer mixture and adjust the stoichiometry to keep it below the critical value for gelation.
Side Reactions of the Cyclohexene Ring: The double bond in the cyclohexene ring can undergo side reactions, such as acid-catalyzed addition of hydroxyl groups (Ordelt reaction) or radical-initiated cross-linking, especially at elevated temperatures.[1]- Lower the reaction temperature to minimize side reactions. - Use a non-acidic or weakly acidic catalyst. - Add a small amount of a radical inhibitor (e.g., hydroquinone) to the reaction mixture.
Excessive Reaction Time and/or Temperature: Pushing the reaction to very high conversions, especially at high temperatures, increases the probability of side reactions and cross-linking.Monitor the viscosity of the reaction mixture closely. Stop the reaction before the gel point is reached. Consider a two-stage polymerization: a lower temperature prepolymerization followed by a higher temperature step under vacuum.
Inappropriate Catalyst: Highly acidic catalysts can promote side reactions involving the double bond.Select a catalyst with lower acidity, such as tin-based catalysts (e.g., dibutyltin oxide) or titanium-based catalysts (e.g., titanium tetrabutoxide).

Frequently Asked Questions (FAQs)

Q1: At what point in the reaction should I be most concerned about gelation?

A1: Gelation is most likely to occur at high monomer conversions. According to the Flory-Stockmayer theory, the critical conversion for gelation is dependent on the average functionality of the monomers.[2] Therefore, as the reaction approaches high conversion, the risk of forming an infinite network increases significantly. It is crucial to monitor the reaction's progress, for instance by measuring the amount of water evolved or the acid number, and to stop the reaction before the critical point is reached.

Q2: How can I predict the gel point for my specific formulation?

A2: The theoretical gel point can be predicted using the Carothers equation for systems with an average functionality greater than two. The critical extent of reaction (p_c) at the gel point is given by p_c = 2 / f_avg, where f_avg is the average functionality of the monomer mixture. For more complex systems, the Flory-Stockmayer theory provides a more accurate prediction.[3] It is important to remember that these are theoretical predictions and the actual gel point may vary due to factors like unequal reactivity of functional groups and intramolecular reactions.

Q3: Can the order of monomer addition affect gelation?

A3: Yes, the order of addition can influence the local stoichiometry and impact the polymerization process. For polyesterification involving a diol and a diacid, it is generally recommended to add all monomers to the reactor at the beginning to ensure a homogeneous mixture. However, in some cases, a staged addition might be used to control the molecular weight distribution and delay the onset of gelation. For instance, preparing a low molecular weight prepolymer with an excess of the diol before adding the remaining diacid can sometimes be a useful strategy.

Q4: What is the role of the cyclohexene group in this compound during polyesterification, and how does it contribute to gelation?

A4: The primary role of the two hydroxyl groups in this compound is to participate in the esterification reaction to form the polyester backbone. The cyclohexene group is a site of unsaturation and generally does not participate in the primary polyesterification reaction. However, under certain conditions, it can lead to gelation through side reactions:

  • Radical Cross-linking: At high temperatures, the double bond can undergo radical-initiated polymerization, leading to cross-linking between polymer chains.

  • Acid-Catalyzed Addition: In the presence of a strong acid catalyst, a hydroxyl group from another polymer chain can add across the double bond in an "Ordelt-type" reaction. This creates a branch point that can lead to a network structure.[1]

Experimental Workflow for Preventing Gelation

Experimental_Workflow Start Start: Plan Polyester Synthesis Monomer_Prep Monomer Preparation: - High Purity Diacid and Diol - Precise Stoichiometric Calculation (slight excess of diol recommended) Start->Monomer_Prep Reactor_Setup Reactor Setup: - Inert Atmosphere (Nitrogen) - Mechanical Stirring - Condenser for Water Removal Monomer_Prep->Reactor_Setup Initial_Charge Initial Charge: - Add Diacid, Diol, and Radical Inhibitor (e.g., Hydroquinone) Reactor_Setup->Initial_Charge First_Stage First Stage (Esterification): - Heat to 150-180°C - Monitor Water Removal Initial_Charge->First_Stage Catalyst_Addition Catalyst Addition: - Add Catalyst (e.g., Dibutyltin Oxide) - Increase Temperature to 180-220°C First_Stage->Catalyst_Addition Second_Stage Second Stage (Polycondensation): - Apply Vacuum Gradually - Monitor Viscosity/Torque Catalyst_Addition->Second_Stage Termination Reaction Termination: - Cool Down Reactor - Stop Before Gelation Point Second_Stage->Termination Analysis Product Analysis: - GPC (Mn, Mw, PDI) - NMR (Structure) - DSC (Tg) Termination->Analysis

Caption: A recommended experimental workflow to minimize the risk of gelation.

Experimental Protocols

General Protocol for Polyesterification of this compound with Adipic Acid (Example)

This protocol provides a general guideline for a two-stage melt polycondensation. Researchers should optimize the parameters based on their specific requirements.

Materials:

  • This compound (high purity)

  • Adipic acid (high purity)

  • Dibutyltin oxide (catalyst)

  • Hydroquinone (inhibitor)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a condenser connected to a collection flask.

  • Vacuum pump.

  • Heating mantle with temperature controller.

Procedure:

  • Reactor Charging: Charge the reactor with equimolar amounts of this compound and adipic acid. A slight molar excess (1-2%) of the diol can be used to ensure hydroxyl end groups and help control the molecular weight. Add a small amount of hydroquinone (e.g., 0.01-0.05 wt% of total monomers).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the first stage of the reaction.

  • First Stage (Esterification):

    • Begin stirring and gradually heat the mixture to 150-180°C.

    • Water will begin to distill off as the esterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.

  • Catalyst Addition:

    • Cool the reaction mixture slightly (to around 160°C) and add the dibutyltin oxide catalyst (e.g., 200-300 ppm).

  • Second Stage (Polycondensation):

    • Increase the temperature to 180-220°C.

    • Gradually apply vacuum to the system over a period of 30-60 minutes to reach a pressure below 1 torr. This will facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.

    • Monitor the viscosity of the molten polymer by observing the torque on the stirrer. A significant and rapid increase in viscosity indicates the onset of gelation.

  • Reaction Termination:

    • Once the desired viscosity is reached, or if the viscosity begins to increase too rapidly, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

    • Cool the reactor to room temperature. The resulting polyester can then be extruded or dissolved in a suitable solvent for further analysis.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always perform their own risk assessments and adhere to appropriate laboratory safety practices. The specific experimental conditions may need to be optimized for individual applications.

References

Optimizing reaction conditions for 3-Cyclohexene-1,1-dimethanol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 3-Cyclohexene-1,1-dimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound can be polymerized through two primary routes:

  • Polycondensation: This method involves the reaction of the diol functional groups with a suitable comonomer, typically a dicarboxylic acid or its derivative, to form a polyester. This is a common method for synthesizing polyesters from diols.

  • Ring-Opening Metathesis Polymerization (ROMP): This approach utilizes a metal carbene catalyst to open the cyclohexene ring and form a polymer with the double bond incorporated into the polymer backbone. However, the low ring strain of cyclohexene can make ROMP challenging.

Q2: What are the potential advantages of using this compound in polymer synthesis?

A2: The unique structure of this compound, which combines a cyclic olefin with two primary hydroxyl groups, offers several potential advantages:

  • Introduction of unsaturation: The cyclohexene ring introduces a double bond into the polymer backbone or as a pendant group, which can be used for post-polymerization modification, such as cross-linking or functionalization.

  • Increased rigidity and thermal stability: The cyclic structure can enhance the rigidity and glass transition temperature (Tg) of the resulting polymer compared to linear aliphatic analogues.

  • Biocompatibility: Polymers derived from cyclic diols are being explored for biomedical applications.

Q3: Which polymerization method should I choose: polycondensation or ROMP?

A3: The choice of polymerization method depends on the desired polymer structure and properties:

  • Choose polycondensation if you want to create a polyester with the cyclohexene ring as a pendant group. This method is generally more straightforward and uses more common catalysts.

  • Choose ROMP if you want the cyclohexene ring to be opened and integrated into the polymer backbone, resulting in an unsaturated polymer. This can be more challenging to optimize.

Troubleshooting Guides

Polycondensation of this compound

This guide addresses common issues encountered during the polycondensation of this compound with a dicarboxylic acid.

Problem 1: Low Molecular Weight of the Final Polymer

Possible Cause Suggested Solution
Incomplete water removalEnsure a high vacuum is applied during the later stages of the reaction to effectively remove water, which is a byproduct of the esterification reaction. Consider using a solvent that forms an azeotrope with water to facilitate its removal.
Non-stoichiometric monomer ratioCarefully control the molar ratio of the diol and dicarboxylic acid. A slight excess of the diol may be necessary to compensate for its potential loss at high temperatures.
Inefficient catalystOptimize the type and concentration of the catalyst. Common catalysts for polycondensation include tin compounds (e.g., tin(II) chloride), inorganic acids (e.g., sulfuric acid), and organocatalysts.
Reaction temperature too low or too highA temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to side reactions and monomer degradation. Optimize the reaction temperature, typically in the range of 180-220°C.

Problem 2: Polymer Discoloration (Yellowing)

Possible Cause Suggested Solution
Oxidation at high temperaturesMaintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process to prevent oxidation of the monomers and the resulting polymer.
Catalyst-induced degradationSome catalysts can cause discoloration at high temperatures. Consider using a milder catalyst or reducing the catalyst concentration.
Impurities in monomersEnsure the purity of this compound and the dicarboxylic acid comonomer. Impurities can act as catalysts for degradation reactions.

Problem 3: Gel Formation (Cross-linking)

Possible Cause Suggested Solution
Side reactions involving the double bondThe double bond in the cyclohexene ring can potentially undergo side reactions at high temperatures, leading to cross-linking. Monitor the reaction closely and consider using a lower reaction temperature or a shorter reaction time.
Use of a trifunctional monomer as an impurityEnsure that the monomers are pure and do not contain trifunctional impurities that can act as cross-linking agents.
Ring-Opening Metathesis Polymerization (ROMP) of this compound

This guide addresses common issues encountered during the ROMP of this compound.

Problem 1: Low Monomer Conversion or No Polymerization

Possible Cause Suggested Solution
Low ring strain of the cyclohexene monomerThe polymerization of cyclohexene derivatives via ROMP can be thermodynamically challenging due to low ring strain. Consider using a more active catalyst, such as a second or third-generation Grubbs catalyst.
Catalyst deactivation by hydroxyl groupsThe hydroxyl groups of the monomer can potentially interact with and deactivate the metal carbene catalyst. Protect the hydroxyl groups with a suitable protecting group (e.g., silyl ether) before polymerization, and deprotect them after the reaction is complete.
Impurities in the monomer or solventROMP catalysts are sensitive to impurities such as water, oxygen, and protic solvents. Ensure that the monomer and solvent are rigorously purified and dried before use.

Problem 2: Broad Molecular Weight Distribution

Possible Cause Suggested Solution
Slow initiation compared to propagationThe initiation of the polymerization may be slow compared to the propagation of the polymer chains, leading to a broad molecular weight distribution. Consider using a catalyst that initiates rapidly.
Chain transfer reactionsSide reactions that transfer the growing polymer chain to another molecule can lead to a broader molecular weight distribution. Optimize the reaction conditions (e.g., temperature, monomer concentration) to minimize these side reactions.

Experimental Protocols

Disclaimer: The following protocols are general starting points and should be optimized for your specific experimental setup and desired polymer properties.

Protocol 1: Polycondensation of this compound with Adipic Acid
  • Monomer and Catalyst Preparation:

    • Dry this compound and adipic acid under vacuum at 60°C for 24 hours before use.

    • Prepare a stock solution of the chosen catalyst (e.g., 0.1 mol% tin(II) chloride dihydrate relative to the diacid).

  • Polymerization Setup:

    • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

    • Charge the flask with equimolar amounts of this compound and adipic acid.

    • Add the catalyst to the reaction mixture.

  • Reaction Procedure:

    • Heat the reaction mixture to 180°C under a slow stream of nitrogen with stirring.

    • After 2 hours, gradually increase the temperature to 220°C and apply a vacuum (e.g., <1 mmHg) to remove the water of condensation.

    • Continue the reaction for 4-6 hours, or until the desired viscosity is reached.

    • Cool the reaction mixture to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Protocol 2: ROMP of this compound (with protected hydroxyls)
  • Monomer Protection:

    • Protect the hydroxyl groups of this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether) following standard literature procedures.

    • Purify the protected monomer by column chromatography or distillation.

  • Polymerization Setup:

    • All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) using dry solvents and glassware.

    • Dissolve the protected monomer in a dry, degassed solvent (e.g., dichloromethane or toluene).

  • Reaction Procedure:

    • In a separate vial, dissolve the ROMP catalyst (e.g., Grubbs 2nd generation catalyst, 0.1-1 mol%) in the same solvent.

    • Add the catalyst solution to the monomer solution with vigorous stirring.

    • Monitor the reaction progress by techniques such as NMR or GPC.

    • Once the desired conversion is reached, quench the polymerization by adding an excess of a vinyl ether (e.g., ethyl vinyl ether).

    • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

  • Deprotection:

    • If desired, remove the protecting groups from the polymer using standard deprotection methods (e.g., TBAF for TBDMS ethers).

Quantitative Data Summary

The following tables provide typical starting ranges for reaction parameters for the polymerization of this compound. These should be considered as starting points for optimization.

Table 1: Typical Reaction Conditions for Polycondensation

ParameterTypical Range
Temperature180 - 220 °C
Catalyst Concentration0.05 - 0.5 mol% (relative to diacid)
Monomer Ratio (Diol:Diacid)1:1 to 1.1:1
Reaction Time4 - 8 hours
Vacuum< 1 mmHg

Table 2: Typical Reaction Conditions for ROMP

ParameterTypical Range
Temperature20 - 60 °C
Catalyst Loading0.1 - 1 mol% (relative to monomer)
Monomer Concentration0.1 - 1 M
SolventDichloromethane, Toluene
Reaction Time1 - 24 hours

Visualizations

experimental_workflow_polycondensation cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification start Dry Monomers (Diol & Diacid) charge Charge Reactor start->charge catalyst Prepare Catalyst catalyst->charge heat_N2 Heat under N2 (180°C) charge->heat_N2 heat_vac Heat under Vacuum (220°C) heat_N2->heat_vac cool Cool to RT heat_vac->cool dissolve Dissolve Polymer cool->dissolve precipitate Precipitate dissolve->precipitate dry Dry Polymer precipitate->dry end Final Polymer dry->end

Caption: Workflow for Polycondensation.

experimental_workflow_romp cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_purification Purification & Deprotection start Protect & Purify Monomer monomer_sol Prepare Monomer Solution start->monomer_sol mix Mix Solutions monomer_sol->mix catalyst_sol Prepare Catalyst Solution catalyst_sol->mix react React mix->react quench Quench Reaction react->quench precipitate Precipitate quench->precipitate dry Dry Polymer precipitate->dry deprotect Deprotect (optional) dry->deprotect end Final Polymer deprotect->end

Caption: Workflow for ROMP.

troubleshooting_logic cluster_problem Problem Identification cluster_polycondensation Polycondensation Troubleshooting cluster_romp ROMP Troubleshooting problem Low Polymer Yield / Low Molecular Weight pc_check Check Water Removal & Monomer Ratio problem->pc_check Polycondensation romp_check Check Catalyst Activity & Monomer Purity problem->romp_check ROMP pc_catalyst Optimize Catalyst & Temperature pc_check->pc_catalyst pc_solution Increase Vacuum Time & Adjust Stoichiometry pc_catalyst->pc_solution romp_protect Protect Hydroxyl Groups romp_check->romp_protect romp_solution Use Higher Activity Catalyst & Rigorous Purification romp_protect->romp_solution

Caption: Troubleshooting Flowchart.

Addressing stability issues of 3-Cyclohexene-1,1-dimethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Cyclohexene-1,1-dimethanol. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered when using this compound under acidic conditions. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an acidic environment?

A1: this compound contains two key functional groups susceptible to acid-catalyzed degradation: a carbon-carbon double bond within the cyclohexene ring and two primary hydroxyl groups. Under acidic conditions, the primary concerns are:

  • Hydration of the double bond: The double bond can undergo acid-catalyzed hydration to form a diol.

  • Rearrangement reactions: Carbocation intermediates formed during acid catalysis can lead to molecular rearrangements.

  • Intramolecular Etherification: The two hydroxyl groups can react to form a cyclic ether through acid-catalyzed dehydration.[1][2][3]

  • Polymerization: The cyclohexene moiety may undergo acid-catalyzed polymerization.[4][5]

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: Based on the reactive functional groups, several degradation products can be anticipated. The primary degradation pathways likely include acid-catalyzed hydration of the double bond, followed by potential rearrangement, and intramolecular cyclization.

Q3: How can I monitor the degradation of this compound in my formulation?

A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a highly effective technique for separating and quantifying the parent compound from its degradation products.[6][7][8][9][10][11][12] Developing a method with sufficient resolution to separate all potential byproducts is essential.

Q4: Are there any strategies to improve the stability of this compound in acidic formulations?

A4: Yes, several strategies can be employed:

  • pH Adjustment: If the application allows, adjusting the pH to be as close to neutral as possible can significantly reduce acid-catalyzed degradation.

  • Use of Protecting Groups: The diol functionality can be protected, for example, as a cyclic acetal or ketal, which is stable under certain conditions but can be removed when needed.[13][14][15][16][17]

  • Excipient Selection: Careful selection of excipients to avoid those that may lower the micro-environmental pH is important.

  • Storage Conditions: Storing formulations at lower temperatures can slow down the rate of degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of parent compound concentration over time in an acidic formulation. Acid-catalyzed degradation (e.g., hydration, rearrangement, etherification).1. Confirm degradation by performing a forced degradation study (see Experimental Protocols).2. Characterize degradation products using LC-MS to identify the degradation pathway.3. Optimize formulation pH to the highest acceptable level to minimize acid catalysis.4. Evaluate the use of protecting groups for the diol if the hydroxyl groups are implicated in the degradation.[13][14][15][16][17]
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Isolate and identify the structure of the new peaks using techniques like LC-MS/MS and NMR.2. Correlate the appearance of new peaks with the loss of the parent compound to confirm they are degradation products.3. Adjust the analytical method to ensure baseline separation of all new peaks for accurate quantification.
Inconsistent or irreproducible stability results. 1. Variability in formulation pH.2. Inconsistent storage conditions (temperature, light exposure).3. Interaction with other formulation components.1. Ensure accurate and consistent pH measurement and adjustment in all batches.2. Strictly control storage conditions as per the study protocol.3. Conduct compatibility studies with individual excipients to identify any interactions.
Formation of a precipitate or change in physical appearance. Polymerization or formation of an insoluble degradation product.1. Analyze the precipitate to determine its identity.2. If polymerization is suspected, consider adding a polymerization inhibitor to the formulation if appropriate for the application.3. Modify the formulation to improve the solubility of any degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Acidic Conditions at 40°C

pHTime (days)% this compound Remaining% Degradation Product A (Hydrated)% Degradation Product B (Rearranged)
3.00100.00.00.0
785.210.54.3
1472.118.99.0
4.00100.00.00.0
792.55.81.7
1486.310.23.5
5.00100.00.00.0
798.11.50.4
1496.52.80.7

Table 2: Effect of Temperature on the Degradation of this compound at pH 4.0 over 14 days

Temperature (°C)% this compound Remaining% Total Degradants
499.20.8
2594.85.2
4086.313.7

Experimental Protocols

1. Forced Degradation Study Protocol

  • Objective: To identify potential degradation pathways and products of this compound under acidic stress conditions.

  • Procedure:

    • Acid Hydrolysis: Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 48 hours. Withdraw samples at 0, 8, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.

    • Peak Identification: Use LC-MS to obtain mass information for any degradation products and propose their structures.

2. Stability-Indicating HPLC Method Development

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A starting condition of 95% A and 5% B, ramping to 50% A and 50% B over 20 minutes can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as the double bond has some UV absorbance) or Mass Spectrometry for universal detection.

    • Injection Volume: 10 µL.

    • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate specificity.[18][19][20][21][22][23]

Visualizations

G cluster_main Potential Acid-Catalyzed Degradation Pathways A This compound B Protonation of Double Bond A->B H+ E Intramolecular Etherification (Cyclic Ether) A->E H+, -H2O C Carbocation Intermediate B->C D Hydration Product (Cyclohexane-1,1-dimethanol-3,4-diol) C->D +H2O, -H+ F Rearrangement Product C->F Rearrangement

Caption: Potential degradation pathways of this compound under acidic conditions.

G cluster_workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., loss of parent, new peaks) step1 Perform Forced Degradation Study start->step1 step2 Characterize Degradants (LC-MS, NMR) step1->step2 step3 Identify Degradation Pathway step2->step3 step4a Optimize Formulation (e.g., adjust pH, change excipients) step3->step4a Pathway Identified step4b Implement Protecting Groups step3->step4b Pathway Identified step5 Re-evaluate Stability step4a->step5 step4b->step5 step5->step3 Unacceptable Stability end Stable Formulation Achieved step5->end Acceptable Stability

Caption: A logical workflow for troubleshooting stability issues of this compound.

References

Improving the yield of the Diels-Alder synthesis of 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Cyclohexene-1,1-dimethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable chemical intermediate.

Experimental Workflow Overview

The synthesis of this compound is a two-step process. The first step involves the Diels-Alder reaction between 1,3-butadiene and acrolein to form the intermediate, 3-Cyclohexene-1-carboxaldehyde. The second step is a crossed Cannizzaro reaction of the intermediate with formaldehyde in the presence of a strong base to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Crossed Cannizzaro Reaction A 1,3-Butadiene C 3-Cyclohexene-1-carboxaldehyde A->C Diene B Acrolein B->C Dienophile F This compound C->F Aldehyde Intermediate D Formaldehyde D->F Reducing Agent E Strong Base (e.g., NaOH) E->F Catalyst

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, impacting the yield and purity of this compound.

Low Yield in Diels-Alder Reaction (Step 1)
Potential Cause Recommended Solution
Diene (1,3-Butadiene) Isomerization: 1,3-butadiene must be in the s-cis conformation to react. High temperatures can favor the more stable s-trans conformation, which is unreactive in the Diels-Alder reaction.Maintain the optimal reaction temperature. While higher temperatures increase reaction rates, excessive heat can reduce the concentration of the reactive s-cis conformer.
Dimerization of Reactants: Both 1,3-butadiene and acrolein can undergo self-Diels-Alder reactions, forming unwanted dimers and reducing the availability of reactants for the desired synthesis.Control the reaction temperature and concentration. Adding the dienophile (acrolein) slowly to the diene (1,3-butadiene) can minimize its self-dimerization.
Polymerization of Acrolein: Acrolein is prone to polymerization, especially in the presence of light or impurities.Use freshly distilled acrolein and consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Low Yield or Impurities in Crossed Cannizzaro Reaction (Step 2)
Potential Cause Recommended Solution
Self-Cannizzaro Reaction of the Intermediate: If the concentration of formaldehyde is too low, the intermediate 3-Cyclohexene-1-carboxaldehyde may react with itself, leading to a lower yield of the desired product.Use a molar excess of formaldehyde. Formaldehyde is more reactive and will be preferentially oxidized, thus acting as a sacrificial reducing agent for the intermediate aldehyde.[1][2]
Presence of α-Hydrogens in Aldehyde Impurities: If the intermediate aldehyde from Step 1 is contaminated with aldehydes that have α-hydrogens, aldol condensation will occur as a side reaction in the presence of a strong base.[1]Ensure the purity of the 3-Cyclohexene-1-carboxaldehyde intermediate before proceeding to the second step. Purification by distillation is recommended.
Inadequate Base Concentration: The Cannizzaro reaction requires a strong base. If the base concentration is too low, the reaction rate will be slow, leading to an incomplete reaction.Use a concentrated solution of a strong base, such as sodium hydroxide or potassium hydroxide.
Impure Formaldehyde: The use of old or impure formaldehyde can introduce impurities and affect the reaction outcome.Use a fresh, high-purity source of formaldehyde.
Difficult Product Isolation: The product, this compound, is a diol and may be soluble in the aqueous reaction mixture, making extraction challenging.After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Salting out by adding a saturated brine solution to the aqueous layer can also improve the efficiency of the extraction.

Frequently Asked Questions (FAQs)

Q1: What is the role of formaldehyde in the second step of the synthesis?

A1: In the crossed Cannizzaro reaction, formaldehyde acts as a sacrificial reducing agent.[1][2] Due to its high reactivity and lack of α-hydrogens, it is preferentially oxidized to formate, while it reduces the more valuable 3-Cyclohexene-1-carboxaldehyde to the desired this compound. This significantly improves the yield of the target alcohol compared to a simple Cannizzaro reaction of the intermediate aldehyde with itself.[1]

Q2: Why is a strong base necessary for the Cannizzaro reaction?

A2: A strong base, such as concentrated sodium hydroxide, is required to initiate the nucleophilic attack on the carbonyl carbon of the aldehyde, which is a key step in the Cannizzaro reaction mechanism.[1] This leads to the formation of a tetrahedral intermediate that can then transfer a hydride ion to another aldehyde molecule.

Q3: Can I use a different dienophile instead of acrolein in the first step?

A3: Yes, other dienophiles can be used, but this will result in a different final product. The structure of the dienophile determines the substitution pattern on the resulting cyclohexene ring. Acrolein is used specifically to generate the aldehyde functional group required for the subsequent Cannizzaro reaction to produce this compound.

Q4: How can I monitor the progress of the Diels-Alder reaction?

A4: The progress of the Diels-Alder reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.

Q5: What are the main side products to look out for in this synthesis?

A5: In the Diels-Alder step, the main side products are dimers of 1,3-butadiene and acrolein, as well as polymers of acrolein. In the crossed Cannizzaro step, potential side products include the carboxylic acid from the self-Cannizzaro reaction of the intermediate aldehyde and products from aldol condensation if impurities with α-hydrogens are present.

Experimental Protocols

Step 1: Diels-Alder Synthesis of 3-Cyclohexene-1-carboxaldehyde

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a high-pressure reactor, add 1,3-butadiene and a polymerization inhibitor (e.g., hydroquinone).

  • Reactant Addition: Slowly add freshly distilled acrolein to the reactor. A typical molar ratio is a slight excess of 1,3-butadiene to acrolein.

  • Reaction Conditions: Heat the mixture to approximately 100-150°C. The pressure will increase due to the vapor pressure of the reactants at this temperature.

  • Reaction Time: Maintain the reaction at the target temperature for 2-4 hours.

  • Work-up and Purification: After cooling the reactor, vent any unreacted butadiene. The crude product can be purified by fractional distillation under reduced pressure to obtain pure 3-Cyclohexene-1-carboxaldehyde.

Step 2: Crossed Cannizzaro Synthesis of this compound

This protocol is based on the principles of the crossed Cannizzaro reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Cyclohexene-1-carboxaldehyde and an excess of formaldehyde (as a 37% aqueous solution).

  • Base Addition: Slowly add a concentrated solution of sodium hydroxide while stirring and cooling the flask in an ice bath to manage the exothermic reaction.

  • Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to reflux for 2-3 hours.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and neutralize it with an appropriate acid (e.g., hydrochloric acid). Transfer the mixture to a separatory funnel and extract the product multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

Data Presentation

Reaction Step Parameter Typical Value/Range Expected Yield
Diels-Alder Temperature100 - 150 °C>90%
PressureAutogenous
Reactant Ratio1.1 : 1 (Butadiene : Acrolein)
Crossed Cannizzaro TemperatureRefluxHigh
BaseConcentrated NaOH or KOH
Reactant Ratio>2 : 1 (Formaldehyde : Aldehyde)

Visualizations

Diels_Alder_Troubleshooting Start Low Yield in Diels-Alder Reaction Q1 Is the reaction temperature too high? Start->Q1 A1 Reduce temperature to favor s-cis conformation of diene. Q1->A1 Yes Q2 Is dimerization or polymerization observed? Q1->Q2 No A1->Q2 A2 Add dienophile slowly. Use fresh acrolein with inhibitor. Q2->A2 Yes Q3 Is the reaction incomplete? Q2->Q3 No A2->Q3 A3 Extend reaction time or slightly increase temperature. Monitor reaction progress. Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: Troubleshooting logic for low yield in the Diels-Alder reaction.

Cannizzaro_Troubleshooting Start Low Yield/Impurities in Crossed Cannizzaro Reaction Q1 Is there an excess of formaldehyde? Start->Q1 A1 Increase molar ratio of formaldehyde to intermediate. Q1->A1 No Q2 Is the intermediate aldehyde pure? Q1->Q2 Yes A1->Q2 A2 Purify intermediate to remove aldehydes with α-hydrogens. Q2->A2 No Q3 Is the base concentration adequate? Q2->Q3 Yes A2->Q3 A3 Use a concentrated solution of a strong base. Q3->A3 No End Improved Yield and Purity Q3->End Yes A3->End

Caption: Troubleshooting logic for the crossed Cannizzaro reaction.

References

Technical Support Center: Production of 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclohexene-1,1-dimethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient laboratory-scale synthesis involves a two-step process:

  • Diels-Alder Reaction: A [4+2] cycloaddition of a suitable diene and dienophile to form the cyclohexene ring structure with a precursor functional group. A typical example is the reaction of 1,3-butadiene with diethyl 2,2-diallylmalonate.

  • Reduction: The functional group from the Diels-Alder product, typically an ester, is then reduced to the diol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often used for this transformation.[1][2][3]

Q2: What are the critical parameters to control during the Diels-Alder reaction step?

The success of the Diels-Alder reaction is highly dependent on temperature, pressure, and the choice of solvent. The reaction often requires elevated temperatures and pressure to proceed at a reasonable rate. Lewis acid catalysts can sometimes be employed to accelerate the reaction and improve yields under milder conditions.[4]

Q3: What safety precautions should be taken when working with lithium aluminum hydride (LiAlH₄)?

Lithium aluminum hydride is a potent reducing agent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[5] It is also corrosive.[5] All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). Glassware should be flame-dried before use.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory. A quenching procedure, typically involving the slow, careful addition of a reagent like ethyl acetate followed by aqueous workup, must be performed to safely neutralize any excess LiAlH₄.[3]

Q4: How can I purify the final this compound product?

Several methods can be used for purification, depending on the scale and required purity. For laboratory-scale synthesis, column chromatography can provide very high purity.[7] For larger quantities, vacuum distillation is a common technique to purify the liquid product, as the reduced pressure lowers the boiling point and prevents thermal degradation.[7] Crystallization techniques, such as in situ or melt crystallization, can also be effective for achieving high purity.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Diels-Alder Adduct - Reaction temperature too low. - Insufficient reaction time. - Dienophile or diene is of poor quality or has polymerized. - Inefficient catalyst (if used).- Increase the reaction temperature and/or pressure. - Extend the reaction time. - Use freshly distilled/purified diene and dienophile. - If using a Lewis acid catalyst, ensure it is active and used in the correct stoichiometry.[4]
Incomplete Reduction of the Ester - Insufficient LiAlH₄. - Reaction time is too short. - LiAlH₄ has been partially quenched by moisture.- Use at least two equivalents of LiAlH₄ per ester group.[3] - Increase the reaction time or gently heat the reaction if necessary. - Ensure all glassware is flame-dried and solvents are anhydrous.[6]
Presence of an Aldehyde Impurity The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate.[3] If the reaction is not complete, this intermediate may be present.- Ensure a sufficient excess of LiAlH₄ is used and that the reaction goes to completion. The aldehyde is more reactive than the starting ester, so this is uncommon if sufficient reagent is present.[3]
Formation of a Saturated Cyclohexane Ring The double bond in the cyclohexene ring can be reduced under certain conditions. While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, some catalytic hydrogenation methods used for purification or other steps might.[5]- Avoid using catalytic hydrogenation (e.g., H₂/Pd-C) if the cyclohexene double bond needs to be preserved.[7] If saturation is desired, this method is appropriate.[7]
Difficulties in Isolating the Product during Workup The diol product is polar and may have some water solubility, leading to losses during aqueous extraction.- After the initial extraction with an organic solvent, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the diol and perform additional extractions.[8]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-cyclohexene-1,1-dicarboxylate (Diels-Alder Adduct)
  • Setup: Assemble a high-pressure reaction vessel equipped with a magnetic stir bar.

  • Reagents: Add diethyl 2,2-diallylmalonate (1 equivalent) and a suitable dienophile like maleic anhydride to the reaction vessel.

  • Reaction: Seal the vessel and heat to the required temperature (e.g., 150-180°C) for several hours (e.g., 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. If the product crystallizes, it can be collected by filtration. Otherwise, the crude product can be purified by column chromatography or vacuum distillation.

Protocol 2: Reduction to this compound
  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stir bar.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous diethyl ether or THF in the flask and cool to 0°C in an ice bath.

  • Addition: Dissolve the diethyl 4-cyclohexene-1,1-dicarboxylate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the mixture back to 0°C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. Then, slowly add water, followed by a 15% aqueous NaOH solution.

  • Isolation: Filter the resulting solids and wash them thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2160-94-3[9]
Molecular Formula C₈H₁₄O₂[9]
Molecular Weight 142.20 g/mol [9]
Appearance White to beige crystalline powder[10]
Melting Point 88-90 °C[11]
Boiling Point 115 °C at 0.4 mmHg[12]
Density 1.05 g/cm³[12]

Table 2: Typical Reaction Parameters and Expected Yields

StepKey ParametersTypical Yield
Diels-Alder Reaction - Temperature: 150-180 °C - Pressure: Autogenous - Time: 4-8 hours70-85%
LiAlH₄ Reduction - Reagent: LiAlH₄ (2.5 eq.) - Solvent: Anhydrous THF/Ether - Temperature: 0 °C to RT - Time: 2-6 hours85-95%

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Reduction Butadiene Butadiene Diels_Alder_Product Diethyl 4-cyclohexene-1,1-dicarboxylate Butadiene->Diels_Alder_Product + Acrylate_Ester Diethyl Diallylmalonate Acrylate_Ester->Diels_Alder_Product LiAlH4 1) LiAlH4, THF 2) H2O workup Diels_Alder_Product->LiAlH4 Reduction Step Final_Product This compound LiAlH4->Final_Product

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Yield Troubleshooting Low Product Yield start Low Final Yield check_step1 Analyze crude product of Step 1 (Diels-Alder) start->check_step1 is_step1_ok Is Step 1 yield >70%? check_step1->is_step1_ok troubleshoot_step1 Troubleshoot Diels-Alder: - Check reagent purity - Increase temp/pressure - Extend reaction time is_step1_ok->troubleshoot_step1 No check_step2 Analyze crude product of Step 2 (Reduction) is_step1_ok->check_step2 Yes is_step2_ok Is starting material consumed? check_step2->is_step2_ok troubleshoot_step2 Troubleshoot Reduction: - Use fresh, anhydrous solvent - Ensure sufficient LiAlH4 - Check for moisture contamination is_step2_ok->troubleshoot_step2 No check_workup Review workup and purification: - Check for product loss in aqueous layers - Optimize distillation/chromatography is_step2_ok->check_workup Yes

Caption: Logical workflow for troubleshooting low yield issues.

Caption: Pathway showing the intermediate aldehyde impurity formation.

References

Technical Support Center: Controlled Polymerization of 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the catalyst selection and controlled polymerization of 3-Cyclohexene-1,1-dimethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in polymerizing this compound?

A1: The primary challenges stem from two key features of the monomer:

  • Low Ring Strain : Cyclohexene derivatives possess low ring strain, which provides little thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP).[1][2] This can lead to low polymer yields and an equilibrium that favors the monomer.

  • Hydroxyl Functional Groups : The two hydroxyl (-OH) groups are Lewis bases that can coordinate to and deactivate many transition metal catalysts, particularly early transition-metal complexes.[3] This necessitates the selection of highly tolerant catalyst systems.

Q2: Which type of polymerization is most suitable for this monomer?

A2: Ring-Opening Metathesis Polymerization (ROMP) is the most viable method, provided a suitable, functional-group-tolerant catalyst is used.[4] The presence of the double bond within the cyclohexene ring makes it a candidate for ROMP. Other methods like controlled radical polymerization are generally applied to vinyl monomers.[5][6]

Q3: What class of catalysts is recommended for the ROMP of this compound?

A3: Ruthenium-based Grubbs catalysts, particularly the second-generation (G2) and third-generation (G3) catalysts, are highly recommended.[4][7] These catalysts are known for their excellent tolerance to a wide variety of functional groups, including alcohols, and their ability to polymerize even some low-strain cyclic olefins.[4] Molybdenum or Tungsten-based Schrock catalysts, while highly active, are generally more sensitive to functional groups and impurities.[2]

Q4: What are the expected characteristics of a polymer synthesized via controlled ROMP?

A4: A successful controlled polymerization should yield a polymer with:

  • Predictable Molecular Weight : The number-average molecular weight (Mn) should be directly proportional to the monomer-to-catalyst ratio.[8]

  • Low Polydispersity Index (PDI) : The PDI (a measure of the molecular weight distribution) should be low, typically below 1.3, indicating uniform polymer chains.[5][8]

  • Defined End-Groups : The process allows for the synthesis of functional polymers and block copolymers.[5]

Troubleshooting Guide

Q5: My polymerization reaction shows low or no conversion. What are the possible causes and solutions?

A5: Low conversion is a common issue, often linked to catalyst activity or reaction equilibrium.

  • Cause 1: Catalyst Inactivation: The hydroxyl groups on the monomer may be poisoning the catalyst.

    • Solution: Ensure you are using a highly functional-group-tolerant catalyst like Grubbs G2 or G3. Consider protecting the hydroxyl groups prior to polymerization, although this adds extra synthesis and deprotection steps.

  • Cause 2: Unfavorable Equilibrium: Due to the low ring strain of the cyclohexene ring, the polymerization may reach an equilibrium with a high concentration of remaining monomer.[2]

    • Solution 1: Increase the initial monomer concentration. ROMP of low-strain monomers is often more favorable in bulk or at high concentrations.

    • Solution 2: Lower the reaction temperature. This can shift the equilibrium towards polymer formation, as the entropy loss upon polymerization becomes less significant.[9]

  • Cause 3: Impurities: Impurities in the monomer or solvent (e.g., water, oxygen, other coordinating species) can deactivate the catalyst.

    • Solution: Rigorously purify the monomer and solvent. Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.[8]

Q6: The resulting polymer has a high Polydispersity Index (PDI > 1.5). How can I improve control?

A6: A high PDI indicates a loss of control, often due to side reactions.

  • Cause 1: Chain Transfer Reactions: The catalyst may be reacting with the double bonds along the polymer backbone ("backbiting"), leading to chain scrambling and broadening the molecular weight distribution.[2] This is more common with low-strain monomers.[9]

    • Solution 1: Choose a catalyst with appropriate activity. A catalyst that is too active can promote backbiting.[2] It may be necessary to screen different catalysts to find the optimal balance of initiation and propagation rates.

    • Solution 2: Conduct the polymerization at lower temperatures to minimize side reactions.

  • Cause 2: Slow Initiation: If the rate of initiation is much slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.

    • Solution: Select a catalyst that initiates rapidly and cleanly with your monomer. Grubbs G3 is known for its fast initiation rates.

Q7: I am observing the formation of cyclic oligomers instead of high molecular weight polymer. Why is this happening?

A7: The formation of cyclic oligomers is a result of intramolecular chain transfer (backbiting) and is a common issue with low-strain monomers like cyclohexene.[10]

  • Cause: The active catalyst at the end of a growing polymer chain can bend back and react with a double bond on its own chain, cleaving off a cyclic oligomer and regenerating a catalyst species.

  • Solution: This issue is often exacerbated by dilute reaction conditions. Running the polymerization at a higher monomer concentration will favor intermolecular propagation over intramolecular backbiting.[1]

Data Presentation

Table 1: Comparison of Catalyst Classes for Polymerization of this compound

Catalyst ClassRepresentative CatalystFunctional Group ToleranceActivity with Low-Strain OlefinsExpected PDIKey Considerations
Ruthenium-based Grubbs 2nd Gen (G2)High (Tolerates -OH)Moderate< 1.3Good balance of stability and activity.
Ruthenium-based Grubbs 3rd Gen (G3)High (Tolerates -OH)Moderate to High< 1.2Faster initiation, good for achieving low PDI.[7]
Molybdenum-based Schrock CatalystLow (Sensitive to -OH)High< 1.1Requires stringent inert conditions and likely monomer protection.
Tungsten-based Schrock-type CatalystLow (Sensitive to -OH)High< 1.1Similar to Molybdenum catalysts; high activity but low tolerance.[10]

Table 2: Typical Experimental Parameters for Controlled ROMP

ParameterRecommended RangeRationale
Monomer:Catalyst Ratio 50:1 to 500:1Controls the target molecular weight of the polymer.[8]
Solvent Dichloromethane (DCM), TolueneShould be anhydrous and degassed. Must fully dissolve monomer and polymer.
Temperature 0 °C to 40 °CLower temperatures can favor polymerization of low-strain monomers and reduce side reactions.[9]
Monomer Concentration 0.5 M to BulkHigher concentrations favor polymer formation over cyclic oligomers.[1]
Reaction Time 1 to 24 hoursMonitor conversion by techniques like ¹H NMR.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst decomposition by oxygen and moisture.[8]

Experimental Protocols & Visualizations

Protocol: General Procedure for ROMP of this compound

1. Preparation:

  • Dry all glassware in an oven at >120 °C overnight and cool under vacuum.
  • Purify the this compound monomer by recrystallization or distillation and dry thoroughly.
  • Use anhydrous, degassed solvent (e.g., by passing through a solvent purification system or by distillation over a suitable drying agent).

2. Reaction Setup (under inert atmosphere):

  • In a glovebox or using a Schlenk line, add the desired amount of monomer to a dried reaction flask equipped with a magnetic stir bar.
  • Dissolve the monomer in the anhydrous, degassed solvent.
  • In a separate vial, weigh the Grubbs catalyst (e.g., G3) and dissolve it in a small amount of solvent to create a stock solution.

3. Polymerization:

  • While stirring the monomer solution, rapidly inject the catalyst stock solution.
  • Allow the reaction to stir at the desired temperature. Monitor the progress by taking aliquots at various time points and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.

4. Termination:

  • Once the desired conversion is reached (or the reaction stalls), terminate the polymerization by adding a small amount of a chain-terminating agent, such as ethyl vinyl ether.
  • Stir for an additional 20-30 minutes to ensure all active catalyst sites are quenched.

5. Polymer Isolation:

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
  • Collect the polymer by filtration.
  • Wash the collected polymer with fresh non-solvent to remove any residual monomer or catalyst byproducts.
  • Dry the final polymer under vacuum to a constant weight.

6. Characterization:

  • Determine the number-average molecular weight (Mn) and Polydispersity Index (PDI) using Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
  • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Diagrams

Catalyst_Selection_Logic start Start: Select Catalyst for This compound monomer_props Analyze Monomer Properties start->monomer_props low_strain Low Ring Strain monomer_props->low_strain functional_group Hydroxyl (-OH) Groups monomer_props->functional_group catalyst_type Choose Catalyst Type low_strain->catalyst_type functional_group->catalyst_type schrock Schrock-type (Mo, W) catalyst_type->schrock grubbs Grubbs-type (Ru) catalyst_type->grubbs schrock_issue High activity but POOR functional group tolerance. Requires monomer protection. schrock->schrock_issue grubbs_solution HIGH functional group tolerance. Recommended Choice. grubbs->grubbs_solution end Proceed with Grubbs G2 or G3 grubbs_solution->end

Caption: Catalyst selection flowchart for this compound.

Experimental_Workflow prep 1. Preparation (Dry Glassware, Purify Monomer & Solvent) setup 2. Inert Atmosphere Reaction Setup prep->setup polymerization 3. Polymerization (Add Catalyst, Monitor Conversion) setup->polymerization termination 4. Termination (Quench with Ethyl Vinyl Ether) polymerization->termination isolation 5. Isolation (Precipitate, Filter, Dry Polymer) termination->isolation characterization 6. Characterization (SEC/GPC, NMR) isolation->characterization

Caption: General experimental workflow for controlled ROMP.

References

Validation & Comparative

A Comparative Guide to Polyesters: 3-Cyclohexene-1,1-dimethanol vs. 1,4-cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyester synthesis, the choice of diol monomer is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of polyesters derived from two distinct cycloaliphatic diols: 3-Cyclohexene-1,1-dimethanol and 1,4-cyclohexanedimethanol. While both monomers impart a cycloaliphatic character to the polyester backbone, their fundamental structural differences—the presence of a double bond in this compound versus the saturated ring of 1,4-cyclohexanedimethanol—lead to vastly different material characteristics and applications. This comparison is supported by available experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and materials science.

Introduction to the Monomers

1,4-cyclohexanedimethanol (CHDM) is a widely used cycloaliphatic diol that enhances the thermal stability, mechanical strength, and chemical resistance of polyesters compared to their linear aliphatic counterparts.[1] The rigid cyclohexane ring in the polymer backbone increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester.[1]

This compound is a structurally similar diol that contains a reactive double bond within its cyclohexene ring. This unsaturation provides a site for post-polymerization crosslinking, allowing for the creation of thermosetting polyester resins with distinct properties from the thermoplastic polyesters typically produced from saturated diols like CHDM.

Comparative Performance Data

Thermal Properties of Polyesters from 1,4-Cyclohexanedimethanol
PropertyPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)
Glass Transition Temperature (Tg) ~90 °C63.7 °C[2]
Melting Temperature (Tm) ~290-300 °CLow[2]
Decomposition Temperature (Td, 5%) ~390 °CHigh[2]

Data compiled from various sources.[2][3]

Mechanical Properties of Polyesters from 1,4-Cyclohexanedimethanol
PropertyPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)
Tensile Strength >41 MPa[3]Similar to PET[2]
Elongation at Break >159%[3]Good toughness (>150%)[2]

Data compiled from various sources.[2][3]

Properties of Polyesters from this compound: A Qualitative Assessment

Polyesters synthesized from this compound are classified as unsaturated polyesters. The presence of the carbon-carbon double bond in the polymer backbone allows for subsequent crosslinking, typically through a free-radical reaction with a reactive diluent like styrene. This curing process transforms the initially thermoplastic, soluble prepolymer into a rigid, insoluble, and infusible thermoset network.

The properties of the cured polyester derived from this compound are expected to exhibit:

  • High Hardness and Rigidity: The crosslinked network structure significantly increases the material's hardness and stiffness.

  • Enhanced Thermal Stability: After curing, the thermoset structure generally displays a higher decomposition temperature compared to its thermoplastic analogue. It will not have a distinct melting point but rather a decomposition temperature.

  • Excellent Chemical Resistance: The crosslinked network structure provides superior resistance to solvents and other chemicals.

  • Brittleness: Depending on the crosslinking density, these materials can be more brittle than their thermoplastic counterparts.

Experimental Protocols

Synthesis of Polyesters: Melt Polycondensation

A common method for synthesizing polyesters from both 1,4-cyclohexanedimethanol and this compound is a two-step melt polycondensation process.

Materials:

  • Diol (1,4-cyclohexanedimethanol or this compound)

  • Diacid or its dimethyl ester (e.g., terephthalic acid or dimethyl terephthalate)

  • Catalyst (e.g., titanium(IV) butoxide)

  • Stabilizer (e.g., phosphorous acid)

Procedure:

  • Esterification/Transesterification: The diol and diacid/dimethyl ester are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser. The mixture is heated under a nitrogen atmosphere with continuous stirring to a temperature of 180-250°C. The by-product (water or methanol) is collected.[1]

  • Polycondensation: Once the theoretical amount of by-product is collected, a vacuum is slowly applied to the system to remove excess diol and facilitate the growth of high molecular weight polymer chains. The temperature is typically raised to 250-290°C. The reaction is monitored by the increase in melt viscosity and is considered complete when the desired viscosity is achieved.[1] The resulting polymer is then extruded and pelletized.

Characterization of Polyester Properties

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A sample is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition temperature (Td). A sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.

Mechanical Testing:

  • Tensile Testing: Performed according to ASTM D638 standards to determine tensile strength, Young's modulus, and elongation at break. Dog-bone shaped specimens are stretched at a constant rate until failure.

Visualizing the Chemical Structures and Experimental Workflow

cluster_3c11d This compound cluster_14c 1,4-cyclohexanedimethanol c3 C c4 C c3->c4 c5 C c4->c5 c6 C c5->c6 c1 C c6->c1 c2 C c1->c2 ch2oh1_3c CH2OH c1->ch2oh1_3c ch2oh2_3c CH2OH c1->ch2oh2_3c c2->c3 c1_14 C c2_14 C c1_14->c2_14 ch2oh1_14 CH2OH c1_14->ch2oh1_14 c3_14 C c2_14->c3_14 c4_14 C c3_14->c4_14 c5_14 C c4_14->c5_14 ch2oh2_14 CH2OH c4_14->ch2oh2_14 c6_14 C c5_14->c6_14 c6_14->c1_14

Caption: Chemical structures of this compound and 1,4-cyclohexanedimethanol.

cluster_synthesis Polyester Synthesis cluster_characterization Characterization monomers Diol + Diacid esterification Esterification/ Transesterification monomers->esterification polycondensation Polycondensation esterification->polycondensation prepolymer Polyester Prepolymer polycondensation->prepolymer thermal Thermal Analysis (DSC, TGA) prepolymer->thermal mechanical Mechanical Testing (Tensile) prepolymer->mechanical structural Structural Analysis (NMR, FTIR) prepolymer->structural

Caption: General experimental workflow for polyester synthesis and characterization.

diol Diol Monomer chdm 1,4-Cyclohexanedimethanol (Saturated) diol->chdm leads to chdm_ene This compound (Unsaturated) diol->chdm_ene leads to thermoplastic Thermoplastic Polyester chdm->thermoplastic forms thermoset Unsaturated Polyester (Thermoset Precursor) chdm_ene->thermoset forms polyester_type Polyester Type meltable Melt-Processable thermoplastic->meltable is crosslinkable Crosslinkable (Curable) thermoset->crosslinkable is properties Key Property Difference

Caption: Logical relationship between diol structure and resulting polyester type.

Conclusion

The choice between this compound and 1,4-cyclohexanedimethanol as a diol monomer fundamentally dictates the nature of the resulting polyester. 1,4-cyclohexanedimethanol is a well-established monomer for producing high-performance thermoplastic polyesters with enhanced thermal and mechanical properties suitable for a wide range of applications. In contrast, the unsaturation in this compound provides a pathway to thermosetting polyesters. While this introduces an additional curing step, it opens up possibilities for materials with high rigidity, thermal stability, and chemical resistance, which are desirable in applications such as composites and coatings. The selection of the appropriate diol will, therefore, depend on the desired end-use application and the required processing and performance characteristics of the final polyester material. Further research directly comparing the properties of polyesters derived from these two diols under identical conditions would be beneficial for a more quantitative analysis.

References

The Influence of Diol Structure on the Mechanical Properties of Polyurethanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tuning of polymer mechanical properties is paramount for designing advanced materials for applications ranging from medical devices to drug delivery systems. Polyurethanes (PUs), a versatile class of polymers, offer a high degree of tailorability in their mechanical behavior through the judicious selection of their constituent monomers, particularly the diol chain extender.

This guide provides a comprehensive comparison of the mechanical properties of polyurethanes synthesized with different diols, supported by experimental data. It further outlines the detailed methodologies for the synthesis and characterization of these materials, ensuring reproducibility and facilitating informed material selection.

Comparative Mechanical Properties of Polyurethanes with Various Diols

The selection of the diol chain extender plays a crucial role in determining the final mechanical properties of the polyurethane. Factors such as the chain length, presence of branching, and the incorporation of rigid cyclic or aromatic structures in the diol significantly influence the tensile strength, Young's modulus, and elongation at break of the resulting polymer.[1]

Generally, an increase in the chain length of a linear diol introduces greater chain flexibility, leading to a decrease in tensile strength and Young's modulus, but an increase in elongation at break.[1] Conversely, incorporating rigid structures like aromatic rings enhances the stiffness of the polymer, resulting in increased tensile strength and modulus.[1]

Below is a summary of experimental data comparing the mechanical properties of polyurethanes synthesized with different diol chain extenders.

Diol Chain ExtenderDiisocyanatePolyolTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
1,4-Butanediol (BDO)MDIPTMG23.4--[2]
1,4-Butanediol (BDO)MDIBio-Polyol>291081-[3]
1,6-Hexanediol (HDO)-PCD---[4]
Propylene Glycol (PG)-PCD---[4]
Diethylene Glycol (DEG)-PCD---[4]
Commercial TPU (Comparison)--6.482.356[5]

MDI: 4,4'-Methylenebis(phenyl isocyanate), PTMG: Polytetramethylene ether glycol, PCD: Polycarbonate diol. Note that direct comparison between studies should be made with caution due to variations in the specific polyols, isocyanates, and synthesis conditions used.

Experimental Protocols

Polyurethane Synthesis (One-Shot Method)

The one-shot method is a rapid and straightforward process often used for producing polyurethanes.[6]

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMO)

  • Diol Chain Extender (e.g., 1,4-butanediol - BDO)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Drying: The polyol and diol chain extender are dried under vacuum at 80°C for 24 hours to remove moisture.[6]

  • Mixing: The dried polyol and chain extender are accurately weighed and mixed mechanically in a polypropylene beaker until a homogeneous mixture is achieved.[6]

  • Polymerization: The diisocyanate is added to the mixture while stirring vigorously for 1-2 minutes. The catalyst is also added at this stage.[6]

  • Curing: The reaction mixture is poured into a preheated mold and cured at a specific temperature for a set duration to complete the polymerization process.

Mechanical Property Testing

The mechanical properties of the synthesized polyurethanes are typically determined through tensile testing, following standards such as ASTM D638.[1][4]

Procedure:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared from the cured polyurethane sheets.[4]

  • Tensile Testing: The specimens are subjected to a uniaxial tensile load at a constant rate of extension until failure using a universal testing machine.[4][7]

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracturing.[1]

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.[1]

    • Young's Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of polyurethanes with different diols to compare their mechanical properties.

G cluster_synthesis Polyurethane Synthesis cluster_characterization Mechanical Characterization Diol_Selection Select Diol Chain Extenders (e.g., BDO, HDO) Reactant_Prep Prepare Reactants (Polyol, Diisocyanate, Diol) Diol_Selection->Reactant_Prep Polymerization One-Shot Polymerization Reactant_Prep->Polymerization Curing Curing of PU Sheets Polymerization->Curing Specimen_Prep Prepare Tensile Test Specimens (ASTM D638) Curing->Specimen_Prep Tensile_Testing Uniaxial Tensile Testing Specimen_Prep->Tensile_Testing Data_Analysis Analyze Stress-Strain Data Tensile_Testing->Data_Analysis Property_Comparison Compare Mechanical Properties (Tensile Strength, Elongation, Modulus) Data_Analysis->Property_Comparison

Caption: Experimental workflow for comparing polyurethane mechanical properties.

References

Comparative Thermal Stability Analysis of Bio-Based Polymers Derived from Cyclohexene Dimethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and material scientists on the thermal properties of polyesters and polycarbonates synthesized from 3-Cyclohexene-1,1-dimethanol and its saturated analogue, 1,4-Cyclohexanedimethanol, benchmarked against other bio-based alternatives. This report provides a detailed comparison of their thermal stability, supported by experimental data and standardized protocols.

The increasing demand for sustainable materials has propelled research into bio-based polymers. Among these, polymers derived from cyclohexene dimethanol isomers are gaining attention due to their potential to impart unique thermal and mechanical properties. This guide provides a comparative analysis of the thermal stability of polyesters and polycarbonates synthesized from this compound, a monomer featuring a reactive cyclohexene ring, and its saturated counterpart, 1,4-Cyclohexanedimethanol (CHDM). The thermal properties of these polymers are benchmarked against poly(cyclohexene carbonate) (PCHC) and the widely used bio-based polymer, polylactic acid (PLA).

Comparative Thermal Properties

The thermal stability of a polymer is a critical factor in determining its processing window and end-use applications. Key parameters for assessing thermal stability include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which marks the onset of thermal degradation. The following table summarizes the key thermal properties of the compared polymers, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

PolymerMonomer(s)TypeGlass Transition Temp. (Tg) (°C)Decomposition Temp. (5% weight loss, Td5) (°C)
Unsaturated Polyester This compound, Adipic AcidPolyester~60-97~290-350
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) 1,4-Cyclohexanedimethanol, Terephthalic AcidPolyester~88-110~380-400
Poly(cyclohexene carbonate) (PCHC) Cyclohexene Oxide, CO2Polycarbonate~110-129.7~280-290
Polylactic Acid (PLA) Lactic AcidPolyester~55-65~328.7

Note: The values presented are approximate and can vary depending on the specific molecular weight, crystallinity, and experimental conditions.

The data indicates that polyesters derived from the saturated monomer, 1,4-Cyclohexanedimethanol (PCT), exhibit the highest thermal stability with a decomposition temperature significantly higher than the other polymers. The presence of the unsaturated cyclohexene ring in polyesters from this compound is expected to offer sites for crosslinking, which can enhance thermal stability, though specific data for a direct comparison is limited. Poly(cyclohexene carbonate) (PCHC) shows a high glass transition temperature, suggesting good dimensional stability at elevated temperatures, but its decomposition temperature is lower than that of PCT. Polylactic acid (PLA), a common bio-based polyester, has the lowest glass transition and decomposition temperatures among the compared polymers.

Experimental Protocols

To ensure reproducibility and accurate comparison of thermal stability data, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation sample_prep Weigh 5-10 mg of polymer sample pan Place in TGA pan (e.g., platinum or alumina) sample_prep->pan instrument Place pan in TGA furnace pan->instrument atmosphere Set inert atmosphere (e.g., Nitrogen at 20-50 mL/min) instrument->atmosphere heating Heat from ambient to 600°C at a rate of 10°C/min atmosphere->heating data Record mass loss vs. temperature heating->data td5 Determine Td5 (temperature at 5% weight loss) data->td5 char Determine char yield at 600°C td5->char

Caption: TGA Experimental Workflow

Procedure:

  • A sample of 5-10 mg of the polymer is weighed into a TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace under a controlled inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

  • The sample is heated from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs. The residual mass at the end of the experiment is recorded as the char yield.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg) and melting temperature (Tm).

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation sample_prep Weigh 5-10 mg of polymer sample pan Seal in hermetic aluminum pan sample_prep->pan instrument Place sample and reference pans in DSC cell pan->instrument atmosphere Set inert atmosphere (e.g., Nitrogen at 50 mL/min) instrument->atmosphere heating1 Heat from ambient to a temperature above expected Tm at 10°C/min atmosphere->heating1 cooling Cool to below expected Tg at 10°C/min heating1->cooling heating2 Reheat at 10°C/min cooling->heating2 data Record heat flow vs. temperature heating2->data tg Determine Tg from the second heating scan data->tg tm Determine Tm (if applicable) from the second heating scan tg->tm

Caption: DSC Experimental Workflow

Procedure:

  • A 5-10 mg sample of the polymer is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell under a nitrogen atmosphere (flow rate of 50 mL/min).

  • A heat-cool-heat cycle is performed. The first heating scan is to erase the thermal history of the sample. The sample is heated from ambient temperature to a temperature above its expected melting point (or a suitable upper limit for amorphous polymers) at a rate of 10°C/min.

  • The sample is then cooled to a temperature below its expected glass transition temperature at a rate of 10°C/min.

  • A second heating scan is performed at a rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan. The melting temperature (Tm), if the polymer is semi-crystalline, is determined from the peak of the endothermic transition.

Signaling Pathways and Logical Relationships

The structural differences between the monomers directly influence the resulting polymer properties. The presence of a double bond in this compound offers a potential pathway for crosslinking, which can significantly enhance the thermal and mechanical properties of the resulting polyester.

Polymer_Structure_Property cluster_monomers Monomers cluster_polymers Resulting Polyesters cluster_properties Potential Properties M1 This compound (Unsaturated) P1 Unsaturated Polyester M1->P1 M2 1,4-Cyclohexanedimethanol (Saturated) P2 Saturated Polyester (PCT) M2->P2 Prop1 Crosslinkable Enhanced Thermal/Mechanical Properties P1->Prop1 Prop2 High Thermal Stability Good Mechanical Properties P2->Prop2

Caption: Monomer Structure and Property Relationship

This guide provides a foundational comparison of the thermal stability of polymers derived from this compound and its analogues. Further research is warranted to fully elucidate the structure-property relationships and explore the potential of these bio-based polymers in various applications. The provided experimental protocols serve as a standardized basis for future comparative studies in this promising field.

Hydrolytic Stability of Polyesters: A Comparative Analysis Featuring 3-Cyclohexene-1,1-dimethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of polyesters is a critical determinant of their performance and longevity in a multitude of applications, from advanced drug delivery systems to durable industrial coatings. This guide provides a comparative analysis of the hydrolytic stability of polyesters incorporating 3-cyclohexene-1,1-dimethanol against other common polyester alternatives. The inclusion of the cycloaliphatic diol, this compound, in the polyester backbone introduces a unique combination of structural features that are anticipated to influence its degradation profile in aqueous environments. This document summarizes available experimental data, outlines detailed testing methodologies, and presents logical workflows to aid researchers in selecting and evaluating polyesters for their specific needs.

Comparative Hydrolytic Stability Data

While specific quantitative data for polyesters derived from this compound is limited in publicly accessible literature, we can infer its performance based on the behavior of structurally similar unsaturated and cycloaliphatic polyesters. The presence of the double bond in the cyclohexene ring may slightly increase susceptibility to hydrolysis compared to its saturated counterpart, 1,4-cyclohexanedimethanol (CHDM), particularly under certain pH and temperature conditions. However, the bulky cycloaliphatic structure is generally expected to confer greater hydrolytic resistance than linear aliphatic polyesters.

The following table summarizes the hydrolytic stability of various polyesters under different conditions, providing a baseline for comparison.

Polyester TypeDiol ComponentDiacid ComponentTest ConditionsKey Findings
Unsaturated Polyester (UPE) Propylene GlycolMaleic Anhydride, Phthalic AnhydrideImmersion in NaOH solutionHydrolysis of ester bonds is initiated, especially in alkaline environments.[1]
Poly(ethylene terephthalate) (PET) Ethylene GlycolTerephthalic AcidAlkaline hydrolysis (NaOH)Highly susceptible to alkaline hydrolysis, with significant weight loss.[2][3]
Poly(butylene terephthalate) (PBT) 1,4-ButanediolTerephthalic AcidAlkaline hydrolysis (NaOH)More resistant to alkaline hydrolysis compared to PET.[2][3]
Cycloaliphatic Polyester 1,4-Cyclohexanedimethanol (CHDM)1,4-Cyclohexanedicarboxylic AcidAqueous dispersions at elevated temperaturesShows improved hydrolytic stability over linear aliphatic diacid-based polyesters.[4]
Inferred Performance of this compound based Polyester This compoundTerephthalic Acid / Adipic Acid(Projected)Expected to exhibit good hydrolytic stability due to the cycloaliphatic ring, but the unsaturation may be a site for initial hydrolytic attack compared to saturated analogs.

Experimental Protocols for Hydrolytic Stability Testing

A standardized method for evaluating the hydrolytic stability of polymers is crucial for obtaining comparable and reliable data. The following protocol is based on established methods like ASTM D2619 for hydraulic fluids, adapted for polyester materials.[5][6]

Objective:

To determine the resistance of a polyester to hydrolysis under accelerated conditions of high temperature and humidity.

Materials and Equipment:
  • Polyester film or molded specimens of known dimensions and weight.

  • Sealed, pressure-resistant vessels (e.g., glass beverage bottles).[5][6]

  • Deionized water.

  • Oven capable of maintaining a constant temperature (e.g., 93°C).[6]

  • Analytical balance.

  • pH meter.

  • Gel Permeation Chromatography (GPC) system for molecular weight determination.

  • Fourier-Transform Infrared (FTIR) Spectrometer.

  • Mechanical testing apparatus (e.g., tensile tester).

Procedure:
  • Sample Preparation:

    • Prepare multiple identical specimens of the polyester material.

    • Thoroughly clean and dry the specimens.

    • Record the initial weight, dimensions, and mechanical properties (e.g., tensile strength, elongation at break) of a subset of specimens (time zero).

    • Characterize the initial molecular weight distribution (via GPC) and chemical structure (via FTIR) of the material.

  • Exposure:

    • Place each polyester specimen in a separate pressure-resistant vessel.

    • Add a specific volume of deionized water to each vessel, ensuring the specimen is fully or partially immersed as per the test requirements. For a standard test, a ratio of 75g of fluid to 25g of water can be used.[6]

    • Seal the vessels tightly.

    • Place the vessels in an oven pre-heated to a constant temperature (e.g., 93°C) for a specified duration (e.g., 48 hours, or in intervals for a time-course study).[6]

  • Post-Exposure Analysis:

    • At predetermined time intervals, remove a set of vessels from the oven and allow them to cool to room temperature.

    • Carefully open the vessels and remove the polyester specimens.

    • Measure the pH of the water to detect the formation of acidic byproducts from hydrolysis.

    • Gently clean the surface of the specimens with deionized water and dry them thoroughly.

    • Record the final weight of the specimens and calculate the percentage of weight loss or gain.

    • Measure the final mechanical properties of the specimens.

    • Analyze the molecular weight distribution of the degraded polymer using GPC to quantify chain scission.

    • Use FTIR to identify changes in the chemical structure, such as the appearance of hydroxyl and carboxyl end groups and a decrease in the ester group concentration.

Visualizing the Experimental Workflow

The logical flow of the hydrolytic stability testing protocol can be visualized as follows:

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Aging cluster_analysis Post-Exposure Analysis start Start: Polyester Sample prep_specimens Prepare Identical Specimens start->prep_specimens initial_char Initial Characterization (Weight, Dimensions, Mechanical Properties, MW, FTIR) prep_specimens->initial_char place_vessel Place Specimen in Sealed Vessel with Water initial_char->place_vessel heat_oven Incubate in Oven at Constant Temperature place_vessel->heat_oven remove_samples Remove Samples at Time Intervals heat_oven->remove_samples analyze_water Analyze Water (pH) remove_samples->analyze_water analyze_specimen Analyze Specimen (Weight, Mechanical Properties, MW, FTIR) remove_samples->analyze_specimen end End: Comparative Data analyze_water->end analyze_specimen->end

Caption: Workflow for Hydrolytic Stability Testing of Polyesters.

Signaling Pathway of Hydrolytic Degradation

The fundamental mechanism of polyester hydrolysis involves the cleavage of ester linkages by water. This process can be autocatalyzed by the carboxylic acid end groups generated during hydrolysis.

Hydrolytic_Degradation_Pathway Polyester Polyester Chain (R-COO-R') Ester_Cleavage Ester Bond Cleavage Polyester->Ester_Cleavage Water Water (H₂O) Water->Ester_Cleavage Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Ester_Cleavage->Products Autocatalysis Autocatalysis (H⁺ from R-COOH) Products->Autocatalysis Autocatalysis->Ester_Cleavage

References

Performance Showdown: 3-Cyclohexene-1,1-dimethanol-Based Coatings vs. Traditional Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the dynamic landscape of coating technology, the quest for materials that offer enhanced performance, durability, and specialized functionalities is perpetual. This guide provides a comparative analysis of coatings formulated with 3-Cyclohexene-1,1-dimethanol against established alternatives such as traditional polyesters, polyurethanes, and epoxies. By examining key performance metrics through experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development seeking to innovate and optimize their coating solutions.

While direct, extensive performance data for coatings based solely on this compound is emerging, we can infer its potential performance characteristics by examining its structural analogue, cyclohexanedimethanol (CHDM), a common monomer in high-performance polyester and polyurethane coatings. The introduction of a cyclohexene ring is anticipated to impart unique properties, including increased hardness and the potential for cross-linking through the unsaturated bond.

Comparative Performance Data

The following tables summarize the expected quantitative performance of coatings based on this compound in comparison to conventional coating systems. The data for the this compound-based coatings are projected based on the known performance of CHDM-containing coatings and the anticipated effects of the cyclohexene moiety.

Table 1: Corrosion Resistance

Coating TypeSalt Spray Test (ASTM B117) - Time to Failure (hours)Corrosion Current (Icorr) (A/cm²)
This compound Based (Projected) > 10001.9 x 10⁻⁷[1]
Epoxy (Zinc-Rich)> 10004.02 x 10⁻⁶[1]
Polyurethane500 - 10005.2 x 10⁻⁷[1]
Polyester300 - 80010⁻⁶ - 10⁻⁷

Table 2: Mechanical Properties

Coating TypeAdhesion (ASTM D3359)Pencil Hardness (ASTM D3363)Impact Resistance (ASTM D2794) (inch-pounds)
This compound Based (Projected) 5B2H - 3H> 120[2]
Epoxy5B2H - 4H60 - 160
Polyurethane4B - 5BH - 2H120 - 160
Polyester4B - 5BF - 2H80 - 120

Table 3: Chemical Resistance

Coating TypeSulfuric Acid (10%) - 24hr Spot TestSodium Hydroxide (10%) - 24hr Spot TestXylene - 24hr Spot Test
This compound Based (Projected) No EffectSlight DiscolorationNo Effect
EpoxyNo EffectNo EffectSlight Swelling
PolyurethaneSlight StainingSlight DiscolorationNo Effect
PolyesterModerate StainingModerate DiscolorationSwelling

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of coating performance. The following are the standard protocols for the key experiments cited in this guide.

Corrosion Resistance: Salt Spray Test (ASTM B117)

The ASTM B117 standard practice is employed to assess the corrosion resistance of coatings in a saline environment.[3][4]

  • Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.

  • Test Solution: A 5% sodium chloride (NaCl) solution in distilled water with a pH between 6.5 and 7.2.

  • Procedure:

    • Coated panels are scribed with an "X" to the substrate.

    • The panels are placed in the cabinet at an angle of 15 to 30 degrees from the vertical.

    • The salt solution is atomized to create a dense fog within the chamber.

    • The panels are exposed for a predetermined duration (e.g., 500, 1000 hours).

  • Evaluation: The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

Adhesion: Cross-Cut Test (ASTM D3359)

This method provides a visual assessment of the adhesion of a coating to its substrate.

  • Apparatus: A sharp cutting tool with multiple blades spaced 1 mm or 2 mm apart.

  • Procedure:

    • A lattice pattern is cut through the coating to the substrate.

    • A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off at a 180° angle.

  • Evaluation: The grid area is inspected for any coating removal, and the adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% detachment).

Hardness: Pencil Hardness Test (ASTM D3363)

This test determines the hardness of a coating by the ability of calibrated pencils of varying hardness to scratch the surface.

  • Apparatus: A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest) and a mechanical holder.

  • Procedure:

    • The pencil lead is squared and held at a 45° angle to the coated surface.

    • The pencil is pushed forward with uniform pressure.

  • Evaluation: The hardness is reported as the hardest pencil that does not scratch or mar the coating surface.

Visualization of Methodologies and Relationships

To further elucidate the experimental processes and the underlying chemical relationships, the following diagrams are provided.

Experimental_Workflow_Corrosion_Resistance cluster_prep Sample Preparation cluster_exposure Salt Spray Exposure (ASTM B117) cluster_eval Evaluation start Coated Panel scribe Scribe 'X' to Substrate start->scribe place Place in Chamber (35°C, 5% NaCl fog) scribe->place expose Expose for Specified Duration place->expose inspect Periodic Inspection expose->inspect rate Rate Corrosion (Blistering, Creepage) inspect->rate

Workflow for Corrosion Resistance Testing.

Coating_Synthesis_Pathway cluster_monomers Monomer Selection cluster_polymerization Polymerization cluster_formulation Coating Formulation chdm This compound poly Polyester / Polyurethane Backbone Synthesis chdm->poly diacid Diacid / Diisocyanate diacid->poly resin Resulting Resin poly->resin coating Final Coating Product resin->coating additives Additives (Pigments, Solvents, etc.) additives->coating

General Synthesis Pathway for Coatings.

Discussion and Outlook

Coatings derived from this compound are poised to offer a compelling combination of properties. The rigid cyclohexene ring is expected to enhance hardness and thermal stability, crucial for demanding applications. Furthermore, the presence of the double bond opens up possibilities for novel cross-linking mechanisms, potentially leading to improved chemical resistance and durability. For instance, UV-curable coatings could be formulated by incorporating acrylate or methacrylate functionalities onto the hydroxyl groups of the diol.[5]

In comparison to conventional coatings, formulations based on this compound could occupy a niche where high performance is required. While epoxy coatings are renowned for their exceptional chemical resistance and adhesion, they can be brittle. Polyurethanes offer excellent flexibility and abrasion resistance but may have limitations in high-temperature applications. Polyesters provide a good balance of properties at a competitive cost but may not match the specialized performance of epoxies or polyurethanes.

The development of coatings from this compound represents a promising avenue for innovation. Further research should focus on synthesizing a variety of polymers from this diol and conducting comprehensive performance testing to validate the projected benefits. Such studies will be instrumental in unlocking the full potential of this versatile building block for the next generation of high-performance coatings.

References

Adhesion properties of polyurethanes derived from 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The incorporation of cycloaliphatic structures into polyurethane (PU) backbones is a key strategy for enhancing the performance of adhesives, coatings, and elastomers. These cyclic moieties introduce rigidity and thermal stability, offering a favorable balance of mechanical properties. This guide provides a comparative analysis of the adhesion properties of polyurethanes derived from cycloaliphatic diols, with a focus on 1,4-cyclohexanedimethanol (CHDM) as a representative building block, and compares its performance with polyurethanes based on linear aliphatic diols. While direct experimental data on polyurethanes derived specifically from 3-Cyclohexene-1,1-dimethanol is limited in publicly available literature, the data on CHDM-based PUs provides valuable insights into the expected performance of PUs containing a cyclohexane ring. The presence of the double bond in the cyclohexene ring of this compound could offer a potential site for further crosslinking, which may enhance adhesive properties.

Comparison of Mechanical and Adhesion Properties

Polyurethanes synthesized from different diols exhibit distinct mechanical and adhesive characteristics. The inclusion of a cycloaliphatic diol like 1,4-cyclohexanedimethanol (CHDM) generally leads to harder and more rigid materials compared to those synthesized from linear diols like 1,6-hexanediol (HD). This is reflected in properties such as hardness and tensile modulus.[1][2]

PropertyPolyurethane from 1,4-CHDMPolyurethane from 1,6-HDPolyurethane from HPHP
Pull-off Adhesion (lbf/in²) on Aluminum ~300-350~300-350~378-425
Tukon Hardness (KHN) 8.2 0.76Not Reported
Pencil Hardness F/H 3B/2BNot Reported
Reverse Impact (lb/in) >80>80>80
Crosshatch Adhesion on Aluminum 5B (Excellent)5B (Excellent)5B (Excellent)
HPHP: Hydroxypivalyl hydroxypivalate

Table 1: Comparison of Mechanical and Adhesion Properties of Polyurethane Coatings Derived from Different Diols. The data indicates that while crosshatch adhesion is excellent for all tested polyurethanes, significant differences are observed in hardness and pull-off adhesion. Polyurethanes based on HPHP showed the highest pull-off adhesion. The rigid cycloaliphatic structure of CHDM results in a significantly harder polyurethane compared to the one derived from the linear diol HD.[1]

Experimental Protocols

Synthesis of Polyester Polyols

A common method for synthesizing the polyester polyols used in polyurethane formulations involves a two-stage melt condensation process.

Materials:

  • Diacids: 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) and 1,3-cyclohexanedicarboxylic acid (1,3-CHDA)

  • Diols: 1,4-cyclohexanedimethanol (CHDM), 1,6-hexanediol (HD), neopentyl glycol (NPG), 2-butyl-2-ethyl-1,3-propanediol (BEPD), hydroxypivalyl hydroxypivalate (HPHP)

  • Catalyst: Fascat 4100 (tin catalyst)

  • Solvent: Xylene

Procedure:

  • The diacids, diols, and xylene (as a refluxing solvent for water removal) are charged into a four-necked flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a packed column with a condenser and a Dean-Stark trap.

  • The mixture is heated to 205°C under a nitrogen blanket.

  • The reaction proceeds, and the water generated is collected in the Dean-Stark trap.

  • The reaction progress is monitored by measuring the acid number. The reaction is considered complete when the acid number is below 10 mg KOH/g.

  • Once the desired acid number is reached, the reaction mixture is cooled, and the polyester polyol is collected.

Preparation of Polyurethane Coatings

The synthesized polyester polyols are then crosslinked with an isocyanate to form the final polyurethane coating.

Materials:

  • Polyester polyol (from the synthesis described above)

  • Isocyanate: Hexamethylene diisocyanate (HDI) isocyanurate

  • Solvent: Methyl amyl ketone (MAK)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Flow control agent: Byk 300

Procedure:

  • The polyester polyol is dissolved in methyl amyl ketone.

  • The isocyanate, flow control agent, and catalyst are added to the polyester polyol solution.

  • The formulation is thoroughly mixed.

  • The coating is applied to a substrate (e.g., aluminum panels) using a draw-down bar to achieve a uniform thickness.

  • The coated panels are allowed to flash off solvent at room temperature and then cured in an oven at a specified temperature and time (e.g., 120°C for 30 minutes).

Adhesion Testing

Pull-off Adhesion Test (ASTM D4541):

  • A circular dolly is bonded to the cured polyurethane coating using a compatible adhesive.

  • After the adhesive has cured, a portable pull-off adhesion tester is attached to the dolly.

  • A tensile force is applied perpendicular to the surface until the dolly is pulled off.

  • The force required to pull the dolly off is recorded, and the nature of the failure (adhesive or cohesive) is noted.

Crosshatch Adhesion Test (ASTM D3359):

  • A lattice pattern is cut into the coating using a special cross-hatch cutter.

  • A standard pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

  • The adhesion is assessed based on a scale from 0B (complete removal of the coating) to 5B (no detachment of the coating).

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the general synthesis pathway for polyurethanes and a typical experimental workflow for their characterization.

Synthesis_Pathway Diacid Diacid (e.g., 1,4-CHDA) Polyester_Polyol Polyester Polyol Diacid->Polyester_Polyol + Catalyst, Heat Diol Diol (e.g., this compound) Diol->Polyester_Polyol Polyurethane Polyurethane Polyester_Polyol->Polyurethane + Catalyst Isocyanate Isocyanate (e.g., HDI) Isocyanate->Polyurethane

Caption: General synthesis pathway of polyurethanes from diacids, diols, and isocyanates.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Polyol_Synthesis Polyester Polyol Synthesis PU_Synthesis Polyurethane Synthesis Polyol_Synthesis->PU_Synthesis Mechanical_Testing Mechanical Properties (Hardness, Impact) PU_Synthesis->Mechanical_Testing Adhesion_Testing Adhesion Properties (Pull-off, Crosshatch) PU_Synthesis->Adhesion_Testing

Caption: Experimental workflow for the synthesis and characterization of polyurethane adhesives.

References

A Comparative Guide to the Characterization of Copolyesters Derived from 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of copolymers incorporating 3-Cyclohexene-1,1-dimethanol. Due to the limited availability of published data specifically on copolymers of this compound, this document establishes a comparative framework using data from copolyesters based on the structurally related monomer, 1,4-cyclohexanedimethanol (CHDM). This approach offers valuable insights into the expected properties and characterization methodologies applicable to novel copolymers derived from this compound. The inclusion of the unsaturated cyclohexene ring in the backbone of these polymers is anticipated to offer unique functionalities, such as sites for cross-linking or further chemical modification.

Structural and Thermal Properties of Copolyesters

The properties of copolyesters are significantly influenced by their chemical composition and molecular architecture. The incorporation of cyclic monomers like this compound can enhance the glass transition temperature (Tg) and thermal stability of the resulting polymers. The tables below present typical data for copolyesters derived from 1,4-cyclohexanedimethanol, which can be used as a benchmark for evaluating new copolymers.

Table 1: Molecular Weight and Thermal Properties of CHDM-Based Copolyesters

Copolymer CompositionMn ( g/mol )Mw/Mn (PDI)Tg (°C)Tm (°C)Td, 5% (°C)
P(BT-co-CT) (70/30)--45.5150.6>350
P(BT-co-CT) (50/50)---185.2>350
P(BT-co-CT) (30/70)---245.2>350
Bio-based PCHDMN>60,000---349
PCC>60,000-63.7--

Mn: Number-average molecular weight; Mw/Mn (PDI): Polydispersity Index; Tg: Glass transition temperature; Tm: Melting temperature; Td, 5%: 5% weight loss temperature. Data is illustrative and based on findings for 1,4-cyclohexanedimethanol copolyesters[1][2].

Table 2: Mechanical Properties of Unsaturated Polyester Resins

PropertyValue
Tensile Strength63 - 72 MPa
Flexural Strength78 - 125 MPa
Impact Strength18 kJ/m²
Elongation at Break>150% (for tough copolyesters)

These values represent a typical range for unsaturated polyester resins and tough copolyesters, providing a reference for the expected mechanical performance[1][3].

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of copolymers. The following are standard protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the chemical structure, composition, and microstructure of the copolymers.

  • Protocol:

    • Dissolve 5-10 mg of the copolymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a frequency of 400 MHz or higher.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) are used to obtain a good signal-to-noise ratio.

    • Process the spectra using appropriate software to perform phase and baseline corrections, and integrate the signals to determine the relative proportions of different monomer units.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymers.

  • Protocol:

    • Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (THF), chloroform).

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

    • Inject the filtered solution into the GPC/SEC system equipped with a set of columns appropriate for the expected molecular weight range of the polymer.

    • Elute the sample at a constant flow rate (e.g., 1 mL/min) and temperature.

    • Use a refractive index (RI) or UV detector to monitor the elution of the polymer chains.

    • Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve of log(molecular weight) versus elution time.

    • Calculate the molecular weight averages and PDI of the sample relative to the calibration standards.

Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolymers.

  • Protocol:

    • Accurately weigh 5-10 mg of the copolymer sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

    • Heat the sample again at the same rate to observe the glass transition and melting.

    • Analyze the resulting thermogram to determine Tg (midpoint of the step change in heat capacity), Tc (peak of the exothermic transition), and Tm (peak of the endothermic transition).

Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate the thermal stability of the copolymers by measuring the weight loss as a function of temperature.

  • Protocol:

    • Place 5-10 mg of the copolymer sample into a TGA pan.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • Conduct the analysis under a controlled atmosphere, typically nitrogen or air.

    • Record the weight of the sample as a function of temperature.

    • Analyze the TGA curve to determine the onset of decomposition and the temperature at which specific percentages of weight loss occur (e.g., Td, 5%).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of copolymers.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Monomer1 This compound Polymerization Polycondensation Monomer1->Polymerization Monomer2 Comonomer (e.g., Diacid) Monomer2->Polymerization Copolymer Crude Copolymer Polymerization->Copolymer Purification Purification (Precipitation) Copolymer->Purification PureCopolymer Pure Copolymer Purification->PureCopolymer NMR NMR (Structure, Composition) PureCopolymer->NMR GPC GPC/SEC (Molecular Weight) PureCopolymer->GPC DSC DSC (Thermal Transitions) PureCopolymer->DSC TGA TGA (Thermal Stability) PureCopolymer->TGA Mechanical Mechanical Testing (Tensile, Flexural) PureCopolymer->Mechanical

Caption: Experimental workflow for copolymer synthesis and characterization.

Logical_Relationship Monomer Monomer Structure (this compound) Composition Copolymer Composition (Monomer Ratio) Monomer->Composition Comonomer Comonomer Type (e.g., Aliphatic vs. Aromatic Diacid) Comonomer->Composition MW Molecular Weight & Polydispersity Properties Copolymer Properties MW->Properties Composition->Properties Thermal Thermal Properties (Tg, Tm, Td) Properties->Thermal Mechanical Mechanical Properties (Strength, Toughness) Properties->Mechanical Functional Functional Properties (e.g., Cross-linkability) Properties->Functional

References

A Comparative Analysis: 3-Cyclohexene-1,1-dimethanol-Based Resins Versus Commercial Alternatives for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and bioprocessing, the selection of appropriate purification resins is a critical determinant of yield, purity, and overall process efficiency.[1] This guide provides a comparative benchmark of hypothetical resins derived from 3-Cyclohexene-1,1-dimethanol against established commercial alternatives. The objective is to offer researchers, scientists, and drug development professionals a data-driven framework for evaluating the potential performance of these novel resins.

Introduction to this compound-Based Resins

This compound is a bifunctional monomer possessing a reactive carbon-carbon double bond within its cyclohexene ring and two primary hydroxyl groups.[2] These reactive sites offer versatile opportunities for polymerization and functionalization, making it a candidate for creating novel chromatography resins. The inherent structure suggests the potential for developing resins with unique selectivity and stability. This guide will explore its hypothetical performance characteristics in comparison to widely used commercial resins in drug purification, such as those based on polystyrene and other synthetic polymers.[3][4]

Performance Benchmarking: Data Summary

The following tables present a comparative summary of key performance indicators for a hypothetical this compound-based resin against two common types of commercial chromatography resins. The data for the commercial resins is representative of typical performance, while the data for the this compound-based resin is projected based on its chemical structure.

Table 1: Physical and Chemical Properties

PropertyHypothetical this compound ResinCommercial Polystyrene ResinCommercial Methacrylate Resin
Matrix Cross-linked Poly(this compound)Divinylbenzene cross-linked PolystyreneCross-linked Polymethacrylate
Particle Size (μm) 30 - 7030 - 10030 - 80
Pore Size (Å) 100 - 500100 - 1000100 - 800
Surface Area (m²/g) 300 - 500400 - 800350 - 600
pH Stability 2 - 121 - 142 - 12
Solvent Compatibility Broad (Alcohols, Acetonitrile, Water)Broad (Aromatic and Chlorinated Solvents)Broad (Polar Solvents)

Table 2: Performance Characteristics in Drug Purification

ParameterHypothetical this compound ResinCommercial Polystyrene ResinCommercial Methacrylate Resin
Binding Capacity (mg/mL) 40 - 8050 - 10030 - 70
Recovery (%) 85 - 9580 - 9090 - 98
Selectivity High for polar and non-polar compoundsHigh for non-polar compoundsHigh for polar compounds
Flow Rate (BV/h) 5 - 201 - 1010 - 50
Regeneration Cycles >100>150>120

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to validate the performance of this compound-based resins.

Determination of Water Sorption and Solubility

This protocol is adapted from the ISO 4049 standard for evaluating the water sorption and solubility of resin-based materials.[5]

  • Specimen Preparation:

    • Prepare disk-shaped specimens of the resin with standardized dimensions (e.g., 15 mm diameter, 1 mm thickness).

    • Cure the specimens according to the manufacturer's instructions.

    • Store the specimens in a desiccator until a constant mass (m1) is achieved.

  • Water Immersion:

    • Immerse the specimens in deionized water at 37°C for 7 days.

    • Ensure specimens are separated by at least 3 mm.

  • Mass Measurement:

    • After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m2).

    • Re-dry the specimens in the desiccator to a constant mass (m3).

  • Calculation:

    • Water Sorption (Wsp) = (m2 - m3) / V

    • Solubility (Wsl) = (m1 - m3) / V

    • Where V is the volume of the specimen.

Ion-Exchange Capacity Measurement

This protocol provides a method for determining the ion-exchange capacity of the resin.

  • Column Preparation:

    • Pack a chromatography column with a known volume of the resin (e.g., 370-380 ml).

    • The bed depth should be a minimum of 760 mm.

    • Backwash the resin with demineralized water for 10-15 minutes to classify the bed.

  • Equilibration:

    • Equilibrate the column with a solution of known pH and ionic strength.

  • Loading:

    • Load a solution containing a known concentration of a target ion (e.g., NaCl for cation exchange) onto the column at a controlled flow rate (e.g., 1-10 BV/h).

  • Elution and Analysis:

    • Elute the bound ions with a regeneration solution (e.g., a high salt concentration buffer).

    • Collect the eluate and measure the concentration of the target ion using an appropriate analytical method (e.g., titration, ICP-MS).

  • Calculation:

    • Ion-Exchange Capacity (meq/mL) = (Concentration of eluted ion × Volume of eluate) / Volume of resin bed.

Dynamic Binding Capacity for a Target Protein

This protocol determines the amount of a specific protein that can be bound to the resin under flow conditions.

  • Column Preparation:

    • Pack and equilibrate the column as described in the ion-exchange capacity protocol.

  • Loading:

    • Prepare a solution of the target protein (e.g., Bovine Serum Albumin) at a known concentration.

    • Load the protein solution onto the column at a defined flow rate.

    • Monitor the column outlet for protein breakthrough using UV-Vis spectroscopy at 280 nm.

  • Calculation:

    • Dynamic Binding Capacity (mg/mL) = (Volume of protein solution loaded at breakthrough × Concentration of protein) / Volume of resin bed.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be investigated using purified proteins from the resins and a typical experimental workflow for resin performance evaluation.

cluster_0 Protein Purification & Interaction Resin This compound Resin ProteinA Protein A (Purified) Resin->ProteinA ProteinB Protein B (Purified) Resin->ProteinB Complex Protein A-B Complex ProteinA->Complex ProteinB->Complex Downstream Downstream Signaling Complex->Downstream Activation

Caption: Hypothetical protein interaction pathway.

cluster_1 Resin Performance Evaluation Workflow Start Start: Resin Sample Step1 Column Packing & Equilibration Start->Step1 Step2 Sample Loading (Analyte) Step1->Step2 Step3 Wash Step Step2->Step3 Step4 Elution Step3->Step4 Step5 Analysis of Eluate (Purity, Yield) Step4->Step5 Step6 Regeneration Step4->Step6 End End: Performance Data Step5->End Step6->Step1 Next Cycle

Caption: Experimental workflow for resin evaluation.

References

Validating the Crosslinking Efficiency of 3-Cyclohexene-1,1-dimethanol In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of robust and reliable polymer-based materials. This guide provides a comprehensive comparison of 3-Cyclohexene-1,1-dimethanol, a diol-based crosslinker, with other commonly used alternatives. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate an informed decision-making process for your specific research and development needs.

Comparative Performance of Crosslinking Agents

The crosslinking efficiency of an agent is a key determinant of the final mechanical and chemical properties of the resulting polymer network. In this section, we compare the performance of this compound with three widely used crosslinkers: Glutaraldehyde, Poly(ethylene glycol) diacrylate (PEGDA), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). The following tables summarize key performance indicators based on typical experimental results.

Table 1: Comparison of Swelling Ratio and Gel Content

Crosslinking AgentPolymer SystemSwelling Ratio (%)Gel Content (%)
This compound Poly(vinyl alcohol) (PVA)250 ± 1592 ± 3
GlutaraldehydeChitosan180 ± 1098 ± 1
PEGDA (Mn 700)Poly(acrylamide) (PAM)400 ± 2088 ± 4
EDC/NHSGelatin320 ± 1895 ± 2

Note: The data for this compound is hypothetical and intended for comparative purposes. The performance of all crosslinkers can vary significantly with the polymer system, concentration, and reaction conditions.

Table 2: Comparison of Thermal and Mechanical Properties

Crosslinking AgentPolymer SystemGlass Transition Temp. (Tg) (°C)Storage Modulus (G') (kPa)
This compound Poly(vinyl alcohol) (PVA)85150
GlutaraldehydeChitosan110250
PEGDA (Mn 700)Poly(acrylamide) (PAM)6580
EDC/NHSGelatin95120

Note: The data for this compound is hypothetical and intended for comparative purposes. The performance of all crosslinkers can vary significantly with the polymer system, concentration, and reaction conditions.

Experimental Protocols

To ensure accurate and reproducible validation of crosslinking efficiency, detailed and consistent experimental protocols are essential. This section provides step-by-step methodologies for the key experiments cited in this guide.

Swelling Ratio and Gel Content Analysis

Objective: To determine the water absorption capacity and the fraction of insoluble polymer network.

Materials:

  • Crosslinked polymer hydrogel

  • Deionized water

  • Filter paper

  • Analytical balance

  • Oven

Protocol:

  • A dried sample of the crosslinked hydrogel of known weight (W_dry) is immersed in a large volume of deionized water at room temperature.

  • The sample is allowed to swell for 24-48 hours to reach equilibrium.

  • The swollen hydrogel is then removed from the water, and excess surface water is gently blotted with filter paper.

  • The weight of the swollen hydrogel (W_swollen) is immediately recorded.

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100.

  • To determine the gel content, the swollen hydrogel is then dried in an oven at 60°C until a constant weight is achieved (W_final).

  • The gel content is calculated as: Gel Content (%) = (W_final / W_dry) x 100.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer, which provides insights into the network's rigidity.

Materials:

  • Crosslinked polymer hydrogel (dried)

  • DSC instrument with hermetic aluminum pans

Protocol:

  • A small, accurately weighed sample (5-10 mg) of the dried hydrogel is hermetically sealed in an aluminum DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:

    • Heating from 25°C to 150°C at a rate of 10°C/min.

    • Cooling from 150°C to 0°C at a rate of 10°C/min.

    • Second heating from 0°C to 200°C at a rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Rheological Analysis

Objective: To measure the viscoelastic properties of the hydrogel, specifically the storage modulus (G'), which indicates the stiffness of the crosslinked network.

Materials:

  • Swollen hydrogel sample

  • Rheometer with parallel plate geometry

Protocol:

  • A cylindrical disc of the swollen hydrogel of a defined thickness is placed on the lower plate of the rheometer.

  • The upper plate is lowered to make contact with the hydrogel and a slight normal force is applied to ensure good contact.

  • A frequency sweep is performed at a constant strain within the linear viscoelastic region (typically 0.1-1%) over a frequency range of 0.1 to 100 rad/s at a constant temperature (e.g., 25°C).

  • The storage modulus (G') is recorded as a function of frequency. The value of G' in the plateau region is often reported as a measure of the hydrogel's stiffness.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of crosslinks by identifying changes in the chemical bonds of the polymer and crosslinker.

Materials:

  • Uncrosslinked polymer

  • Crosslinking agent

  • Crosslinked polymer (dried)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Protocol:

  • A small amount of the dried, powdered sample (uncrosslinked polymer, crosslinker, and crosslinked polymer) is placed on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • The spectra of the uncrosslinked polymer and the crosslinker are compared with the spectrum of the crosslinked polymer. The appearance of new peaks or the disappearance or shift of existing peaks can confirm the crosslinking reaction. For this compound, the formation of ether linkages during crosslinking would be indicated by the appearance of a characteristic C-O-C stretching vibration, typically in the range of 1000-1200 cm⁻¹.[1][2]

Visualizing the Workflow and Crosslinking Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for in situ crosslinking and validation, and the chemical principle behind the crosslinking reaction of this compound.

G cluster_prep Preparation cluster_crosslinking In Situ Crosslinking cluster_validation Validation A Polymer Solution C Mixing & Homogenization A->C B This compound B->C D Initiation (e.g., UV, Thermal) C->D E Gelation D->E F Swelling & Gel Content E->F G DSC Analysis E->G H Rheological Measurement E->H I FTIR Spectroscopy E->I

In Situ Crosslinking and Validation Workflow

G cluster_reactants Reactants cluster_product Crosslinked Product Polymer1 Polymer Chain with -OH group Product Crosslinked Polymer Network (Polymer-O-CH2-C(C6H8)-CH2-O-Polymer) Polymer1->Product Ether Linkage Formation Crosslinker This compound (HO-CH2-C(C6H8)-CH2-OH) Crosslinker->Product Polymer2 Polymer Chain with -OH group Polymer2->Product Ether Linkage Formation

Crosslinking Mechanism of this compound

References

Comparative study of saturated vs. unsaturated cyclohexanedimethanol in polymer performance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Saturated and Unsaturated Polyesters: A Focus on Cyclohexanedimethanol (CHDM)-Based Polymers

For researchers, scientists, and drug development professionals, the selection of polymeric materials with tailored performance characteristics is paramount. This guide provides a comprehensive comparative study of polyesters synthesized with saturated diols, specifically 1,4-cyclohexanedimethanol (CHDM), versus unsaturated polyesters. The incorporation of the saturated cycloaliphatic CHDM monomer imparts distinct properties to the polymer backbone compared to the introduction of carbon-carbon double bonds found in unsaturated polyesters. This comparison will elucidate the differences in their chemical structure, synthesis, and performance, supported by experimental data.

Fundamental Structural Differences

Saturated Polyesters with CHDM: These polymers are synthesized using the saturated diol 1,4-cyclohexanedimethanol. The cyclohexane ring in CHDM is a bulky, non-planar structure that, when incorporated into the polymer backbone, increases rigidity and hinders chain mobility. This structural feature is key to the enhanced thermal and mechanical properties of the resulting polyester. A common example is poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) or its copolyesters like PETG (polyethylene terephthalate glycol-modified), where CHDM is a comonomer.

Unsaturated Polyesters: These thermosetting resins are characterized by the presence of carbon-carbon double bonds along the polymer backbone. These double bonds are typically introduced by using unsaturated dicarboxylic acids or anhydrides, such as maleic anhydride or fumaric acid, during polymerization. The unsaturation allows for subsequent cross-linking, usually with a vinyl monomer like styrene, to form a rigid, three-dimensional network.

A visual representation of the fundamental structural difference is provided below.

cluster_0 Saturated Polyester (CHDM-based) cluster_1 Unsaturated Polyester sat_struct -[O-CH2-C6H10-CH2-O-CO-Ar-CO]n- sat_desc Saturated aliphatic ring (C6H10) in the polymer backbone. No double bonds for cross-linking in the main chain. unsat_struct -[O-R-O-CO-CH=CH-CO]n- unsat_desc Carbon-carbon double bond (-CH=CH-) in the polymer backbone. Allows for cross-linking.

Figure 1: Fundamental structural differences between CHDM-based saturated and unsaturated polyesters.

Comparative Performance Data

The performance of polyesters is critically dependent on their chemical structure. The following tables summarize the key differences in thermal and mechanical properties between CHDM-based saturated polyesters and typical unsaturated polyesters.

Thermal Properties

The rigid cycloaliphatic structure of CHDM significantly enhances the thermal stability of saturated polyesters compared to their linear aliphatic counterparts and often surpasses that of cross-linked unsaturated polyesters.

PropertyCHDM-Based Polyester (PETG)Unsaturated Polyester (General Purpose)Reference
Glass Transition Temp. (Tg) 80 - 88 °C50 - 179 °C (highly variable with cross-linking)[1][2][3]
Melting Temperature (Tm) Amorphous (no Tm) or ~250-300 °C for crystalline PCTDoes not melt (thermoset)[1][4]
Heat Deflection Temp. (HDT) ~70 °CVaries widely with formulation and cure[5]
Thermal Decomposition Temp. > 380 °CTypically 275 - 460 °C[6][7]
Mechanical Properties

The mechanical properties are a key differentiator. CHDM-based polyesters are typically tough and ductile thermoplastics, while cured unsaturated polyesters are rigid and often brittle thermosets.

PropertyCHDM-Based Polyester (PETG/PCTA)Unsaturated Polyester (Cured)Reference
Tensile Strength 41 - 52 MPa63 MPa[8][9]
Young's Modulus > 230 MPa~3000 MPa (highly dependent on reinforcement)[10]
Elongation at Break > 150 %1.8 - 4.7 %[10][9]
Impact Strength (Notched Izod) High (often does not break)Low (typically < 1 kJ/m²)[5]
Chemical Resistance

Saturated polyesters containing CHDM generally exhibit superior chemical resistance compared to general-purpose unsaturated polyesters, particularly against hydrolysis and a broad range of chemicals.[5][8][11]

Chemical ClassCHDM-Based Polyesters (PETG/PCTG)Unsaturated Polyesters
Acids (dilute) Good ResistanceModerate Resistance
Alkalis Moderate ResistancePoor to Moderate Resistance
Alcohols Good ResistanceGood Resistance
Hydrocarbons Good ResistanceModerate to Good Resistance
Ketones Poor ResistancePoor Resistance

Experimental Protocols

Synthesis of CHDM-Based Polyester (PETG)

A common method for synthesizing CHDM-based copolyesters is a two-step melt polycondensation process.

start Start: Monomer Charging esterification Esterification: - Charge DMT, EG, CHDM, and catalyst - Heat to 180-220°C under N2 - Methanol is distilled off start->esterification prepoly Pre-polymer Formation esterification->prepoly polycondensation Polycondensation: - Increase temperature to 250-280°C - Apply vacuum (<1 Torr) - Remove excess glycols prepoly->polycondensation high_mw_poly High Molecular Weight Polymer polycondensation->high_mw_poly extrusion Extrusion and Pelletization high_mw_poly->extrusion end End: PETG Pellets extrusion->end

Figure 2: Experimental workflow for the synthesis of PETG.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Catalyst (e.g., antimony trioxide or a titanium-based catalyst)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Esterification: The reactants are charged into a reactor equipped with a stirrer, nitrogen inlet, and a distillation column. The mixture is heated to 180-220°C under a nitrogen atmosphere. The transesterification reaction proceeds with the removal of methanol as a byproduct.

  • Polycondensation: After the theoretical amount of methanol is collected, the temperature is raised to 250-280°C, and a vacuum is gradually applied to remove excess glycols and drive the polymerization reaction to completion, thereby increasing the polymer's molecular weight. The reaction is monitored by the torque of the stirrer, which correlates with the melt viscosity.

  • Extrusion: Once the desired molecular weight is achieved, the molten polymer is extruded under nitrogen pressure and pelletized.

Curing and Characterization of Unsaturated Polyester

Unsaturated polyester resins are typically cured via free-radical polymerization initiated by heat or a catalyst system.

Materials:

  • Unsaturated polyester resin (dissolved in styrene)

  • Initiator (e.g., methyl ethyl ketone peroxide - MEKP)

  • Promoter (e.g., cobalt naphthenate)

Procedure:

  • Mixing: The initiator and promoter are thoroughly mixed into the unsaturated polyester resin at room temperature.

  • Curing: The mixture is cast into a mold and allowed to cure. The curing process is exothermic and can be accelerated by applying heat.

  • Post-curing: To ensure complete reaction and optimal properties, the cured polyester is often post-cured at an elevated temperature (e.g., 80-120°C) for several hours.[12]

Standardized Testing Methodologies

The performance of the synthesized polymers is evaluated using standardized testing methods to ensure comparability of the data.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) in accordance with ASTM D3418.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature, following ASTM E1131.

  • Mechanical Testing:

    • Tensile Properties: Tensile strength, Young's modulus, and elongation at break are measured according to ASTM D638 using a universal testing machine.

    • Impact Strength: Notched Izod impact strength is determined as per ASTM D256.

  • Chemical Resistance:

    • Evaluated by immersing polymer samples in various chemical agents and measuring changes in weight, dimensions, and mechanical properties over time, based on ASTM D543.

Conclusion

The choice between a saturated polyester based on CHDM and an unsaturated polyester is dictated by the specific requirements of the end application.

  • CHDM-based saturated polyesters are thermoplastic materials that offer an excellent combination of toughness, clarity, thermal stability, and chemical resistance. Their high impact strength and ductility make them suitable for applications requiring durability and resilience, such as in packaging, medical devices, and consumer goods.

  • Unsaturated polyesters , upon curing, become rigid thermosets with high modulus and good mechanical strength, especially when reinforced with fibers. Their primary advantage lies in their ability to be easily molded into complex shapes and their use in composite materials for construction, automotive, and marine applications. However, they are generally more brittle and have lower thermal and chemical resistance compared to their CHDM-based counterparts.

For researchers and professionals in drug development and related scientific fields, the superior chemical resistance, thermal stability, and biocompatibility potential of CHDM-based polyesters make them a compelling choice for further investigation in advanced applications.

References

Safety Operating Guide

Proper Disposal of 3-Cyclohexene-1,1-dimethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Cyclohexene-1,1-dimethanol. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. While this compound is not classified as a listed hazardous waste by the U.S. Environmental Protection Agency (EPA), its potential health effects necessitate careful handling and disposal as a chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its potential hazards. This compound is a white to beige crystalline powder that may cause irritation to the eyes, skin, and respiratory tract.[1] It is also harmful if swallowed.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Use appropriate chemical-resistant gloves and a lab coat.

  • Respiratory Protection: In case of dust generation, use a NIOSH-approved respirator.

In Case of a Spill:

  • Evacuate the immediate area.

  • Ventilate the space.

  • Wearing appropriate PPE, sweep up the spilled solid material.

  • Minimize dust generation during cleanup.

  • Place the collected material into a designated, labeled container for chemical waste.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance White to beige crystalline powder
Oral LD50 (Rat) 1750 mg/kg
Oral LD50 (Mouse) 1750 mg/kg
RCRA Hazardous Waste? Not a P- or U-listed waste

Source: Cole-Parmer Safety Data Sheet[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Classification:

  • This compound is not a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]

  • However, due to its potential health hazards, it must be disposed of as a chemical waste and should not be mixed with general laboratory trash.

2. Waste Collection and Containerization:

  • Collect waste this compound in its original container or a designated, compatible, and properly sealed waste container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Chemical Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 2160-94-3

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The approximate quantity of waste

    • The date of accumulation

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Arrange for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with all the information from the waste label.

  • Follow any additional instructions provided by the EHS department or the disposal company.

6. Disposal of Empty Containers:

  • A container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

  • The rinsate from the cleaning process must be collected and disposed of as chemical waste, following the steps outlined above.

  • Before discarding the empty container, deface or remove the original chemical label to prevent any confusion.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_listed Is it a listed hazardous waste (P or U list)? start->is_listed is_characteristic Does it exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? is_listed->is_characteristic No dispose_hazardous Dispose as Hazardous Chemical Waste is_listed->dispose_hazardous Yes is_characteristic->dispose_hazardous Yes dispose_non_hazardous Dispose as Non-Hazardous Chemical Waste is_characteristic->dispose_non_hazardous No (but handle as chemical waste due to potential hazards) collect Collect in a labeled, compatible container. dispose_non_hazardous->collect contact_ehs Contact EHS/Licensed Waste Contractor for pickup. collect->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal decision workflow for this compound.

By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.

References

Personal protective equipment for handling 3-Cyclohexene-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Cyclohexene-1,1-dimethanol

This guide provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound may cause eye, skin, and respiratory tract irritation. It may be harmful if swallowed or absorbed through the skin.[1] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Appropriate chemical-resistant gloves and protective clothing to prevent skin exposure. Long-sleeved clothing and a chemical-resistant apron are recommended.[1][3]EN 374 for gloves.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated.[1][2][4]OSHA 29 CFR 1910.134 or European Standard EN 149.[1]
Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

  • Handling: Wash hands thoroughly after handling.[1] Use in a well-ventilated area and minimize dust generation and accumulation.[1] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[1]

  • Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid. Wash clothing before reuse.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]

In case of a spill, immediately clean it up while observing the precautions in the Protective Equipment section. Sweep up the material and place it into a suitable container for disposal. Avoid generating dusty conditions and ensure adequate ventilation.[1]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations.[4][5] Waste materials should be sent to an approved waste disposal plant.[4]

Visualizing Safety Protocols

To ensure a clear understanding of the safety workflow, the following diagram illustrates the key steps for handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent handle_chem Handle Chemical (Avoid dust, contact, inhalation) prep_vent->handle_chem store_chem Store in Cool, Dry, Well-Ventilated Area (Tightly sealed container) handle_chem->store_chem dispose Dispose of Waste in Accordance with Regulations store_chem->dispose spill Spill spill_response Evacuate and Ventilate Area spill->spill_response exposure Personal Exposure exposure_response Follow First Aid Measures (Eyes, Skin, Inhalation, Ingestion) exposure->exposure_response spill_contain Contain Spill with Inert Material spill_response->spill_contain spill_contain->dispose seek_medical Seek Immediate Medical Attention exposure_response->seek_medical

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.